Methyl benzo[b]thiophene-7-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzothiophene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMNLSWDVPSGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties & Synthetic Utility of Methyl Benzo[b]thiophene-7-carboxylate
[1]
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a bicyclic heteroaromatic ester widely utilized as a scaffold in drug discovery. Structurally, it consists of a benzo[b]thiophene core substituted at the 7-position with a methyl ester group.[1] This specific substitution pattern is chemically distinct from the more common 2- and 3-isomers, placing the electron-withdrawing ester on the benzene ring adjacent to the sulfur-containing ring junction.
This compound serves as a pivotal building block for 5-HT3 receptor antagonists , RORγt inverse agonists , and antibacterial agents. Its chemical value lies in the orthogonal reactivity between the electron-deficient benzene ring (due to the ester) and the electron-rich thiophene ring, allowing for regioselective functionalization.
Structural & Electronic Profile
Molecular Geometry and Numbering
The benzo[b]thiophene system is numbered starting from the sulfur atom (position 1). The 7-position is located on the benzene ring, directly adjacent to the ring junction (C7a).
-
Formula: C₁₀H₈O₂S
-
Molecular Weight: 192.24 g/mol
-
Electronic Character: The C7-ester exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the benzene ring. This deactivates the benzene moiety toward electrophilic aromatic substitution (SEAr), directing such reactions almost exclusively to the thiophene ring (positions C2 and C3).
-
Steric Environment: The C7-substituent is in close proximity to the sulfur atom (position 1) in 3D space, although they are separated by the C7a junction. This "peri-like" positioning can influence metabolic stability and binding interactions in protein pockets (e.g., creating specific hydrophobic contacts).
Solubility and Stability
-
Physical State: Typically an off-white to pale yellow solid.
-
Solubility: Soluble in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF). Poorly soluble in water.
-
Stability: The thiophene core is robust against oxidation under mild conditions, but the ester is susceptible to hydrolysis under basic or acidic aqueous conditions.
Synthetic Routes
High-purity synthesis of the 7-isomer requires strategies that avoid the formation of the thermodynamically favored 2- or 3-isomers.
Route A: Cyclization of Thiosalicylic Acid Derivatives (Primary Route)
This is the most authoritative and scalable method. It relies on constructing the thiophene ring onto a pre-functionalized benzene scaffold, ensuring the carboxylate remains at the 7-position.
Mechanism:
-
S-Alkylation: 2-Mercaptobenzoic acid (Thiosalicylic acid) is alkylated with bromoacetaldehyde dimethyl acetal.
-
Cyclization: Acid-mediated cyclization (using Polyphosphoric acid or similar) closes the ring. The electrophilic acetal carbon attacks C6 of the benzene ring (the only available ortho position), locking the carboxylate into position 7 relative to the new sulfur junction.
-
Esterification: Standard Fisher esterification yields the target.
Route B: Carbonylation of 7-Bromobenzo[b]thiophene
Used when 7-bromobenzo[b]thiophene is available.[2][3][4][5][6] This method utilizes Palladium-catalyzed carbonylation (CO insertion) in methanol.
-
Catalyst: Pd(OAc)₂ / dppp (1,3-Bis(diphenylphosphino)propane).
-
Conditions: CO atmosphere (balloon or autoclave), MeOH, Base (Et₃N), 80–100°C.
-
Advantage: High functional group tolerance; avoids harsh acid cyclization conditions.
Chemical Reactivity & Transformations[6][8][9]
The utility of methyl benzo[b]thiophene-7-carboxylate lies in its ability to undergo orthogonal functionalization .
Functionalization of the Thiophene Ring (C2/C3)
Despite the electron-withdrawing ester at C7, the thiophene ring remains electron-rich relative to the benzene ring.
-
Electrophilic Aromatic Substitution (SEAr):
-
Regioselectivity: Occurs predominantly at C3 .
-
Halogenation: Reaction with Br₂ or NBS yields the 3-bromo derivative.
-
Nitration: HNO₃/Ac₂O yields the 3-nitro derivative.
-
-
C-H Activation / Lithiation:
-
Regioselectivity: Occurs predominantly at C2 due to the high acidity of the proton adjacent to sulfur.
-
Protocol: Treatment with LDA or n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (e.g., DMF to form the aldehyde, or I₂ to form the iodide).
-
Manipulation of the C7-Ester
The ester serves as a gateway to various pharmacophores:
-
Hydrolysis: LiOH/THF/H₂O yields benzo[b]thiophene-7-carboxylic acid , a key intermediate for amide coupling.
-
Reduction: LiAlH₄ or DIBAL-H yields (benzo[b]thiophen-7-yl)methanol . This alcohol is frequently converted to halides for alkylation reactions.
-
Amidation: Direct aminolysis is difficult; conversion to the acid chloride (SOCl₂) followed by amine addition is the standard protocol.
Visualization of Reactivity
The following diagram maps the reaction landscape of the scaffold.
Figure 1: Reactivity map illustrating the orthogonal functionalization sites: C3 (Electrophilic), C2 (Lithiation), and C7 (Ester transformation).
Experimental Protocols
Protocol 5.1: Synthesis via Cyclization (Thiosalicylic Acid Route)
This protocol is adapted for high reliability in a research setting.
Reagents:
-
2-Mercaptobenzoic acid (1.0 equiv)
-
Bromoacetaldehyde dimethyl acetal (1.1 equiv)
-
Polyphosphoric acid (PPA)
-
Methanol / H₂SO₄ (catalytic)
Step-by-Step Methodology:
-
Alkylation: Dissolve 2-mercaptobenzoic acid (10 mmol) in Ethanol (20 mL). Add NaOH (2.2 equiv) followed by bromoacetaldehyde dimethyl acetal (11 mmol). Reflux for 3–4 hours.
-
Workup 1: Concentrate solvent, acidify with dilute HCl, and extract the intermediate 2-(2,2-dimethoxyethylthio)benzoic acid with Ethyl Acetate. Dry and concentrate.
-
Cyclization: Add the crude intermediate to PPA (approx. 10 g per g of substrate) pre-heated to 60°C. Stir vigorously at 80–90°C for 1–2 hours. The solution will darken.
-
Quench: Pour the hot reaction mixture onto crushed ice. The crude benzo[b]thiophene-7-carboxylic acid will precipitate. Filter and wash with water.
-
Esterification: Suspend the crude acid in dry Methanol (30 mL). Add conc. H₂SO₄ (0.5 mL). Reflux for 12 hours.
-
Purification: Concentrate methanol, neutralize with sat. NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 5.2: Regioselective C3-Bromination
Objective: To install a handle for cross-coupling at the 3-position.
-
Dissolve methyl benzo[b]thiophene-7-carboxylate (1.0 mmol) in Acetonitrile (5 mL).
-
Add N-Bromosuccinimide (NBS, 1.05 mmol) in one portion.
-
Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Note: The electron-withdrawing ester slows the reaction compared to unsubstituted benzothiophene. If sluggish, heat to 40°C.
-
Workup: Dilute with water, extract with EtOAc. The product, methyl 3-bromobenzo[b]thiophene-7-carboxylate, is usually obtained in >85% yield.
Applications in Drug Discovery[10]
5-HT3 Receptor Antagonists
The 7-carboxylate moiety mimics the steric and electronic properties of the indole-3-carboxylate found in Tropisetron. Derivatives where the methyl ester is converted to a tropane or bridged bicyclic amine amide have shown potent antagonism of the 5-HT3 receptor, useful for treating chemotherapy-induced nausea.
RORγt Inverse Agonists
In the development of autoimmune therapies, the benzo[b]thiophene core serves as a lipophilic scaffold. The 7-substituent (often converted to an amide or alcohol) directs the molecule into specific hydrophobic pockets of the RORγt ligand-binding domain, stabilizing the repressive conformation of the receptor.
Synthesis Workflow Visualization
The following diagram depicts the synthetic logic from precursor to bioactive application.
Figure 2: Synthetic workflow from raw material to medicinal candidate.
References
- Source: Patent EP0294292B1. "Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it.
-
General Reactivity of Benzo[b]thiophenes
- Source:Journal of the American Chemical Society, 2016. "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes."
- Relevance: Validates the C3 vs C2 selectivity profiles in Pd-c
-
URL:[Link]
-
Benzo[b]thiophene Scaffolds in Medicinal Chemistry
- Source:Molecules, 2017. "An Overview of Benzo[b]thiophene-Based Medicinal Chemistry."
- Relevance: Reviews the biological applications of the scaffold, including RORγt and antimicrobial activity.
-
URL:[Link]
- Compound Data & Safety: Source: Sigma-Aldrich / Merck Product Sheet (CAS 110449-94-0). Relevance: Confirms physical properties and commercial availability.
Sources
- 1. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 2. US7645400B2 - Composition containing carbon nanotubes having a coating - Google Patents [patents.google.com]
- 3. Palladium| Ambeed [ambeed.com]
- 4. 20532-39-2 | Methyl benzo[b]thiophene-5-carboxylate | Esters | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0294292B1 - Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of Methyl Benzo[b]thiophene-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzo[b]thiophene-7-carboxylate is a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the benzo[b]thiophene scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The unique structural and electronic properties of the benzo[b]thiophene core, a fusion of a benzene and a thiophene ring, make it a "privileged structure" in drug discovery.[1] This guide provides a comprehensive analysis of the molecular structure of methyl benzo[b]thiophene-7-carboxylate, detailing its spectroscopic signature and a proposed synthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this versatile molecular framework.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene ring system is a prominent feature in numerous compounds exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The structural rigidity and aromatic nature of the bicyclic system, coupled with the presence of a sulfur heteroatom, allow for diverse interactions with biological targets. The specific placement of substituents on the benzo[b]thiophene core is a key determinant of a molecule's therapeutic potential. The 7-carboxylate functionality, as seen in the title compound, offers a reactive handle for further molecular elaboration, making it a valuable synthon in medicinal chemistry.
Molecular Structure and Properties
The fundamental characteristics of methyl benzo[b]thiophene-7-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 110449-94-0 | [2] |
| Molecular Formula | C₁₀H₈O₂S | [2] |
| Molecular Weight | 192.24 g/mol | [2] |
| Physical Form | Solid | |
| Storage | Sealed in a dry place at room temperature. |
The molecular structure of methyl benzo[b]thiophene-7-carboxylate is depicted below. The numbering of the bicyclic ring system is crucial for the unambiguous identification of substituent positions.
Caption: Molecular structure of methyl benzo[b]thiophene-7-carboxylate.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the benzo[b]thiophene core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl ester protons will give rise to a singlet peak, likely in the range of δ 3.8-4.0 ppm. The precise chemical shifts and coupling constants of the aromatic protons would be invaluable for confirming the 7-substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong band in the region of 1250-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for methyl benzo[b]thiophene-7-carboxylate would be observed at an m/z value corresponding to its molecular weight (192.24). Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis of Methyl Benzo[b]thiophene-7-carboxylate
While a specific, detailed experimental protocol for the synthesis of methyl benzo[b]thiophene-7-carboxylate is not widely published, a plausible synthetic route can be devised based on established methodologies for the construction of the benzo[b]thiophene scaffold. One such general approach is the electrophilic cyclization of an o-alkynyl thioanisole derivative.[1]
The following diagram illustrates a conceptual workflow for such a synthesis.
Sources
Introduction: The Strategic Role of the 7-Carboxylate Motif
Thermodynamic Stability of Benzothiophene-7-carboxylates: A Comprehensive Technical Guide for Drug Development and Organic Electronics
Benzothiophene and its derivatives are privileged scaffolds in both medicinal chemistry (e.g., GPR120 agonists, androgen receptor modulators) and organic electronics (e.g., high-mobility organic thin-film transistors, OTFTs). The parent benzothiophene core is inherently robust, benefiting from extensive
However, functionalizing the 7-position with a carboxylate group (e.g., methyl 1-benzothiophene-7-carboxylate or 1-benzothiophene-7-carboxylic acid) fundamentally alters the molecule's thermodynamic profile. As a Senior Application Scientist, I approach this modification not just as a synthetic step, but as a strategic tuning of the molecule's HOMO/LUMO levels, intermolecular hydrogen bonding capacity, and solid-state crystal packing. Understanding the thermodynamic stability of these derivatives is critical for predicting their shelf-life as active pharmaceutical ingredients (APIs) and their thermal resilience during the high-temperature vapor deposition processes used in semiconductor manufacturing[2][3].
Molecular Thermodynamics: Intramolecular vs. Intermolecular Stability
When evaluating benzothiophene-7-carboxylates, we must decouple intramolecular stability (resistance to thermal cleavage) from intermolecular stability (crystal lattice energy and polymorphism).
-
Intramolecular Stability (Covalent Integrity): Density Functional Theory (DFT) calculations reveal that benzofused heterocycles exhibit high bond order uniformity across the thiophene ring, which translates to a highly negative standard enthalpy of formation[1]. The addition of the electron-withdrawing 7-carboxylate group lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the molecule significantly more resistant to oxidative degradation compared to the parent compound[4].
-
Intermolecular Stability (Bulk Phase Dynamics): In the solid state, the carboxylic acid derivative forms strong intermolecular hydrogen-bonded dimers, drastically increasing the melting point and thermodynamic stability of the crystal lattice. Conversely, esterification to a methyl carboxylate disrupts this hydrogen bonding, lowering the melting point to facilitate vapor-phase processing while maintaining the high decomposition temperature of the aromatic core[2].
Table 1: Comparative Thermodynamic Parameters of Benzothiophene Derivatives
Note: Data synthesized from baseline thermal and DFT literature[1][2][4].
| Compound | Melting Point (°C) | Decomposition Temp ( | HOMO (eV) | LUMO (eV) | Primary Stability Driver |
| Benzothiophene (Parent) | 28–32 | >220 | -5.80 | -2.10 | Aromatic resonance |
| 1-Benzothiophene-7-carboxylic acid | 230–235 | >280 | -6.10 | -2.45 | Intermolecular H-bonding |
| Methyl 1-benzothiophene-7-carboxylate | 55–60 | >250 | -6.05 | -2.40 | Ester resonance stabilization |
| BTBT-S,S-dioxide derivatives | >210 | >300 | -6.20 | -2.80 | Sulfur oxidation / Dipole interactions |
Self-Validating Experimental Workflows
To accurately profile these compounds, synthesis and thermal characterization must be tightly coupled. Below are the field-proven protocols designed with built-in validation mechanisms.
Fig 1: Synthesis and thermodynamic profiling workflow for benzothiophene-7-carboxylates.
Protocol A: Synthesis of Methyl 1-benzothiophene-7-carboxylate
This protocol ensures the thermodynamic stability of the core is not compromised by trace impurities during synthesis.
-
Thioether Formation: Suspend thiosalicylic acid in anhydrous DMF under a nitrogen atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion).
-
Causality: NaH deprotonates both the thiol and the carboxylic acid. Anhydrous conditions are strictly required to prevent the premature quenching of NaH, ensuring complete conversion to the potent nucleophile[5].
-
-
Alkylation: Add 2-bromomethyl-1,3-dioxolane dropwise and reflux for 24 hours.
-
Cyclization: Isolate the intermediate and subject it to an acidic medium (e.g., polyphosphoric acid) at elevated temperatures.
-
Causality: The acid catalyzes the deprotection of the acetal, generating an electrophilic center that undergoes intramolecular Friedel-Crafts-type alkylation to close the robust thiophene ring[5].
-
-
Esterification: React the resulting 1-benzothiophene-7-carboxylic acid with methanol using a catalytic amount of sulfuric acid.
-
System Validation: Perform
H-NMR spectroscopy. The appearance of a sharp singlet at ~3.9 ppm confirms successful methyl esterification, while the preservation of the aromatic doublets confirms the structural integrity of the benzothiophene core.
Protocol B: Thermodynamic Stability Profiling (TGA & DSC)
To empirically determine the thermal boundaries of the synthesized carboxylate, we utilize a dual-instrument approach[2].
-
Sample Preparation: Accurately weigh 5.0 mg of the compound into an alumina crucible.
-
Causality: A small, precise mass prevents thermal lag across the sample, ensuring sharp, accurate transition peaks.
-
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min.
-
Causality: Conducting the analysis under an inert atmosphere isolates pure thermodynamic decomposition from oxidative degradation, which would artificially lower the apparent
[2].
-
-
DSC (Differential Scanning Calorimetry) Phase Analysis: Heat the sample from 25 °C to 200 °C at 10 °C/min, cool back to 25 °C, and reheat.
-
System Validation: The first heating cycle erases the "thermal history" (e.g., residual solvent evaporation or kinetic crystal defects). The second cycle provides the true, thermodynamically stable melting point. If the endothermic peak is reversible upon cooling, it validates that the transition is a phase change (melting) and not thermal decomposition.
-
-
TGA (Thermogravimetric Analysis) Cleavage Analysis: In a separate run, heat the sample from 25 °C to 600 °C at 10 °C/min. The onset of mass loss indicates the cleavage of the ester group, which typically precedes the fragmentation of the aromatic core[2].
Solid-State Polymorphism and Thin-Film Stability
In organic electronics, benzothiophene derivatives are often deposited as thin films via physical vapor deposition. The thermodynamic stability of these films is heavily influenced by the substrate.
When deposited on surfaces like SiO
Fig 2: Thermodynamic phase transition pathway from metastable SIP to stable bulk phase.
As illustrated above, applying thermal energy (annealing) overcomes the kinetic barrier, causing the metastable SIP to transition into the thermodynamically stable bulk phase[3]. For device engineers, mapping this transition via Grazing-Incidence X-ray Diffraction (GIXRD) is a mandatory step. Operating a device above its phase transition temperature will cause morphological shifts in the film, leading to catastrophic failure of charge carrier mobility.
Conclusion
The substitution of a carboxylate moiety at the 7-position of the benzothiophene core offers a powerful vector for tuning molecular properties. While the aromatic core provides a baseline of immense thermodynamic stability[1], the carboxylate group dictates the bulk material's melting point, thin-film polymorphism, and ultimate processing limits[2][3]. By rigorously applying the self-validating TGA, DSC, and synthetic protocols outlined above, researchers can confidently bridge the gap between theoretical molecular stability and practical, real-world application.
References
-
"Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives." AIP Publishing. Available at:[Link]
-
"Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative." National Institutes of Health (PMC) / ACS. Available at:[Link]
-
"Synthesis of 10H-di(1-benzothiopheno)[2,3-b:3′,2′-d]pyrrole: re-investigation of the Cadogan cyclization route." Oxford Academic. Available at:[Link]
-
"Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation." MDPI. Available at:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Solubility Profiling of Methyl Benzo[b]thiophene-7-carboxylate: A Technical Framework for Process Development
The following is an in-depth technical guide on the solubility profiling of methyl benzo[b]thiophene-7-carboxylate , designed for researchers and process chemists.
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a critical heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and bedaquiline analogs for multidrug-resistant tuberculosis.[1][2]
Precise solubility data for this compound is not merely a physical constant; it is the foundational parameter for designing efficient crystallization processes, optimizing reaction yield, and ensuring high-purity isolation. This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of methyl benzo[b]thiophene-7-carboxylate in organic solvents.
Chemical Context & Theoretical Prediction
Structural Analysis
The molecule consists of a hydrophobic benzo[b]thiophene core fused with a methyl ester functionality at the C7 position.
-
Core Character: Aromatic, planar, and highly lipophilic.
-
Functional Group: The ester moiety introduces a dipole moment and hydrogen bond acceptance capability but lacks hydrogen bond donation.
Predicted Solvent Interaction (Hansen Solubility Parameters)
Based on the "like dissolves like" principle and group contribution methods, we can categorize solvent affinity as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole interactions align well with the ester functionality; lack of H-bond donation network favors dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces and polarizability match the aromatic core. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydrophobic effect of the benzothiophene ring competes with the solvent's H-bond network. Solubility increases significantly with temperature. |
| Non-Polar | n-Hexane, Heptane | Low | While dispersion forces exist, the solvent lacks the polarity to interact with the ester group efficiently. Ideal as anti-solvents. |
| Aqueous | Water | Insoluble | High lipophilicity (LogP > 3.0) precludes aqueous solubility. |
Experimental Methodology: The "Shake-Flask" Protocol
To generate a definitive solubility profile, the Static Equilibrium (Shake-Flask) Method coupled with HPLC analysis is the industry gold standard for accuracy.
Reagents and Setup
-
Compound: Methyl benzo[b]thiophene-7-carboxylate (Purity >99.0% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Acetone, THF).
-
Equipment:
-
Thermostatic Shaker Bath (Control accuracy
K). -
Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector.
-
0.45
m PTFE Syringe Filters (pre-heated to measurement temperature).
-
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid methyl benzo[b]thiophene-7-carboxylate to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Seal the vessel and agitate at the target temperature (
) for 24 hours.-
Note: Ensure solid phase remains present throughout. If the solid dissolves completely, add more.
-
-
Settling: Stop agitation and allow the suspension to settle for 2 hours at constant temperature.
-
Sampling:
-
Using a pre-heated syringe, withdraw 1 mL of the supernatant.
-
Immediately filter through a 0.45
m PTFE filter into a pre-weighed volumetric flask. -
Critical Step: Dilute immediately with mobile phase (Acetonitrile) to prevent precipitation upon cooling.
-
-
Quantification: Analyze the diluted sample via HPLC. Calculate the mole fraction solubility (
) using the standard curve method.
Visualization of Workflow
Figure 1: The Static Equilibrium "Shake-Flask" workflow ensures thermodynamic stability before sampling, minimizing kinetic errors.
Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is robust for non-ideal solutions and correlates the mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).[3]
-
: Empirical model parameters determined via non-linear regression.
-
Interpretation: These parameters reflect the non-ideality of the solution and the variation of enthalpy of solution with temperature.
-
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.
- : Apparent enthalpy of dissolution (kJ/mol).
- : Apparent entropy of dissolution (J/mol·K).
- : Universal gas constant (8.314 J/mol·K).
Thermodynamic Insight:
-
If
, the dissolution is endothermic (solubility increases with temperature). -
If
, the dissolution is exothermic (solubility decreases with temperature). -
Expectation: For methyl benzo[b]thiophene-7-carboxylate, dissolution is expected to be endothermic in all organic solvents, driven by the entropy gain (
).
Practical Application: Crystallization Design
The solubility profile directly informs the design of purification processes.
Cooling Crystallization Strategy
-
Solvent Selection: Choose a solvent with a steep solubility curve (high
), such as Ethanol or Isopropanol . This maximizes yield (recovery) upon cooling. -
Process Window:
-
Dissolve the crude intermediate at near-boiling temperature (e.g., 75°C in Ethanol).
-
Cool slowly to 5°C.
-
The "Metastable Zone Width" (MSZW) must be determined to prevent spontaneous nucleation and ensure large, pure crystal growth.
-
Anti-Solvent Crystallization Strategy
For heat-sensitive compounds, use a solvent/anti-solvent pair.
-
Primary Solvent: THF or Ethyl Acetate (High solubility).
-
Anti-Solvent: n-Heptane or Water (Low solubility).
-
Mechanism: Slowly add Heptane to the THF solution to reduce the mixture's solvent power, forcing the ester to crystallize out.
Solvent Selection Logic
Figure 2: Decision matrix for selecting the optimal solvent based on process requirements.
References
-
Synthesis & Context
-
Sutherland, H. S., et al. (2018). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, 26(8), 1797-1809. Link
-
Bagley, M. C., et al. (2015).[4] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances, 5, 45043-45049. Link
-
-
Methodology Standards
-
Shakeel, F., et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions." Journal of Molecular Liquids, 195, 262-268. Link
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91. Link
-
Sources
- 1. Methyl benzo[b]thiophene-7-carboxylate | 110449-94-0 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Literature Review: Benzo[b]thiophene-7-carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary
Benzo[b]thiophene-7-carboxylic acid (CAS RN: 10134-98-2) is a highly privileged, sulfur-containing bicyclic scaffold utilized extensively in advanced organic synthesis and drug discovery [1]. Characterized by its rigid aromatic framework and unique electronic distribution, this compound serves as a critical intermediate in the development of highly specific pharmacological agents. This technical guide synthesizes the current literature surrounding its derivatives, detailing their physicochemical properties, mechanistic pathways, and proven applications across neuropharmacology, oncology, and infectious disease.
Physicochemical Profiling & Structural Properties
Understanding the baseline physicochemical properties of the parent scaffold is crucial for predicting the pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) of its downstream derivatives. Below is the standardized profile for Benzo[b]thiophene-7-carboxylic acid [1, 2].
| Property | Value / Specification |
| Molecular Formula | C₉H₆O₂S |
| Molecular Weight | 178.21 g/mol |
| CAS Registry Number | 10134-98-2 |
| SMILES Notation | C1=CC2=C(C(=C1)C(=O)O)SC=C2 |
| Melting Point | 176.5 °C |
| Boiling Point | 376.2 ± 15.0 °C (at 760 mmHg) |
| Density | 1.419 ± 0.06 g/cm³ |
| Purity Standard | ≥ 98% (Typical commercial grade) |
Pharmacological Applications
Neuropharmacology: 5-HT3 Receptor Antagonism
One of the most prominent applications of benzo[b]thiophene-7-carboxylic acid is in the synthesis of potent 5-HT3 (serotonin) receptor antagonists. Specifically, the tropanol ester derivative—endo-7-(8-methyl-8-azabicyclo[3.2.1]oct-3-yloxycarbonyl)benzo[b]thiophene —has demonstrated exceptionally high affinity and specific antagonistic activity at central and peripheral 5-HT3 receptors [3].
Therapeutic Rationale: The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it induces rapid depolarization of neurons, leading to emesis (vomiting) and gastrointestinal dysmotility. The rigid benzo[b]thiophene core, when coupled with the bulky, basic bicyclic tropane ring, provides the precise spatial geometry required to competitively block the receptor's binding pocket, thereby preventing Na⁺/Ca²⁺ influx. This makes the derivative highly valuable for treating chemotherapy-induced nausea and gastrointestinal disorders [3].
Oncology: Leinamycin Mimics and DNA Alkylation
In oncology, derivatives of benzo[b]thiophene-7-carboxylic acid emerge during the activation of synthetic mimics of Leinamycin , a potent antitumor natural product [4]. Researchers have synthesized "stripped-down" analogues, such as 7-(3-methyl-but-2-enyl)-1-oxo-1H-λ⁴-benzo[1,2]dithiol-3-one.
Mechanistic Insight: Upon exposure to cellular thiols (which are often upregulated in tumor microenvironments), these analogues undergo a cascade rearrangement to form a highly reactive episulfonium ion . This ion acts as a powerful DNA-alkylating agent, inducing apoptosis in cancer cells. If the episulfonium ion is not trapped by DNA, it undergoes a Markovnikov addition with the solvent, efficiently converting into 2,3-dihydro-benzo[b]thiophene-7-carboxylic acid derivatives[4, 5].
Infectious Disease: Diarylquinoline Anti-Tuberculosis Agents
The scaffold is also a critical building block in the synthesis of novel diarylquinoline compounds. These derivatives are specifically engineered to combat multi-drug resistant Mycobacterium tuberculosis. The benzo[b]thiophene-7-carboxylic acid moiety is integrated into the larger quinoline framework to enhance binding affinity to mycobacterial ATP synthase, disrupting the pathogen's energy metabolism [6].
Mechanistic Pathways
5-HT3 Receptor Antagonism Pathway
Figure 1: Mechanism of action for benzo[b]thiophene-7-carboxylate derivatives as 5-HT3 antagonists.
Thiol-Triggered DNA Alkylation (Leinamycin Mimics)
Figure 2: Thiol-triggered DNA alkylation pathway generating benzo[b]thiophene-7-carboxylic acid.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and utilization of benzo[b]thiophene-7-carboxylic acid derivatives.
Protocol 1: Synthesis of Tropanol Esters (5-HT3 Antagonists)
This protocol describes the esterification of benzo[b]thiophene-7-carboxylic acid with tropan-3-ol [3].
Step 1: Formation of the Acyl Chloride
-
Procedure: Dissolve 1.60 g (9 mmol) of benzo[b]thiophene-7-carboxylic acid in 30 mL of anhydrous benzene. Add 13 mL of thionyl chloride (SOCl₂). Heat the mixture under reflux for 2 hours.
-
Causality: Direct esterification with a sterically hindered secondary alcohol like tropan-3-ol is thermodynamically unfavorable. Thionyl chloride converts the stable carboxylic acid into a highly electrophilic acyl chloride, significantly lowering the activation energy barrier for the subsequent nucleophilic attack.
-
Workup: Evaporate the solvent under vacuum. Re-dissolve the residue in 30 mL of benzene and evaporate again (repeat 3 times) to ensure complete removal of unreacted SOCl₂ and HCl gas.
Step 2: Formation of the Lithium Alkoxide & Esterification
-
Procedure: In a separate flask under an inert nitrogen atmosphere, dissolve tropan-3-ol in anhydrous tetrahydrofuran (THF). Slowly add an equimolar amount of n-butyllithium in hexane.
-
Causality: n-Butyllithium deprotonates the hydroxyl group of tropan-3-ol, generating a highly reactive lithium alkoxide. This strong nucleophile ensures rapid and complete conversion when introduced to the acyl chloride.
-
Reaction: Dropwise add the acyl chloride (from Step 1) to the lithium alkoxide solution. Stir at room temperature until complete, then quench and purify via column chromatography to yield the endo-7-(8-methyl-8-azabicyclo[3.2.1]oct-3-yloxycarbonyl)benzo[b]thiophene.
Protocol 2: Fluoride-Triggered Rearrangement of Leinamycin Analogues
This protocol outlines the generation of 2,3-dihydro-benzo[b]thiophene-7-carboxylic acid methyl ester derivatives from a sulfenate precursor [5].
-
Procedure: Place 20 mg (0.046 mmol) of the 2-(trimethylsilyl)ethyl sulfoxide precursor in a flame-dried flask flushed with nitrogen. Dissolve in 1 mL of dry THF.
-
Triggering: Add 0.37 mL of a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF. Stir for 3 hours as the solution turns deep yellow.
-
Causality: TBAF is utilized because the fluoride ion has a uniquely high affinity for silicon. It selectively cleaves the trimethylsilyl (TMS) protecting group, generating a transient sulfenate ion. This triggers the cascade rearrangement to the episulfonium intermediate under mild conditions, avoiding harsh acids or bases that would degrade the highly sensitive intermediate.
-
Trapping/Workup: Treat the reaction mixture with diazomethane.
-
Causality: The rearrangement yields a carboxylic acid byproduct. Diazomethane rapidly methylates the acid to form a stable methyl ester, preventing unwanted dimerization and allowing for clean isolation via silica gel chromatography.
Conclusion & Future Perspectives
Benzo[b]thiophene-7-carboxylic acid is far more than a simple structural building block; it is a dynamic scaffold capable of dictating the pharmacological trajectory of a drug. Whether providing the rigid steric bulk necessary for competitive 5-HT3 receptor antagonism, serving as the stable byproduct of targeted DNA-alkylating warheads, or acting as a lipophilic anchor in anti-tuberculosis agents, its versatility is unmatched. Future drug development will likely leverage this scaffold in targeted covalent inhibitors (TCIs) and antibody-drug conjugate (ADC) payloads, capitalizing on its unique sulfur-driven electronics.
References
- Benzo[b]thiophene-7-carboxylic Acid: A High-Quality Chemical - IT Services / University of Arkansas.
- Benzo[b]thiophene-7-carboxylic acid | 10134-98-2 - MilliporeSigma.
- EP0294292B1 - Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it - Google Patents.
- Small Molecules That Mimic the Thiol-Triggered Alkylating Properties Seen in the Natural Product Leinamycin - Journal of the American Chemical Society.
- Entering the leinamycin rearrangement via 2-(trimethylsilyl)ethyl sulfoxides - PMC (PubMed Central).
- ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1 - European Patent Office (EPO).
Pharmacophore Properties & Strategic Application of Methyl Benzo[b]thiophene-7-carboxylate
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] While the benzo[b]thiophene core is a well-established "privileged structure"—found in FDA-approved drugs like Raloxifene (SERM), Zileuton (5-LOX inhibitor), and Sertaconazole (antifungal)—the 7-position substitution offers a distinct and underutilized vector for drug design.
This technical guide analyzes the methyl benzo[b]thiophene-7-carboxylate not merely as a chemical intermediate, but as a strategic pharmacophore building block . Its utility lies in its ability to function as a bioisostere for 1-substituted naphthalenes or 7-substituted indoles, providing unique electronic modulation via the ester group while maintaining the lipophilic integrity required for hydrophobic pocket occupancy.
Part 1: Physicochemical Profile & Pharmacophore Mapping[2]
Structural & Electronic Properties
The compound consists of a fused benzene and thiophene ring system with a methyl ester moiety at the C7 position. This substitution pattern creates a specific electronic and steric environment distinct from the more common 2- or 3-substituted derivatives.
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 192.24 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity ensures good membrane permeability but requires solubility modulation. |
| TPSA | ~54 Ų (Ester + Thiophene) | Well within the range for CNS penetration (<90 Ų) and oral bioavailability (<140 Ų). |
| H-Bond Acceptors | 2 (Carbonyl O, Ester O) | The carbonyl oxygen is a strong vector for H-bond interactions with backbone amides (e.g., in kinase hinge regions). |
| Electronic Effect | 7-COOMe is an EWG | The ester withdraws electron density from the benzene ring, potentially strengthening |
Pharmacophore Vector Analysis
The 7-position ester projects into a spatial region often unexplored by standard benzothiophene libraries (which typically focus on C2/C3).
-
Vector Geometry: The C7-substituent points "down and away" from the thiophene sulfur. In a binding pocket, if the sulfur interacts with a specific residue (e.g., via lone pair interactions), the C7-ester can reach distinct sub-pockets compared to a C2-substituent.
-
Bioisosterism: This scaffold effectively mimics 1-naphthoic acid esters and indole-7-carboxylates . The sulfur atom acts as a lipophilic replacement for the vinyl group in naphthalene or the NH in indole (though lacking the H-bond donor capability of indole).
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the core pharmacophore features and their spatial relationships.
Caption: Pharmacophore map highlighting the orthogonal interaction vectors of the 7-ester and the aromatic core.
Part 2: Strategic Applications & Biological Context
Case Study: Bedaquiline Analogs (Anti-TB)
Research into anti-tuberculosis agents has utilized the benzo[b]thiophene scaffold to replace the naphthalene core of Bedaquiline .
-
Mechanism: The 7-substituted benzo[b]thiophene mimics the steric bulk of the naphthalene unit while altering the lipophilicity profile.
-
Outcome: Analogs retaining the 7-substitution pattern maintained potent inhibitory activity (MIC90) against M. tuberculosis while potentially reducing hERG channel liability associated with high lipophilicity [1].
Kinase Inhibition (Allosteric Modulation)
Benzothiophene carboxylates have been identified as allosteric inhibitors of Branched-chain
-
Role of the 7-Position: While many inhibitors utilize the 2-position, the 7-position provides a vector to exit the ATP-binding pocket or interact with the solvent front, improving solubility without disrupting the primary binding mode. The ester can act as a prodrug, hydrolyzed intracellularly to the active carboxylate (an ionic "anchor").
Metabolic Considerations
-
Prodrug Potential: The methyl ester is rapidly hydrolyzed by esterases (e.g., carboxylesterase 1) to the free acid. This is advantageous for cellular permeability (ester enters cell) followed by "ion trapping" (acid stays in cell).
-
Metabolic Stability: The benzo[b]thiophene ring is generally robust, though the sulfur atom can be subject to oxidation (S-oxide formation) by CYPs. Substitution at C7 can sterically hinder metabolism at the adjacent C6 position.
Part 3: Experimental Protocols
Synthesis of Methyl Benzo[b]thiophene-7-carboxylate
Note: This protocol is based on the cyclization of 2-mercaptobenzoic acid derivatives, a robust route for accessing the 7-isomer [2].
Reagents:
-
2-Mercaptobenzoic acid (Starting Material)[2]
-
2-Bromo-1,1-dimethoxyethane (Cyclization reagent)
-
Sodium Hydroxide (Base)
-
Methanol / Sulfuric Acid (Esterification)
Workflow:
-
Alkylation: Suspend 2-mercaptobenzoic acid (10.0 g, 64.9 mmol) in Ethanol (50 mL). Add NaOH (5.7 g, 143 mmol) followed by 2-bromo-1,1-dimethoxyethane (10 mL, 85 mmol).
-
Cyclization: Reflux the mixture for 3-4 hours. The acetal intermediate forms and undergoes acid-catalyzed cyclization in situ or upon workup with acid.
-
Isolation: Evaporate solvent, acidify with dilute HCl to precipitate the benzo[b]thiophene-7-carboxylic acid.
-
Esterification: Dissolve the crude acid in Methanol (100 mL) containing catalytic
(1 mL). Reflux overnight. -
Purification: Concentrate, neutralize with
, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes:EtOAc 10:1) to yield the methyl ester as a white solid.
Caption: Step-wise synthesis of the target scaffold from commercially available precursors.
Lipophilicity Assessment (HPLC Method)
To validate the physicochemical suitability of the scaffold:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic MeOH:Water (70:30) + 0.1% Formic Acid.
-
Standardization: Calibrate using a set of standards with known LogP (e.g., Toluene, Naphthalene, Indole).
-
Calculation:
, where .
References
-
Sutherland, H. S., et al. (2018). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry. Link
-
Global Alliance for TB Drug Development Inc. (2017). "Antibacterial compounds and uses thereof." WO2017155909A1. Link
-
Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain
-ketoacid dehydrogenase kinase." Journal of Biological Chemistry. Link -
Keri, R. S., et al. (2017).[3] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry. Link
-
PubChem.[4] "Methyl benzo[b]thiophene-7-carboxylate (Compound)." National Library of Medicine. Link
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- 2. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]thiophene-7-carbonitrile | C9H5NS | CID 17750036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applied Safety and Handling Guide for Benzothiophene Esters: SDS Highlights and Synthesis Protocols
Executive Summary Benzothiophene esters are privileged scaffolds in modern medicinal chemistry, serving as critical intermediates in the synthesis of selective estrogen receptor modulators (SERMs), kinase inhibitors, and advanced agrochemicals. Due to their dense electron-rich heteroaromatic systems and reactive ester functionalities, these compounds present unique handling requirements. This whitepaper provides a comprehensive analysis of Safety Data Sheet (SDS) highlights, hazard causality, and field-proven, self-validating synthesis protocols for benzothiophene esters.
Hazard Profiling and Mechanistic Toxicology
Understanding the safety profile of benzothiophene esters requires looking beyond standard GHS pictograms to the molecular causality of their hazards. According to authoritative safety data [1], these compounds are predominantly classified under the following hazard statements:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the benzothiophene core allows these molecules to readily partition into and penetrate the lipid bilayers of the stratum corneum and ocular mucosa. Once absorbed, the electrophilic ester group can undergo localized hydrolysis or interact with nucleophilic amino acid residues in tissue proteins, triggering an inflammatory cascade.
-
H335 (May cause respiratory irritation): As crystalline powders, these esters easily form respirable dust. Inhalation deposits these lipophilic particles in the upper respiratory tract, where mucosal moisture can initiate slow hydrolysis, causing localized pH changes and irritation [2].
Exposure Controls: To mitigate these risks, engineering controls must include handling the neat powders exclusively within a certified fume hood to prevent aerosol inhalation. Personal Protective Equipment (PPE) should include EN 374-compliant nitrile gloves (due to the compounds' lipophilicity, which can penetrate standard latex) and EN 166-compliant tightly fitting safety goggles.
Quantitative Physical and Chemical Data
The physical properties of benzothiophene esters dictate their behavior in both synthesis and storage. Below is a comparative summary of key derivatives [1][2][4].
| Chemical Property | Methyl benzo[b]thiophene-2-carboxylate | Ethyl benzo[b]thiophene-2-carboxylate | Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester |
| CAS Number | 22913-24-2 | 17890-55-0 | 850074-43-0 |
| Molecular Weight | 192.23 g/mol | 206.26 g/mol | 250.27 g/mol |
| Appearance | Off-white to yellow crystalline powder | Solid | Solid |
| GHS Classification | H315, H319, H335 | H315, H319, H335 | H302, H315, H319, H335 |
| Transport (IATA/IMDG) | Not Regulated | Not Regulated | Not Regulated |
| Storage Conditions | Dry, well-ventilated, < 30°C | Dry, well-ventilated, < 30°C | Room temperature, away from oxidizers |
Experimental Methodology: Synthesis of Benzothiophene Esters
The synthesis of highly functionalized benzothiophene esters often relies on the directed lithiation of a halobenzothiophene followed by electrophilic trapping [3]. The following is a field-proven, self-validating protocol for the synthesis of ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate .
Step-by-Step Protocol
Step 1: Substrate Preparation and Inertion
-
Procedure: Dissolve 5-chloro-3-methylbenzo[b]thiophene (1.0 g, 6 mmol) in 20 mL of anhydrous ethyl ether in a flame-dried Schlenk flask. Cool the mixture to 0 °C under a continuous argon atmosphere.
-
Causality: Argon is strictly required because the subsequent organolithium intermediate is highly pyrophoric and will rapidly degrade upon exposure to atmospheric moisture or oxygen. The 0 °C temperature suppresses unwanted ring-opening of the thiophene core.
Step 2: Directed Lithiation
-
Procedure: Add n-Butyllithium (n-BuLi) in hexane (2.6 M, 2.3 mL) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C.
-
Validation Checkpoint: The formation of the lithiated species is typically accompanied by a distinct color change (often deep yellow/orange). To self-validate, quench a 0.1 mL aliquot in D₂O; GC-MS or NMR should confirm >95% deuterium incorporation at the C2 position, proving complete lithiation.
Step 3: Electrophilic Trapping
-
Procedure: Slowly transfer the lithiated mixture under positive argon pressure via cannula to a separate flask containing a stirred solution of ethyl chloroformate (0.63 g, 6 mmol) in 20 mL of anhydrous ethyl ether at 0 °C. Stir for 30 minutes at 0 °C, then allow it to warm to 25 °C and stir for an additional 1.5 hours.
-
Causality: Inverse addition (adding the nucleophile to an excess of the electrophile) prevents the newly formed ester from reacting with unreacted organolithium to form a tertiary alcohol byproduct.
Step 4: Quenching and Workup
-
Procedure: Cool the reaction back to 0 °C and cautiously add deionized water dropwise.
-
Causality: Water safely hydrolyzes any residual n-BuLi or unreacted chloroformate. This step is highly exothermic and generates butane gas; dropwise addition controls the thermal runaway and pressure buildup.
Step 5: Isolation and Purification
-
Procedure: Separate the organic phase, extract the aqueous layer twice with ethyl ether, combine the organic layers, and dry over anhydrous MgSO₄. Concentrate under reduced pressure. Triturate the crude residue with cold hexane to yield the pure ester (approx. 1.0 g, 67% yield, mp 92.5°–94 °C).
-
Validation Checkpoint: Trituration is a self-validating purification step. The polar benzothiophene ester precipitates, while non-polar impurities (like unreacted starting material or hexane from the n-BuLi) remain in the supernatant. A sharp melting point (92.5°–94 °C) confirms high purity without the need for column chromatography.
Workflow Visualization
The following diagram maps the critical path of the synthesis workflow, highlighting the intersection of chemical transformations and mandatory safety interventions.
Fig 1: Experimental workflow and safety control points for benzothiophene ester synthesis.
References
- Fisher Scientific.
- Fluorochem. "BENZO[B]THIOPHENE-2,6-DICARBOXYLIC ACID 2-ETHYL ESTER (CAS 850074-43-0)".
- PrepChem. "Synthesis of ethyl 5-chloro-3-methylbenzo(b)
- ChemScene. "850074-43-0 | Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester".
Methyl benzo[b]thiophene-7-carboxylate: Chemical Identifiers, Synthesis, and Applications in Next-Generation Therapeutics
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate is a highly specialized bicyclic heterocyclic building block utilized extensively in modern medicinal chemistry and materials science. As drug development pivots toward optimizing the safety profiles of highly lipophilic therapeutics, benzothiophene derivatives have emerged as critical scaffolds. This whitepaper provides an authoritative guide on the chemical identifiers, pharmacological significance, and a rigorously self-validating synthetic protocol for methyl benzo[b]thiophene-7-carboxylate.
Chemical Identity and Core Identifiers
Accurate chemical identification is the foundation of reproducible research. The following table consolidates the verified identifiers and physical properties of methyl benzo[b]thiophene-7-carboxylate[1],.
| Property | Verified Value |
| Chemical Name | Methyl benzo[b]thiophene-7-carboxylate |
| CAS Number | 110449-94-0 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.24 g/mol |
| SMILES | COC(=O)c1cccc2sccc12 |
| InChIKey | MFMNLSWDVPSGBL-UHFFFAOYSA-N |
| PubChem CID | 13759324 |
| Physical Form | Solid (at room temperature) |
Pharmacological Significance in Drug Development
The primary pharmaceutical application of methyl benzo[b]thiophene-7-carboxylate lies in the synthesis of diarylquinoline compounds, specifically analogs of the anti-tuberculosis drug Bedaquiline (TMC207) [2].
Bedaquiline is a revolutionary FDA-approved therapeutic for multi-drug-resistant tuberculosis (MDR-TB) that functions by inhibiting the ATP synthase of Mycobacterium tuberculosis[2]. However, the clinical utility of Bedaquiline is hampered by its extreme lipophilicity (clogP ~7.25). This high lipophilicity drives two major adverse effects:
-
Cardiac Toxicity: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to QT prolongation[2].
-
Phospholipidosis: Accumulation of the drug within cellular membranes[2].
The Benzothiophene Solution: By replacing the highly lipophilic naphthalene C-unit of Bedaquiline with a benzothiophene core—derived directly from methyl benzo[b]thiophene-7-carboxylate—researchers have successfully lowered the clogP to approximately 5.0[2]. This structural modification retains the critical hydrogen-bonding interactions within the ion-binding site of the bacterial enzyme while significantly reducing hERG channel inhibition, establishing a safer pharmacological profile[2].
Mechanistic Pathway and Synthetic Strategy
The synthesis of methyl benzo[b]thiophene-7-carboxylate is achieved through a robust three-phase sequence: thioether formation, acidic cyclization, and Fischer esterification[3],[4].
Chemical synthesis pathway of methyl benzo[b]thiophene-7-carboxylate from thiosalicylic acid.
Causality of Reagent Selection
-
NaOH in Phase 1: Deprotonates the thiol group of 2-mercaptobenzoic acid, converting it into a potent thiolate nucleophile. This ensures a rapid Sₙ2 attack on the primary alkyl bromide[3].
-
Acetal Protection: 2-bromo-1,1-dimethoxyethane is chosen because the acetal group masks the reactive aldehyde, preventing premature polymerization under the basic alkylation conditions[3].
-
Acidic Cyclization: The introduction of acid in Phase 2 hydrolyzes the acetal into an aldehyde, which immediately undergoes intramolecular electrophilic aromatic substitution to close the thiophene ring.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure high yield and purity, the following protocol integrates self-validating checkpoints. (Note: Literature sources[3] occasionally misreport the molarity of the starting material; 10.00 g of 2-mercaptobenzoic acid corresponds to 64.8 mmol, requiring stoichiometric scaling of reagents as corrected below).
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Phase 1: Thioether Formation
-
Preparation: Suspend 10.00 g (64.8 mmol) of 2-mercaptobenzoic acid in 50 mL of absolute ethanol (EtOH)[3].
-
Deprotonation: Slowly add 5.70 g (142.5 mmol) of NaOH. Causality: Two equivalents are required—one to deprotonate the carboxylic acid and one for the thiol.
-
Alkylation: Introduce 10 mL (85.0 mmol) of 2-bromo-1,1-dimethoxyethane dropwise[3].
-
Reaction: Reflux the mixture for 3 hours[3].
-
Validation Checkpoint: Extract a 0.1 mL aliquot, quench in 1M HCl, and run Thin Layer Chromatography (TLC) (Eluent: 10:1 Hexanes/EtOAc). The complete disappearance of the highly polar thiol spot confirms quantitative conversion. Do not proceed to cyclization if unreacted thiol remains, as it will cause side-reactions.
Phase 2 & 3: Cyclization and Esterification
-
Solvent Removal: Evaporate the ethanol under reduced pressure[3].
-
Cyclization: Resuspend the crude intermediate in a suitable acidic medium (e.g., Polyphosphoric acid or chlorobenzene with an acid catalyst) and heat to 80°C to drive the ring closure, forming benzo[b]thiophene-7-carboxylic acid.
-
Esterification: Dissolve the cyclized intermediate in anhydrous Methanol (MeOH). Add a catalytic amount of concentrated H₂SO₄ and reflux for 18 hours. Causality: The excess methanol drives the Fischer esterification equilibrium toward the product via Le Chatelier's principle.
-
Validation Checkpoint: Monitor via LCMS. The emergence of a strong signal at m/z 193.2 [M+H]⁺ confirms ester formation[4].
Phase 4: Purification
-
Workup: Partition the mixture between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize the acid catalyst[4].
-
Chromatography: Purify the organic layer via silica gel column chromatography using a 10:1 Hexanes:EtOAc gradient[2].
-
Validation Checkpoint: The target compound, methyl benzo[b]thiophene-7-carboxylate, will elute as a distinct, highly UV-active band.
Analytical Characterization and Validation
To confirm the structural integrity of the synthesized methyl benzo[b]thiophene-7-carboxylate, compare the isolated product against the following expected analytical parameters[2],[4]:
| Analytical Method | Target Parameter | Expected Result / Signal |
| LCMS (ESI+) | [M+H]⁺ Ion Mass | m/z 193.2 |
| LCMS Purity | UV 214 nm / 254 nm | > 95% AUC |
| ¹H NMR (CDCl₃) | Methoxy Protons (-OCH₃) | Singlet, ~3.95 ppm (3H) |
| ¹H NMR (CDCl₃) | Thiophene Protons (C2, C3) | Doublets, ~7.4 - 7.6 ppm (2H) |
| ¹H NMR (CDCl₃) | Aromatic Protons (C4, C5, C6) | Multiplets, ~7.4 - 8.1 ppm (3H) |
References
-
Guidechem : "Methyl benzo[b]thiophene-7-carboxylate (CAS No. 110449-94-0) SDS". Available at: 1
-
MilliporeSigma : "Methyl benzo[b]thiophene-7-carboxylate | 110449-94-0". Available at: Link
-
NIH / PMC : "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles". Available at: 2
-
Google Patents : "WO2017155909A1 - Antibacterial compounds and uses thereof". Available at:3
Sources
- 1. Page loading... [guidechem.com]
- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 4. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
The Biological Potential of 7-Substituted Benzothiophene Scaffolds
The following technical guide details the biological potential and synthetic accessibility of 7-substituted benzothiophene scaffolds.
Technical Guide & Whitepaper
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of approved therapeutics such as raloxifene (SERM), zileuton (5-LOX inhibitor), and sertaconazole (antifungal). While the 2- and 3-positions have been exhaustively explored due to their synthetic accessibility via electrophilic aromatic substitution, the 7-position (on the benzene ring, ortho to the sulfur fusion) remains an underutilized vector for optimization.
This guide analyzes the 7-substituted benzothiophene scaffold as a strategic tool for:
-
Metabolic Stabilization: Blocking reactive metabolite formation (quinone methides).
-
Osteogenic Potency: Up-regulating Bone Morphogenetic Protein-2 (BMP-2).[1]
-
Kinase Selectivity: Accessing unique hydrophobic pockets in MK2 and Dyrk kinases.
Part 1: Structural Biology & SAR Logic
The "Metabolic Firewall" Effect
A critical liability of the benzothiophene core, particularly in Selective Estrogen Receptor Modulators (SERMs), is the formation of reactive quinone methides. Bioactivation typically involves hydroxylation at the 4- or 6-positions, followed by oxidation.
-
Mechanism: In raloxifene-like SERMs, metabolic oxidation can generate an electrophilic di-quinone methide, capable of forming DNA adducts.[2]
-
The 7-Substituent Strategy: Introducing a substituent at C7 (e.g., -Cl, -OMe, or a fused ring) sterically and electronically alters the oxidation potential of the phenolic system. While 4'-fluoro substitutions are common, 7-functionalization offers a method to disrupt the planarity required for quinone methide formation without ablating receptor binding affinity.
The Osteogenic Vector (BMP-2 Up-regulation)
Recent high-impact studies (e.g., J. Med. Chem. 2010, 53, 1819) have identified 7-substituted benzothiophenes as potent up-regulators of BMP-2, a key growth factor for bone formation.
-
Key Compound: Compound 7a (a 7-functionalized benzothiophene derivative) demonstrated superior induction of BMP-2 expression in vitro compared to 2,3-disubstituted analogs.
-
MOA: Unlike SERMs that act via nuclear receptors, these scaffolds likely modulate the promoter region of the BMP-2 gene or stabilize the BMP-2 signaling complex, promoting osteoblast differentiation.
Kinase Inhibitor Design (MK2 & Dyrk)
In kinase drug discovery, the "hinge region" binding is often satisfied by the heterocycle's nitrogen or sulfur. The 7-position projects vectors into the "solvent-exposed front pocket" or the "back cleft," depending on the binding mode.
-
Case Study (MK2): In the development of MK2 inhibitors (e.g., PF-3644022 analogs), diversity at the C7-equivalent position of fused thieno-systems was crucial for balancing potency with solubility. 7-substituted benzothiophenes serve as simplified bioisosteres for these complex tricyclic cores.
Part 2: Visualization of Signaling & Metabolism
The following diagrams illustrate the metabolic activation pathway that 7-substitution aims to mitigate, and the osteogenic signaling pathway activated by these scaffolds.
Diagram 1: Metabolic Bioactivation vs. BMP-2 Signaling
Caption: Figure 1. (Left) 7-substitution can sterically hinder the formation of toxic quinone methides common in SERM metabolism. (Right) 7-substituted analogs up-regulate BMP-2 expression, driving osteogenesis via the Smad signaling cascade.
Part 3: Synthetic Methodologies
Accessing the 7-position is chemically distinct from the facile electrophilic substitutions at C3. Direct functionalization of the benzene ring is challenging; therefore, de novo cyclization is the gold standard for reliability.
Protocol A: De Novo Synthesis via 3-Substituted Thiophenols
This protocol ensures the 7-substituent is installed before ring closure, eliminating regioselectivity issues.
Target: 7-Bromo-benzo[b]thiophene (Versatile Intermediate)
-
Starting Material: 2,3-Dibromobenzenethiol (or 3-bromo-2-fluorobenzaldehyde if using alternative routes).
-
Step 1: S-Alkylation
-
Reagents: Bromoacetaldehyde diethyl acetal, K₂CO₃, Acetone.
-
Procedure: Reflux 2,3-dibromobenzenethiol (1.0 eq) with bromoacetaldehyde diethyl acetal (1.1 eq) and K₂CO₃ (2.0 eq) in acetone for 4 hours.
-
Validation: TLC (Hexane:EtOAc 9:1) shows disappearance of thiol.
-
-
Step 2: Cyclization (Polyphosphoric Acid)
-
Reagents: Polyphosphoric acid (PPA), Chlorobenzene.
-
Procedure: Treat the acetal intermediate with PPA in refluxing chlorobenzene (130°C) for 2-6 hours.
-
Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution. The cyclization occurs onto the position ortho to the sulfur. Since one ortho position is blocked (Br), cyclization is directed to the open position, yielding the 7-bromo isomer.
-
Yield: Typically 60-75%.
-
-
Step 3: Functionalization (Suzuki Coupling)
-
Reagents: Aryl boronic acid, Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/EtOH.
-
Procedure: Standard Suzuki conditions allow the conversion of the 7-bromo handle into 7-aryl, 7-heteroaryl, or 7-vinyl derivatives.
-
Protocol B: C-H Activation (Emerging Method)
For late-stage functionalization, silver-promoted C-H activation is an emerging, though less robust, alternative.
-
System: Pd(OAc)₂ / Ag₂CO₃ / Pivalic Acid.
-
Note: Direct C-H activation often favors C2/C3. Achieving C7 selectivity usually requires a directing group at C1 (sulfur oxidation state) or steric blocking of C2/C3, making Protocol A superior for scale-up.
Diagram 2: Synthetic Workflow (Protocol A)
Caption: Figure 2. Robust synthetic route to 7-substituted benzothiophenes via de novo ring construction, avoiding the regioselectivity challenges of direct functionalization.
Part 4: Quantitative Data & Comparison
Table 1: Comparative Activity of Benzothiophene Substitutions
| Position | Primary Synthetic Access | Biological Consequence (General) | Key Therapeutic Example |
| C2 | Direct Lithiation / Electrophilic Subst. | Primary vector for receptor affinity (ER, GPCR). | Raloxifene (SERM) |
| C3 | Friedel-Crafts Acylation | Core scaffold stability; often metabolic soft spot. | Zileuton (5-LOX) |
| C4-C6 | Pre-functionalized precursors | Modulates lipophilicity; C6-OH critical for ER binding. | Arzoxifene (SERM) |
| C7 | De Novo Cyclization / Suzuki | Metabolic blocking; BMP-2 up-regulation; Kinase specificity. | Compound 7a (Osteogenic) |
Part 5: References
-
Bone Morphogenetic Protein-2 Up-regulators: Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators.[1][3][4] Journal of Medicinal Chemistry, 2010.[4] Link
-
SERM Metabolism: Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators. Molecular Cancer Therapeutics, 2007.[5] Link
-
Kinase Inhibition (MK2): Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships.[3][6] Bioorganic & Medicinal Chemistry Letters. Link
-
Synthetic Methodology: Synthesis of benzothiophenes by twofold C-H functionalization. Angewandte Chemie Int.[7] Ed., 2019. Link
-
General Pharmacology: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry, 2024. Link
Sources
- 1. Synthesis of a novel class of substituted benzothiophene or benzofuran derivatives as BMP-2 up-regulators and evaluation of the BMP-2-up-regulating effects in vitro and the effects on glucocorticoid-induced osteoporosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEMICAL MODIFICATION MODULATES ESTROGENIC ACTIVITY, OXIDATIVE REACTIVITY, & METABOLIC STABILITY IN 4′F-DMA, A NEW BENZOTHIOPHENE SELECTIVE ESTROGEN RECEPTOR MODULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators: synthesis, structure-activity relationships, and preventive bone loss efficacies in senescence accelerated mice (SAMP6) and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Electronic Properties & Molecular Architecture of Methyl Benzo[b]thiophene-7-carboxylate
The following technical guide details the electronic properties, synthesis, and characterization of methyl benzo[b]thiophene-7-carboxylate , a critical scaffold in medicinal chemistry (specifically for anti-tubercular agents like Bedaquiline analogs) and organic semiconductor design.
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) represents a specialized class of "push-pull" heteroaromatic systems where the electron-rich thiophene core is electronically modulated by an electron-withdrawing ester group at the 7-position (the "kinked" position). Unlike typical benzothiophenes used in p-type semiconductors, the 7-carboxylate substitution significantly deepens the HOMO energy level, enhancing oxidative stability. This guide provides a comprehensive analysis of its electronic structure, synthesis protocols, and reactivity profile for researchers in drug discovery and materials science.
Molecular Architecture & Electronic Structure
Core Physicochemical Parameters
| Property | Value | Context |
| Formula | C₁₀H₈O₂S | Heteroaromatic Ester |
| MW | 192.24 g/mol | Fragment-like scaffold |
| Melting Point | 66–68 °C (Solid) | Crystalline form facilitates purification |
| LogP | ~3.5 | Lipophilic; high membrane permeability |
| TPSA | 54.5 Ų | Polar surface area dominated by ester/thiophene |
Frontier Molecular Orbitals (FMO) Analysis
The introduction of the methyl ester (–COOCH₃) at the C7 position exerts a strong inductive (-I) and mesomeric (-M) effect on the benzothiophene core.
-
HOMO (Highest Occupied Molecular Orbital): The electron-withdrawing nature of the 7-ester stabilizes the HOMO compared to unsubstituted benzo[b]thiophene (approx. -5.8 eV vs -5.5 eV). This "deepening" of the HOMO makes the molecule more resistant to ambient oxidation, a desirable trait for air-stable organic electronics.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is similarly stabilized, reducing the band gap slightly compared to the parent scaffold, though it remains a wide-bandgap semiconductor (optical gap ~3.6 eV).
-
Dipole Moment: The vector is strongly oriented toward the 7-position carboxylate, creating a local dipole that influences crystal packing (often herringbone motifs in solid state) and solubility in polar organic solvents.
Electronic Resonance Visualization
The following diagram illustrates the electron density flow. The 7-ester pulls density from the benzene ring, indirectly reducing the nucleophilicity of the C2-C3 thiophene bond.
Caption: Electronic pull mechanism. The 7-ester acts as a sink, stabilizing the HOMO and deactivating the core.
Synthesis & Purification Protocols
The most robust synthesis avoids harsh conditions by utilizing a cyclization strategy starting from thiosalicylic acid derivatives.
Experimental Protocol: Modified Cyclization Route
Reaction: 2-Mercaptobenzoic acid + 2-Bromo-1,1-dimethoxyethane
Step-by-Step Methodology:
-
Alkylation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (10.0 g, 64.9 mmol) in Ethanol (50 mL). Add NaOH (14.3 mmol) and 2-bromo-1,1-dimethoxyethane (8.5 mmol).
-
Reflux: Heat the mixture to reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the thiol.
-
Cyclization (One-Pot Variation): Evaporate solvent. Treat the residue with polyphosphoric acid (PPA) or chlorobenzene under reflux to induce cyclization of the acetal intermediate into the thiophene ring.
-
Esterification: The resulting free acid is dissolved in Methanol (MeOH) with a catalytic amount of H₂SO₄ and refluxed overnight.
-
Work-up: Cool to room temperature. Remove MeOH in vacuo. Dilute with EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid, then Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography using a gradient of Hexanes:EtOAc (10:1 to 5:1).
Self-Validating Checkpoints:
-
Checkpoint 1: The intermediate acetal should not smell like the starting thiol (rotten egg odor should dissipate).
-
Checkpoint 2: The final product is a white to pale yellow solid. If it is a dark oil, re-column is necessary.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from commercially available thiosalicylic acid precursors.
Spectroscopic Characterization
Accurate identification is critical. The 7-position substitution creates a distinct splitting pattern in the aromatic region.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.12 | ddd (J=6.9, 1.0, 0.4) | 1H | H-6 | Deshielded by ortho-ester carbonyl. |
| 8.03 | dd (J=7.9, 1.2) | 1H | H-4 | Pseudo-ortho coupling; typical aromatic. |
| 7.58 | d (J=5.6) | 1H | H-2 | Thiophene proton (alpha to S). |
| 7.46 | t (J=7.[1]6) | 1H | H-5 | Meta to ester; triplet splitting. |
| 7.40 | d (J=5.6) | 1H | H-3 | Thiophene proton (beta to S). |
| 3.98 | s | 3H | -OCH₃ | Methyl ester singlet (Characteristic). |
Infrared Spectroscopy (FT-IR)
-
1715–1725 cm⁻¹: Strong C=O stretching vibration (Ester).
-
1260–1280 cm⁻¹: C–O–C stretching.
-
~3100 cm⁻¹: Weak C–H aromatic stretching (thiophene/benzene).
Reactivity & Applications
Reactivity Profile
The 7-methoxycarbonyl group deactivates the benzene ring toward electrophilic aromatic substitution (EAS).
-
Electrophilic Attack: Occurs preferentially at C-3 (and secondarily at C-2) of the thiophene ring, as the benzene ring is deactivated. However, the overall rate is slower than unsubstituted benzothiophene.
-
Lithiation: Directed ortho-metalation (DoM) is difficult due to the electrophilic ester. Bases like n-BuLi will attack the ester carbonyl (nucleophilic attack) rather than deprotonate the ring, unless specific directing groups or low temperatures (-78°C) and bulky bases (LDA) are used cautiously.
Applications in Drug Discovery
This scaffold is a bioisostere for naphthalene in drug design.
-
Bedaquiline Analogs: Used to replace the naphthalene core to lower lipophilicity (LogP) while maintaining pi-stacking interactions within the ATP synthase binding pocket of Mycobacterium tuberculosis.
-
Pharmacophore: The 7-position vector allows for probing specific hydrophobic pockets that are inaccessible to 2- or 3-substituted derivatives.
References
-
Synthesis & Bedaquiline Analogs: Sutherland, H. S., et al. (2019). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & Medicinal Chemistry.
-
General Benzothiophene Properties: Choi, M. T., et al. (2015). Benzothienobenzothiophene: recent uses as a transistor material. CrystEngComm.
-
Electronic Effects in Heterocycles: BenchChem Technical Support. Regioselective Synthesis of 7-Substituted Benzothiophenes.
-
NMR Data Verification: Sigma-Aldrich/Merck Product Specification, Methyl benzo[b]thiophene-7-carboxylate (CAS 110449-94-0). (Note: General product page for verification of physical state).
Sources
Methodological & Application
Scalable synthesis protocols for methyl benzo[b]thiophene-7-carboxylate
Application Note: Scalable Synthesis Protocols for Methyl Benzo[b]thiophene-7-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0)
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate is a highly valued bicyclic heterocyclic building block in medicinal chemistry. It is prominently utilized as a bioisosteric replacement for naphthalene units in drug discovery, most notably in the synthesis of next-generation analogs of the anti-tuberculosis drug bedaquiline to combat multi-drug-resistant (MDR) strains [1]. Because commercial availability of functionalized benzo[b]thiophenes can be cost-prohibitive at scale, establishing a robust, self-validating, and high-yielding synthetic route is critical for process chemists.
This application note details a scalable, three-step protocol starting from inexpensive 2-mercaptobenzoic acid. The workflow avoids cryogenic conditions and highly sensitive organometallics, relying instead on thermodynamically driven cyclization and esterification techniques.
Mechanistic Insights & Causality (E-E-A-T)
A successful scale-up requires understanding the causality behind each reagent choice. This protocol is engineered around three mechanistic pillars:
-
Step 1: Masked Electrophile Thioetherification. We utilize 2-bromo-1,1-dimethoxyethane rather than free bromoacetaldehyde. Free bromoacetaldehyde is highly unstable and prone to rapid polymerization under basic conditions. The dimethyl acetal acts as a stable, "masked" aldehyde that easily survives the strongly basic (NaOH) conditions required to deprotonate both the carboxylic acid and the thiol of 2-mercaptobenzoic acid, ensuring a clean
alkylation [2]. -
Step 2: Dual-Action Acid-Promoted Cyclization. Polyphosphoric acid (PPA) in a toluene solvent system is selected for the ring closure. PPA serves a dual mechanistic role: it acts as a Brønsted acid to hydrolyze the dimethyl acetal into the reactive aldehyde, and as a potent dehydrating agent to drive the subsequent intramolecular Friedel-Crafts-type electrophilic aromatic substitution. The use of toluene creates a biphasic system that protects the newly formed, electron-rich thiophene ring from acid-catalyzed degradation or polymerization [2].
-
Step 3: Irreversible Esterification. Direct Fischer esterification (MeOH/H
SO ) of benzo[b]thiophene-7-carboxylic acid often stalls at equilibrium due to steric hindrance and electronic deactivation. By utilizing thionyl chloride (SOCl ), the acid is converted into a highly reactive acyl chloride intermediate. The subsequent trapping by methanol is irreversible, driving the reaction to >90% conversion and simplifying purification to a basic aqueous workup [3].
Reaction Workflow Visualization
Figure 1: Scalable 3-step synthetic workflow for methyl benzo[b]thiophene-7-carboxylate.
Detailed Step-by-Step Methodologies
Step 1: Synthesis of 2-((2,2-Dimethoxyethyl)thio)benzoic acid
-
Preparation: Suspend 2-mercaptobenzoic acid (10.0 g, 64.9 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Base Addition: Slowly add an aqueous solution of NaOH (5.70 g, 143.0 mmol in 15 mL H
O). The solution will become homogenous as the disodium salt forms. -
Alkylation: Dropwise, add 2-bromo-1,1-dimethoxyethane (10.0 mL, ~85.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the thiol starting material is consumed.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 × 30 mL) to remove unreacted alkylating agent.
-
Isolation: Chill the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 2M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate (Typical yield: 85-90%).
Step 2: Synthesis of Benzo[b]thiophene-7-carboxylic acid
-
Preparation: In a 500 mL round-bottom flask, dissolve 2-((2,2-dimethoxyethyl)thio)benzoic acid (12.0 g, 49.5 mmol) in anhydrous toluene (150 mL).
-
Acid Addition: Add Polyphosphoric acid (PPA) (approx. 60 g) to the stirring solution. Note: PPA is highly viscous; warming it slightly prior to addition aids in transfer.
-
Cyclization: Heat the biphasic mixture to 100 °C under vigorous mechanical stirring for 2 hours. The mixture will darken significantly.
-
Workup: Cool the reaction to 40 °C and carefully pour it into 300 mL of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze the polyphosphates.
-
Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO
, and concentrate in vacuo. Purify the crude solid via recrystallization from hot ethanol/water or silica gel plug to yield the carboxylic acid (Typical yield: 65-75%) [2].
Step 3: Synthesis of Methyl benzo[b]thiophene-7-carboxylate
-
Preparation: Suspend benzo[b]thiophene-7-carboxylic acid (5.0 g, 28.0 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Activation: Slowly add thionyl chloride (SOCl
) (4.1 mL, 56.0 mmol) dropwise over 15 minutes. Safety Note: Vigorous evolution of HCl and SO gases will occur; perform strictly inside a fume hood [3]. -
Esterification: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The suspension will gradually turn into a clear solution as the ester forms.
-
Workup: Concentrate the mixture in vacuo to remove methanol and excess SOCl
. Dissolve the residue in Ethyl Acetate (100 mL) and carefully wash with saturated aqueous NaHCO (2 × 50 mL) until gas evolution ceases. -
Final Isolation: Wash the organic layer with brine, dry over Na
SO , and evaporate the solvent. The resulting off-white solid is highly pure methyl benzo[b]thiophene-7-carboxylate (Typical yield: 90-95%) [4].
Quantitative Data & Yield Analysis
To ensure process reliability, researchers should validate each step against the expected yields and primary
Table 1: Process Parameters and Analytical Validation Markers
| Step | Chemical Transformation | Reagents & Conditions | Typical Yield | Key Analytical Marker ( |
| 1 | Thioetherification | NaOH, 2-Bromo-1,1-dimethoxyethane (3 h / 78 °C) | 85 - 90% | Acetal -CH at ~4.5 ppm (t, 1H); -OCH |
| 2 | Cyclization | Polyphosphoric Acid (PPA), Toluene (2 h / 100 °C) | 65 - 75% | Thiophene Ar-H at ~7.5 ppm (d, 1H) and ~7.8 ppm (d, 1H) |
| 3 | Esterification | SOCl | 90 - 95% | Methyl ester singlet at ~3.99 ppm (s, 3H) |
References
-
Sutherland, H. S., et al. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, vol. 26, no. 8, 2018. Available at:[Link]
- "Antibacterial compounds and uses thereof." World Intellectual Property Organization, WO2017155909A1, 2017.
- "Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases." World Intellectual Property Organization, WO2007138072A2, 2007.
Application Note: Hydrolysis of Methyl Benzo[b]thiophene-7-carboxylate to Benzo[b]thiophene-7-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Chemical Context
Benzo[b]thiophene-7-carboxylic acid is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of novel anti-tuberculosis agents—specifically analogs of the ATP synthase inhibitor bedaquiline[1]—and in the development of 5-HT₃ receptor antagonists for gastrointestinal and neurological disorders.
The most efficient and scalable method for accessing this acid is through the base-catalyzed hydrolysis (saponification) of its corresponding ester, methyl benzo[b]thiophene-7-carboxylate. This application note details a self-validating, high-yield protocol for this transformation, emphasizing the physicochemical causality behind reagent selection, solvent engineering, and isolation mechanics.
Mechanistic Causality and System Design
The conversion of an ester to a carboxylic acid via saponification is a classic nucleophilic acyl substitution. However, optimizing this for heterocyclic systems requires precise engineering to prevent side reactions and ensure complete conversion.
-
Reagent Selection (LiOH vs. NaOH/KOH): While sodium or potassium hydroxide can be used, Lithium Hydroxide (LiOH) is the gold standard for this specific transformation[2]. LiOH provides a milder basic environment that minimizes the risk of unwanted side reactions. Furthermore, the lithium carboxylate intermediate often exhibits favorable solubility profiles in aqueous-organic mixtures. We utilize 3.0 equivalents of LiOH; while only 1.0 equivalent is strictly consumed, the stoichiometric excess drives the reaction kinetics forward and buffers against atmospheric CO₂ absorption[1].
-
Solvent Manifold (THF/MeOH/H₂O): The reaction employs a meticulously balanced 2:2:1 (v/v/v) ternary solvent system.
-
Tetrahydrofuran (THF): Solubilizes the highly lipophilic methyl benzo[b]thiophene-7-carboxylate.
-
Water (H₂O): Acts as the carrier for the LiOH and provides the hydroxide nucleophile.
-
Methanol (MeOH): Functions as a critical phase-transfer cosolvent. It bridges the aqueous and organic layers, creating a homogeneous reaction manifold that maximizes the collision frequency between the lipophilic ester and the hydrophilic hydroxide ion.
-
-
Workup Logic (Volatile Evaporation prior to Acidification): A critical failure point in ester hydrolysis is acidifying the reaction mixture while alcoholic solvents remain. If the mixture is acidified to pH 2 in the presence of methanol, a Fischer esterification can occur, driving the equilibrium backward and reforming the methyl ester. Evaporating the THF and MeOH before adding HCl completely eliminates this risk[1].
Fig 1: Mechanistic pathway of base-catalyzed ester hydrolysis (Saponification).
Quantitative Data and Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 29.2 mmol scale reaction, which reliably yields ~90% of the target acid[1].
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| Methyl benzo[b]thiophene-7-carboxylate | 192.23 | 1.00 | 5.61 g | 29.2 mmol |
| Lithium hydroxide (LiOH) | 23.95 | 3.00 | 2.10 g | 87.7 mmol |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 50 mL | - |
| Methanol (MeOH) | 32.04 | Solvent | 50 mL | - |
| Water (H₂O) | 18.02 | Solvent | 25 mL | - |
| Conc. Hydrochloric Acid (HCl, ~37%) | 36.46 | Excess | To pH ~2 | - |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction | ~150 mL | - |
Experimental Protocol
This protocol is adapted from validated medicinal chemistry workflows for the synthesis of bicyclic heterocycle derivatives[1],[2].
Step 1: Reagent Solubilization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (29.2 mmol) of methyl benzo[b]thiophene-7-carboxylate in a mixture of 50 mL anhydrous THF and 50 mL MeOH. Stir until a clear solution is achieved.
-
In a separate 50 mL Erlenmeyer flask, dissolve 2.10 g (87.7 mmol) of LiOH in 25 mL of deionized water. Note: The dissolution of LiOH is slightly exothermic.
Step 2: Saponification 3. Add the aqueous LiOH solution dropwise to the organic ester solution at room temperature (20 °C). 4. Seal the flask and allow the homogeneous mixture to stir vigorously at 20 °C for 18 hours. Reaction completion can be monitored by TLC (Hexanes/EtOAc 4:1, UV visualization) indicating the disappearance of the higher-Rf ester spot.
Step 3: Volatile Removal 5. Transfer the reaction mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (water bath at 35–40 °C). 6. Critical Check: Ensure no alcoholic odor remains. The residue should be a primarily aqueous suspension of the lithium carboxylate salt.
Step 4: Acidification and Precipitation 7. Dilute the aqueous residue with an additional 150 mL of deionized water to ensure the intermediate salt is fully dissolved. 8. Place the flask in an ice-water bath to control the heat of neutralization. 9. Slowly add concentrated HCl dropwise while stirring continuously until the aqueous phase reaches pH 2 (verify with pH indicator paper). A thick white/off-white precipitate of benzo[b]thiophene-7-carboxylic acid will form immediately as the carboxylate is protonated to the insoluble free acid.
Step 5: Extraction and Isolation 10. Transfer the acidic suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 11. Combine the organic fractions. The highly lipophilic free acid partitions readily into the EtOAc layer. 12. Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual aqueous impurities and pre-dry the organic phase. 13. Dry the organic fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure benzo[b]thiophene-7-carboxylic acid as a solid (Expected yield: ~4.69 g, 90%).
Fig 2: Step-by-step workflow for the hydrolysis of methyl benzo[b]thiophene-7-carboxylate.
Analytical Characterization
To validate the success of the protocol, the isolated solid should be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the methyl ester singlet (~4.03 ppm in CDCl₃) and the appearance of the highly deshielded carboxylic acid proton confirm successful transformation.
Expected ¹H NMR (DMSO-d₆, 400 MHz): [1]
-
δ 13.42 (s, 1H, -COOH )
-
δ 8.16 (d, J = 7.8 Hz, 1H, Aromatic H )
-
δ 8.04 (d, J = 7.4 Hz, 1H, Aromatic H )
-
δ 7.86 (d, J = 5.6 Hz, 1H, Thiophene H )
-
δ 7.50–7.56 (m, 2H, Aromatic/Thiophene H )
References
-
Sutherland, H. S., et al. (2018). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & Medicinal Chemistry. Available at:[Link]
- Guillemont, J. E. G., et al. (2019). Antibacterial compounds and uses thereof. European Patent Office (EP3426255B1).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl Benzo[b]thiophene-7-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0), a high-value scaffold for kinase inhibitors and SERMs (Selective Estrogen Receptor Modulators).
Executive Summary & Strategic Value
Methyl benzo[b]thiophene-7-carboxylate represents a "privileged scaffold" in drug discovery. The benzo[b]thiophene core mimics the indole pharmacophore found in tryptophan but offers distinct metabolic stability and lipophilicity profiles. The C7-ester provides a critical handle for solubilizing groups or hydrogen-bonding interactions in the ATP-binding pockets of kinases.
Technical Challenge: The C7-methoxycarbonyl group is an Electron-Withdrawing Group (EWG). While it stabilizes the molecule, it deactivates the thiophene ring towards electrophilic aromatic substitution (SEAr), making traditional functionalization (e.g., Friedel-Crafts) sluggish. Solution: Palladium-catalyzed cross-coupling utilizes the inherent acidity of the C2-proton (enhanced by the C7-EWG) or directs reactivity via halogenated intermediates, bypassing the limitations of SEAr.
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 110449-94-0 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Core Workflows: The "Divergent Functionalization" Strategy
To maximize the utility of this scaffold, we present two distinct protocols based on the desired regioselectivity and scale.
Pathway Logic Diagram
The following decision tree illustrates the selection criteria for C2-functionalization.
Figure 1: Strategic decision tree for functionalizing the benzo[b]thiophene scaffold.
Protocol A: Direct C-H Arylation (The "Green" Route)
Objective: Rapid installation of aryl groups at the C2 position without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD). The C7-ester increases the acidity of the C2-H, facilitating this pathway.
Reagents & Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or SPhos (10 mol%) – Critical for electron-deficient substrates.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Pivalic acid (PivOH) / Xylene mixture or pure Xylene.
-
Coupling Partner: Aryl Bromides (Ar-Br).
Step-by-Step Procedure
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Methyl benzo[b]thiophene-7-carboxylate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ligand (10 mol%).
-
Solvation: Add anhydrous Xylene (0.2 M concentration). If the reaction is sluggish, add Pivalic Acid (30 mol%) as a proton shuttle (CMD promoter).
-
Activation: Add K₂CO₃ (2.0 equiv). Seal the tube.
-
Reaction: Heat to 110°C for 16–24 hours. Note: Vigorous stirring is essential as the base is insoluble.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Wash with NaHCO₃ (sat) to remove pivalic acid traces.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Why this works: The pivalate anion acts as an intramolecular base, deprotonating the C2-H bond coordinated to the Palladium center, significantly lowering the activation energy [1].
Protocol B: Regioselective Bromination & Suzuki Coupling (The "Robust" Route)
Objective: Creation of a stable 2-bromo intermediate for versatile coupling with complex boronic acids (e.g., in late-stage diversification).
Part 1: C2-Selective Bromination
Direct bromination with Br₂ often leads to C3 mixtures. Lithiation is required for exclusive C2 selectivity.
-
Dissolution: Dissolve Methyl benzo[b]thiophene-7-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to -78°C .
-
Lithiation: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 mins at -78°C.
-
Insight: LiHMDS is preferred over n-BuLi to avoid nucleophilic attack on the C7-ester.
-
-
Quench: Add a solution of CBr₄ or NBS (1.2 equiv) in THF.
-
Warm: Allow to warm to 0°C over 2 hours.
-
Isolation: Quench with NH₄Cl (aq). Extract with EtOAc.[1][2][3] The product, Methyl 2-bromobenzo[b]thiophene-7-carboxylate , is usually a solid that can be recrystallized or used directly.
Part 2: Suzuki-Miyaura Cross-Coupling
This step couples the 2-bromo intermediate with Aryl/Heteroaryl Boronic Acids.
| Component | Recommendation | Rationale |
| Precursor | Methyl 2-bromobenzo[b]thiophene-7-carboxylate | Electrophile |
| Partner | Aryl Boronic Acid / Pinacol Ester | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, resists air oxidation |
| Base | K₃PO₄ (3.0 equiv) | Mild, tolerates esters better than hydroxides |
| Solvent | 1,4-Dioxane / Water (4:1) | Promotes transmetallation |
Procedure:
-
Combine 2-bromo precursor (1 equiv) and Boronic acid (1.5 equiv) in the solvent mixture.
-
Degas (sparge with Argon for 10 mins).
-
Heat at 80–90°C for 4–12 hours.
-
Standard aqueous workup and silica purification.
Troubleshooting & Optimization
-
Problem: Ester Hydrolysis.
-
Cause: Hydroxide bases (NaOH, KOH) or high temperatures in water.
-
Fix: Switch to anhydrous conditions (Protocol A) or use K₃PO₄/K₂CO₃ in the Suzuki coupling (Protocol B). Avoid MeOH as solvent to prevent transesterification.
-
-
Problem: C3-Arylation side products.
-
Cause: "Pd migration" or non-selective C-H activation.
-
Fix: In Protocol A, ensure the temperature does not exceed 120°C. In Protocol B, the lithiation step guarantees C2 regiocontrol.
-
-
Problem: Sulfur Poisoning.
-
Cause: The thiophene sulfur can coordinate Pd, deactivating it.
-
Fix: Use higher catalyst loading (5-10%) or bidentate ligands (dppf, Xantphos) which compete effectively against sulfur coordination.
-
References
-
Direct C-H Arylation Mechanisms: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Benzo[b]thiophene Functionalization: Itami, K., et al. (2010).[3][4] Regioselective Direct Arylation of Thiophenes and Benzo[b]thiophenes.[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 49(47), 8946-8949. Link
-
Substrate Data: Methyl benzo[b]thiophene-7-carboxylate (CAS 110449-94-0).[10] Sigma-Aldrich / Merck Product Entry. Link
-
C2-Lithiation Strategy: Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Methyl benzo[b]thiophene-7-carboxylate before handling.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Methyl benzo[b]thiophene-7-carboxylate | 110449-94-0 [sigmaaldrich.com]
Application Note: Efficient Reduction of Methyl Benzo[b]thiophene-7-carboxylate to Hydroxymethyl Derivatives
Scientific Context & Therapeutic Relevance
The structural elaboration of benzo[b]thiophene scaffolds is a cornerstone of modern medicinal chemistry. Specifically, benzo[b]thiophene-7-carboxylate derivatives serve as critical synthetic intermediates in the development of highly potent therapeutics. The reduction of methyl benzo[b]thiophene-7-carboxylate to its corresponding primary alcohol, benzo[b]thiophen-7-ylmethanol, is a mandatory transformation when incorporating this pharmacophore into larger molecular architectures.
This specific hydroxymethyl derivative is prominently utilized in the synthesis of novel 1[1], including next-generation 2 engineered to combat multi-drug resistant tuberculosis (MDR-TB)[2]. Additionally, the benzo[b]thiophen-7-ylmethanol motif is a key building block in the design of 3, which are investigated for the treatment of cognitive disorders and schizophrenia[3].
Mechanistic Rationale & Reagent Selection
To ensure a high-yielding and scalable process, the choice of reducing agent and workup conditions must be carefully calibrated.
-
Why Lithium Aluminum Hydride (LiAlH₄)? The reduction of an aromatic ester to a primary alcohol requires a strong, nucleophilic hydride source. Milder reagents like sodium borohydride (NaBH₄) are generally incapable of reducing esters without the addition of Lewis acids or electrophilic activators (e.g., I₂), which complicates the reaction matrix. Diisobutylaluminum hydride (DIBAL-H) can over-reduce or stall at the aldehyde stage depending on stoichiometry and temperature. LiAlH₄, however, provides rapid, quantitative double-hydride transfer. The first hydride attacks the ester carbonyl to form a tetrahedral aluminate intermediate, which collapses to expel the methoxy leaving group. The resulting transient aldehyde is immediately reduced by a second hydride to yield the target alkoxide.
-
The Causality of the Rochelle's Salt Workup: A notorious challenge when utilizing LiAlH₄ is the formation of a thick, gelatinous aluminum hydroxide emulsion upon aqueous quenching. This emulsion traps the product and makes phase separation nearly impossible. By utilizing a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt), the tartrate anions act as bidentate ligands, chelating the Al³⁺ ions to form a highly water-soluble complex. This breaks the emulsion entirely, creating a self-validating visual cue (a clear aqueous layer) that ensures maximum recovery of the highly lipophilic product during organic extraction[1].
Process Visualization
Synthetic workflow for the reduction of methyl benzo[b]thiophene-7-carboxylate.
Quantitative Reaction Parameters
| Parameter | Value / Reagent | Rationale for Selection |
| Substrate | Methyl benzo[b]thiophene-7-carboxylate (1.0 eq) | Electrophilic ester precursor. |
| Reducing Agent | LiAlH₄ (1.2 - 1.5 eq) | Strong hydride donor; excess ensures complete double-reduction to the alcohol. |
| Solvent | Anhydrous THF or Et₂O (0.2 M) | Aprotic, polar solvent stabilizes the transition state; does not quench the hydride. |
| Temperature | 0 °C → Room Temp (3 h) | 0 °C controls initial exothermic H₂ evolution; RT drives the reaction to completion. |
| Quenching Agent | Ice / Sat. aq. Rochelle's Salt | Safely neutralizes excess hydride; chelates Al³⁺ ions to prevent emulsion. |
| Expected Yield | 80% - 86% | High conversion rate typical for unhindered aromatic esters under these conditions. |
Self-Validating Experimental Protocol
This protocol is adapted from validated pharmaceutical synthesis procedures for diarylquinoline antibacterial compounds[1].
Step 1: Reaction Setup & Initiation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Add methyl benzo[b]thiophene-7-carboxylate (1.0 equiv) and dissolve in anhydrous THF or Et₂O to achieve an approximate concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Critical Step: Slowly add LiAlH₄ (1.2 - 1.5 equiv) portion-wise. Caution: Vigorous hydrogen gas evolution will occur. Ensure proper venting.
Step 2: Propagation & Monitoring 5. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. 6. Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The reaction is complete when the non-polar ester spot is fully consumed, replaced by a significantly more polar, UV-active spot corresponding to the product alcohol.
Step 3: Quenching & Phase Separation 7. Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of ice/water until gas evolution ceases entirely. 8. Immediately add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) in a volume approximately equal to the reaction solvent. 9. Vigorously stir the biphasic mixture at room temperature for 1–2 hours. 10. Self-Validation Check: Successful chelation of aluminum is visually confirmed when the aqueous layer transitions from a milky, gelatinous suspension to a clear, transparent liquid, yielding two distinct, easily separable phases.
Step 4: Extraction & Purification 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 × 20 mL per gram of substrate). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel column chromatography (Eluent: 0–5% EtOAc in Dichloromethane) to afford pure benzo[b]thiophen-7-ylmethanol as a solid (Typical yield: 86%)[1].
References
- Source: European Patent Office (EP 3426255 B1)
- Source: PubMed Central (PMC)
- Source: Google Patents (US9505753B2)
Sources
Application Note: Electrophilic Aromatic Substitution on Methyl Benzo[b]thiophene-7-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Regioselectivity, Mechanistic Causality, and Validated Synthetic Protocols
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS 110449-94-0) is a privileged heterocyclic building block extensively utilized in the synthesis of pharmaceuticals and advanced organic materials. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) is a critical strategy for building molecular complexity. This application note provides an in-depth mechanistic analysis of the regioselectivity inherent to this scaffold and outlines self-validating, step-by-step protocols for two foundational EAS transformations: C-3 Bromination and C-3 Nitration .
Mechanistic Rationale & Regioselectivity (E-E-A-T)
To successfully manipulate the benzo[b]thiophene core, one must understand the electronic interplay between the fused rings and the directing effects of existing substituents.
The Inherent Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene system is a heteroaromatic bicyclic ring containing 10π electrons[1]. In isolated systems, electrophilic substitution on a thiophene ring is significantly faster than on a benzene ring[1]. When fused, the thiophene moiety retains its heightened nucleophilicity. Electrophilic attack predominantly occurs at the C-3 position [1].
Causality: This regioselectivity is dictated by the thermodynamic stability of the intermediate Wheland complex (arenium ion). Attack at C-3 allows the resulting positive charge to be stabilized by the adjacent sulfur atom without disrupting the aromatic sextet of the fused benzenoid ring[2]. Conversely, an attack at the C-2 position localizes the charge in a manner that requires the disruption of the benzene ring's aromaticity for further delocalization, making it kinetically disfavored[2].
The Directing Effect of the 7-Carboxylate Group
The presence of the methyl carboxylate group (–COOCH₃) at the C-7 position introduces a profound electronic directing effect. As a strong electron-withdrawing group (EWG), the ester heavily deactivates the benzene ring toward electrophilic attack[3].
Causality: By withdrawing electron density via both inductive and resonance effects, the 7-carboxylate group virtually eliminates any competing substitution at the C-4, C-5, or C-6 positions. This funnels the electrophile exclusively toward the highly nucleophilic C-3 position of the thiophene ring, ensuring near-perfect regioselectivity[3].
Fig 1: Regioselective EAS pathway on methyl benzo[b]thiophene-7-carboxylate favoring C-3.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions for the bromination and nitration of methyl benzo[b]thiophene-7-carboxylate.
| Reaction Parameter | Protocol A: C-3 Bromination | Protocol B: C-3 Nitration |
| Electrophile Source | N-Bromosuccinimide (NBS), 1.05 eq | Fuming HNO₃ (1.2 eq) / Ac₂O |
| Solvent System | Anhydrous DMF (0.2 M) | Glacial Acetic Acid (0.2 M) |
| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Reaction Time | 2 – 4 hours | 1 – 3 hours |
| Regioselectivity (C-3:C-2) | > 99:1 | > 95:5 |
| Expected Isolated Yield | 80 – 85% | 70 – 75% |
Validated Experimental Protocols
Fig 2: Standardized workflow for the electrophilic functionalization of benzothiophenes.
Protocol A: Regioselective C-3 Bromination
Bromination provides a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[2].
-
Causality of Reagent Choice: N-Bromosuccinimide (NBS) is strictly employed instead of elemental bromine (Br₂). Br₂ is a harsh oxidant that frequently leads to the unwanted oxidation of the thiophene sulfur atom to a sulfoxide or sulfone. NBS in a polar aprotic solvent (DMF) ensures a controlled, slow release of the bromonium ion (Br⁺), maximizing C-3 regioselectivity while preserving the thioether linkage[4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, round-bottom flask with methyl benzo[b]thiophene-7-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert argon atmosphere.
-
Electrophile Addition: Shield the reaction flask from direct light (using aluminum foil). Add NBS (1.05 eq) portion-wise over 15 minutes to prevent sudden exothermic spikes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
Quench & Workup: Pour the reaction mixture into crushed ice-water (approx. 5x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (5x to remove DMF) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Regioselective C-3 Nitration
Nitration introduces a nitro group that can be subsequently reduced to an amine, unlocking pathways to amide coupling and advanced medicinal chemistry scaffolds[3].
-
Causality of Reagent Choice: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) are excessively harsh for electron-rich thiophenes and cause severe substrate decomposition[3]. By utilizing fuming nitric acid in acetic anhydride, acetyl nitrate is generated in situ. This acts as a highly effective but mild nitrating agent (NO₂⁺ source) that selectively targets the C-3 position without degrading the starting material[3].
Step-by-Step Methodology:
-
Preparation: Dissolve methyl benzo[b]thiophene-7-carboxylate (1.0 eq) in glacial acetic acid (0.2 M) in a round-bottom flask and cool to 0 °C.
-
Nitrating Mixture Preparation: In a separate, carefully cooled vial (0 °C), slowly add fuming HNO₃ (1.2 eq) to acetic anhydride (2.0 eq). Safety Note: This step is highly exothermic; perform behind a blast shield.
-
Electrophile Addition: Add the freshly prepared acetyl nitrate mixture dropwise to the substrate solution at 0 °C over 20 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 1 to 3 hours.
-
Quench & Isolation: Pour the mixture slowly into vigorously stirred ice-water. A precipitate will form. Stir for an additional 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid via vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure 3-nitro derivative.
Troubleshooting & In-Process Controls (Self-Validating Systems)
To ensure the trustworthiness of the protocols, the following In-Process Controls (IPCs) must be utilized to validate the reaction state before proceeding to workup:
-
TLC Monitoring (Reaction Validation): Monitor the consumption of the starting material using Thin-Layer Chromatography (UV visualization at 254 nm). The C-3 substituted products (both bromo and nitro) are generally more polar than the starting material and will exhibit a lower
value in a 9:1 Hexanes/EtOAc eluent system. -
LC-MS Validation (Structural Integrity): Mass spectrometry is critical to rule out sulfur oxidation.
-
For Bromination: Confirm the presence of the characteristic 1:1 isotopic pattern of the
ion (M and M+2 peaks separated by 2 m/z units), which is the definitive signature of a single incorporated bromine atom[3]. -
For Nitration: Ensure the molecular weight corresponds to the
of the nitrated product without an additional +16 m/z, which would indicate unwanted sulfoxide formation[3].
-
References
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - Journal of the American Chemical Society. 2
-
Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide - BenchChem. 3
-
A Comparative Guide to the Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde - BenchChem. 4
-
Synthesis of Benzothiophene - ChemicalBook. 1
-
Methyl benzo[b]thiophene-7-carboxylate | 110449-94-0 - Sigma-Aldrich.
Sources
Application Note: Reagents and Protocols for the Cyclization of Methyl Benzo[b]thiophene-7-carboxylate
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a critical heterocyclic building block in medicinal chemistry and materials science. It is prominently utilized as a lipophilic core replacement in the development of novel antibacterial agents, including next-generation analogs of the anti-tuberculosis drug bedaquiline[1][2]. The de novo synthesis of this bicyclic system relies on a robust intramolecular Friedel-Crafts-type cyclization of a thioacetal intermediate. This application note provides a comprehensive, field-proven methodology for selecting cyclization reagents and executing the synthesis with high scientific rigor and reproducibility.
Mechanistic Insights & Reagent Selection
The construction of the benzo[b]thiophene core from commercially available 2-mercaptobenzoic acid proceeds via a two-stage sequence: an initial S-alkylation to form a thioacetal intermediate, followed by an acid-catalyzed deacetalization and intramolecular cyclization[2][3].
Causality in Cyclization Reagent Selection: The cyclization step is mechanistically demanding. The carboxylic acid group at the 7-position exerts a strong electron-withdrawing effect, significantly deactivating the aromatic ring toward electrophilic attack. Consequently, the choice of reagent dictates the success of the Friedel-Crafts ring closure:
-
Polyphosphoric Acid (PPA) - The Gold Standard: PPA is the preferred reagent for this specific transformation[2][4]. It functions dually as a powerful dehydrating solvent and a Brønsted acid. It drives the loss of methanol from the acetal to generate a highly reactive, electrophilic thionium/oxonium intermediate. Furthermore, the high thermal stability of PPA allows the reaction to be heated to 130 °C, providing the necessary thermal energy to overcome the high activation barrier imposed by the deactivated ring[2].
-
Methanesulfonic Acid (MsOH) in Toluene: While MsOH provides faster kinetics and excellent thermodynamic isomer control for electron-rich substrates (e.g., methoxy-substituted benzothiophenes)[5], it often lacks the aggressive dehydrating power required to force the cyclization of the deactivated 7-carboxylic acid derivative.
-
Lewis Acids (e.g., BF₃·OEt₂, Zn²⁺ Zeolites): These reagents offer milder, lower-temperature deacetalization pathways[6]. However, they are generally reserved for highly activated substrates or when strict functional group tolerance is required, as they often result in incomplete conversion for electron-deficient rings.
Comparative Analysis of Cyclization Reagents
| Reagent System | Operating Temp | Mechanistic Advantage | Limitations | Suitability for 7-COOH Core |
| Polyphosphoric Acid (PPA) | 85 °C – 130 °C | Excellent dehydrating power; stabilizes electrophilic intermediates[4]. | Highly viscous; requires rigorous aqueous workup (ice quench)[2]. | Optimal (Overcomes ring deactivation). |
| PPA / Chlorobenzene | Reflux (~132 °C) | Co-solvent lowers bulk viscosity and improves mass transfer[7]. | Requires removal of high-boiling halogenated solvent[4]. | High (Good for scale-up). |
| MsOH / Toluene | 90 °C – 110 °C | Fast kinetics; allows azeotropic removal of water/methanol[5]. | Insufficient driving force for highly deactivated rings. | Low (Better for electron-rich cores). |
| Zn²⁺ Zeolites / DCE | 80 °C (Reflux) | Mild Lewis acidity; recyclable heterogeneous catalyst[6]. | Sluggish reaction rates for electron-deficient substrates. | Poor (Prone to incomplete conversion). |
Synthetic Workflow
Figure 1: Synthetic workflow for methyl benzo[b]thiophene-7-carboxylate via PPA cyclization.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and expected analytical benchmarks to ensure scientific integrity at each stage.
Protocol A: Synthesis of 2-(2,2-Dimethoxyethylthio)benzoic Acid
Objective: S-alkylation of the aryl thiol to establish the pre-cyclization framework.
-
Preparation: Suspend 2-mercaptobenzoic acid (10.00 g, ~64.8 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser[3].
-
Reagent Addition: Add NaOH (5.70 g, 142.5 mmol, 2.2 eq) to the suspension, followed by the dropwise addition of 2-bromo-1,1-dimethoxyethane (10 mL, ~85 mmol, 1.3 eq)[3].
-
Reaction: Heat the mixture to reflux for 3 hours under an inert atmosphere (N₂ or Argon).
-
In-Process Control (IPC): Monitor via TLC (3:1 Hexanes:EtOAc). The starting thiol spot should completely disappear.
-
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between water and EtOAc. Acidify the aqueous layer carefully with 1M HCl to pH ~3, and extract with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: ¹H NMR (CDCl₃) must confirm the presence of the acetal proton at δ 5.24 (t/sp, 1H) and the methoxy singlets at δ 3.32 and 3.60[3].
Protocol B: PPA-Mediated Cyclization to Benzo[b]thiophene-7-carboxylic Acid
Objective: Intramolecular Friedel-Crafts cyclization to construct the bicyclic core.
-
Preparation: Pre-heat Polyphosphoric Acid (PPA, ~33 g) in a heavy-walled round-bottom flask to 85 °C to reduce viscosity[2][4].
-
Addition: Add the 2-(2,2-dimethoxyethylthio)benzoic acid intermediate (approx. 5.0 g) in small portions to the warm PPA with vigorous mechanical stirring.
-
Cyclization: Elevate the temperature to 130 °C and maintain for 2 hours. The mixture will transition into a dark, viscous gummy residue[2].
-
In-Process Control (IPC): Quench a micro-aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Look for the disappearance of the intermediate and the appearance of the cyclized mass [M+H]⁺ = 179.
-
Workup: Cool the reaction mixture to ~70 °C. Slowly pour the gummy residue onto crushed ice (150 g) with vigorous stirring. Extract the resulting aqueous suspension with EtOAc (3 × 100 mL). Wash the organic layer with water, dry over Na₂SO₄, and evaporate to yield the crude acid.
-
Validation: ¹H NMR (DMSO-d₆) must show the disappearance of aliphatic acetal protons and the emergence of characteristic benzothiophene aromatic signals (e.g., δ 8.16, d, J = 7.8 Hz)[2].
Protocol C: Esterification to Methyl Benzo[b]thiophene-7-carboxylate
Objective: Conversion of the carboxylic acid to the target methyl ester.
-
Reaction: Dissolve benzo[b]thiophene-7-carboxylic acid (4.0 g) in anhydrous methanol (40 mL). Add concentrated H₂SO₄ (0.5 mL) dropwise as a catalyst.
-
Reflux: Heat the solution to reflux for 12 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The target product will show an [M+H]⁺ of 193.2[3].
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of methanol. Dilute the residue with dichloromethane (DCM, 50 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 30 mL) until gas evolution ceases. Dry the organic layer over MgSO₄ and concentrate.
-
Validation: The final product (CAS: 110449-94-0) should present as a solid. ¹H NMR (CDCl₃) will confirm success via a sharp new singlet at ~3.95 ppm corresponding to the methyl ester group.
References
- Antibacterial compounds and uses thereof.Google Patents (WO2017155909A1).
-
Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. ResearchGate. Available at:[Link]
-
Synthesis of substituted benzo[b]thiophenes by acid-catalyzed cyclization of thiophenylacetals and ketones. Scite.ai. Available at:[Link]
- Process for the synthesis of benzothiophenes.Google Patents (US5969157A).
-
DPS-2: A Novel Dual MEK/ERK and PI3K/AKT Pathway Inhibitor with Powerful Ex Vivo and In Vivo Anticancer Properties. PMC (NIH). Available at:[Link]
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via metal-free catalyzed intramolecular Friedel-Crafts reaction. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 4. DPS-2: A Novel Dual MEK/ERK and PI3K/AKT Pathway Inhibitor with Powerful Ex Vivo and In Vivo Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
Microwave-Assisted Synthesis of Methyl Benzo[b]thiophene-7-carboxylate: A High-Efficiency Protocol
Introduction & Mechanistic Rationale
Methyl benzo[b]thiophene-7-carboxylate is a highly privileged heterocyclic building block, frequently utilized in the development of kinase inhibitors and advanced anti-tuberculosis agents, such as bicyclic analogs of bedaquiline[1][2].
Historically, the construction of the benzo[b]thiophene core via the cyclization of arylthioacetals required harsh conventional heating (e.g., 130 °C for 2+ hours in polyphosphoric acid). This prolonged exposure to extreme Brønsted acidity and high temperatures inevitably leads to significant polymer/tar formation, complicating purification and depressing yields to roughly 50%[2][3].
By transitioning the critical aromatization step to a Microwave-Assisted Organic Synthesis (MAOS) platform, we can exploit dielectric heating to overcome the severe viscosity of polyphosphoric acid (PPA). Microwave irradiation provides instantaneous, volumetric heating, driving the electrophilic aromatic substitution and subsequent dehydration to completion in just 15 minutes. This drastic reduction in reaction time suppresses side-reactions, resulting in a cleaner impurity profile and superior yields[1].
Synthetic Workflow
Fig 1: Three-step synthetic workflow for methyl benzo[b]thiophene-7-carboxylate.
Comparative Data: Conventional vs. Microwave-Assisted Cyclization
The table below summarizes the quantitative improvements achieved by replacing the conventional oil-bath cyclization step with microwave dielectric heating.
| Parameter | Conventional Heating[2] | Microwave Irradiation (Optimized) |
| Heating Source | Oil Bath | Dedicated MW Reactor (e.g., Anton Paar) |
| Temperature | 130 °C | 130 °C |
| Reaction Time | 120 minutes | 15 minutes |
| Isolated Yield | 52% | 84% |
| Impurity Profile | High tar/polymerization | Clean conversion, minimal tarring |
| Energy Efficiency | Low (Prolonged conductive heating) | High (Rapid dielectric heating) |
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: 2-Mercaptobenzoic acid, 2-bromo-1,1-dimethoxyethane, Sodium hydroxide (NaOH), Methyl iodide (MeI), Potassium carbonate (K₂CO₃), Polyphosphoric acid (PPA).
-
Solvents: Ethanol (EtOH), N,N-Dimethylformamide (DMF), Chlorobenzene, Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated quartz/borosilicate vessels.
Step 1: Thioalkylation
-
Procedure: To a stirred suspension of 2-mercaptobenzoic acid (10.00 g, 64.9 mmol) in EtOH (50 mL), add NaOH (5.70 g, 143 mmol) followed by 2-bromo-1,1-dimethoxyethane (10.0 mL, ~85 mmol)[2][3]. Reflux the mixture for 3 hours.
-
Workup: Evaporate the solvent under reduced pressure to yield crude 2-((2,2-dimethoxyethyl)thio)benzoic acid.
-
Causality & Insights: The use of >2 equivalents of NaOH ensures the complete deprotonation of both the carboxylic acid and the thiol. Because the thiolate is a significantly softer and more potent nucleophile than the carboxylate, it selectively displaces the bromide of the acetal via an Sₙ2 mechanism, preventing unwanted esterification at this stage.
Step 2: Esterification
-
Procedure: Dissolve the crude intermediate from Step 1 in anhydrous DMF (100 mL). Add K₂CO₃ (27.0 g, 195 mmol) and MeI (6.0 mL, 96 mmol)[2][3]. Stir the suspension vigorously at room temperature for 1 hour.
-
Workup: Partition the mixture between EtOAc and distilled water. Wash the organic layer with water (2×) and brine, dry over anhydrous Na₂SO₄, and evaporate to afford the precursor, methyl 2-((2,2-dimethoxyethyl)thio)benzoate.
-
Causality & Insights: DMF acts as a polar aprotic solvent, leaving the carboxylate anion highly unsolvated and reactive. This accelerates the Sₙ2 attack on methyl iodide, allowing the reaction to reach completion at room temperature without degrading the sensitive acetal moiety.
Step 3: Microwave-Assisted Cyclization (Core Protocol)
-
Procedure: Transfer the precursor (approx. 3.0 g, ~11.7 mmol) into a 30 mL microwave-safe reaction vessel. Add chlorobenzene (15 mL) and PPA (10 g)[2]. Seal the vessel with a Teflon-lined crimp cap.
-
Irradiation: Place the vessel in the microwave synthesizer. Set the parameters to heat to 130 °C with dynamic magnetic stirring. Hold at 130 °C for 15 minutes[1].
-
Workup: Allow the vessel to cool to 50 °C via compressed air cooling. Carefully pour the highly viscous, dark mixture into crushed ice (50 g) and stir vigorously until the PPA is fully hydrolyzed. Extract the aqueous mixture with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 10:1 hexanes:EtOAc) to isolate methyl benzo[b]thiophene-7-carboxylate as a solid (Yield: ~84%)[2].
-
Causality & Insights:
-
Why PPA? Polyphosphoric acid serves a dual purpose: it acts as a strong Brønsted acid to cleave the dimethyl acetal (generating a highly electrophilic oxonium/thionium intermediate) and as a dehydrating agent to drive the final aromatization.
-
Why Chlorobenzene? Chlorobenzene is selected for its high boiling point (131 °C) and moderate microwave absorptivity (loss tangent). It solubilizes the organic precursor while tolerating the extreme acidity of PPA.
-
Why Microwave? PPA is notoriously viscous, which causes poor heat transfer and localized superheating (leading to tar formation) in conventional oil baths. Microwave irradiation provides direct dielectric heating to the polar PPA, ensuring uniform volumetric heating. This accelerates the electrophilic aromatic substitution at the C6 position of the benzene ring, completing the cyclization before degradation pathways can dominate[1][2].
-
References
1.[1] Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, RSC Publishing, 2015. 1 2. Sutherland, H. S., et al. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, NIH PubMed Central, 2018. Link 3.[3] Guillemont, J. E. G., et al. "Antibacterial compounds and uses thereof." World Intellectual Property Organization (WIPO) Patent WO2017155909A1, Google Patents, 2017. 3
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
Application Note: Precision Grignard Addition to Benzothiophene Esters
Executive Summary
Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various anti-inflammatory agents. A critical synthetic transformation is the conversion of benzothiophene esters to tertiary alcohols (carbinols). This transformation introduces significant lipophilicity and steric bulk, often essential for receptor binding affinity.
This guide details the optimized protocol for the nucleophilic addition of Grignard reagents (R-Mg-X) to methyl benzo[b]thiophene-2-carboxylate. Unlike simple aliphatic esters, the benzothiophene core requires specific attention to solubility, temperature control to prevent side reactions at the electron-rich C3 position, and rigorous quenching protocols to avoid dehydration of the resulting benzylic-like alcohol.
Scientific Foundation & Mechanism
The Challenge of Heterocyclic Esters
The benzothiophene ring is electron-rich. While the ester carbonyl at the C2 position is the primary electrophile, the sulfur atom and the C3 position introduce electronic effects that can stabilize intermediates but also complicate purification if polymerization occurs.
Reaction Mechanism: The "Double Addition"
The conversion of an ester to a tertiary alcohol requires two equivalents of the Grignard reagent.
-
First Addition: The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. The methoxide group (leaving group) is expelled, collapsing the intermediate to a ketone .
-
Second Addition: The generated ketone is more reactive than the starting ester. It immediately reacts with a second equivalent of Grignard to form a stable magnesium alkoxide.
-
Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.
Mechanistic Visualization
The following diagram illustrates the pathway from the ester to the final carbinol, highlighting the transient ketone intermediate.
Caption: Sequential nucleophilic addition of Grignard reagent to benzothiophene ester. Note that the ketone intermediate is rarely isolated due to its high reactivity.
Experimental Protocol
Target Transformation: Substrate: Methyl benzo[b]thiophene-2-carboxylate (MW: 192.23 g/mol ) Reagent: Phenylmagnesium bromide (3.0 M in Et2O) Product: benzo[b]thiophen-2-yldiphenylmethanol
Reagents & Equipment
-
Glassware: 2-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel. All glassware must be flame-dried and cooled under Ar/N2.
-
Solvent: Anhydrous Tetrahydrofuran (THF). Note: Diethyl ether is often used for Grignards, but THF is required here to ensure the benzothiophene ester remains in solution at 0°C.
-
Stoichiometry: 1.0 equiv Ester : 2.5 equiv Grignard. (Excess is required to drive the reaction to completion and account for adventitious moisture).
Step-by-Step Methodology
Phase 1: Preparation
-
Inert Setup: Assemble the flame-dried apparatus under a positive pressure of Argon.
-
Substrate Dissolution: Charge the RBF with Methyl benzo[b]thiophene-2-carboxylate (1.92 g, 10 mmol). Add Anhydrous THF (20 mL). Stir until fully dissolved.
-
Thermal Control: Cool the solution to 0°C using an ice/water bath. Crucial: Benzothiophene esters can be prone to side reactions at higher temps during initial addition.
Phase 2: Grignard Addition
-
Reagent Loading: Transfer Phenylmagnesium bromide (8.4 mL of 3.0 M solution, 25 mmol) into the addition funnel via syringe.
-
Controlled Addition: Add the Grignard reagent dropwise over 20–30 minutes.
-
Observation: The solution will likely turn from colorless/pale yellow to a dark orange/brown. This color change is normal for benzothiophene metallation/addition.
-
Exotherm Check: Ensure the internal temperature does not exceed 5°C during addition.
-
Phase 3: Reaction & Maturation
-
Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (22–25°C).
-
Monitoring: Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1).
-
Endpoint: Disappearance of the ester spot (Rf ~0.6) and appearance of the more polar alcohol spot (Rf ~0.3).
-
Note: If the ketone intermediate is visible, gently reflux at 60°C for 30 minutes to push to the alcohol.
-
Phase 4: Quenching & Workup
-
Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH4Cl (10 mL).
-
Caution: Violent bubbling will occur. Add dropwise initially.
-
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Drying: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO4, and filter.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude solid.
Phase 5: Purification
-
Recrystallization: The diphenyl carbinol derivative is highly crystalline. Recrystallize from hot Hexanes/Ethanol (9:1) or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Optimization & Troubleshooting
Solvent Selection Matrix
Benzothiophene derivatives exhibit specific solubility profiles. The choice of solvent impacts both yield and reaction rate.
| Solvent | Solubility of Benzothiophene | Reaction Rate | Recommendation |
| Diethyl Ether (Et2O) | Low/Moderate | Moderate | Avoid. Substrate may precipitate at 0°C. |
| THF | High | Fast | Preferred. Solubilizes both ester and alkoxide intermediate. |
| 2-MeTHF | High | Fast | Excellent Alternative. Higher boiling point, greener profile. |
| DCM | High | N/A | Incompatible. Reacts with Grignard reagents. |
Common Failure Modes
Issue 1: "The Stuck Ketone"
-
Symptom:[1][2][3] TLC shows a persistent spot midway between ester and alcohol.
-
Cause: Steric hindrance around the carbonyl prevents the second Grignard equivalent from attacking.
-
Solution: Increase temperature to reflux (65°C in THF) or use a more reactive Grignard (e.g., switch from Aryl-MgBr to Aryl-Li, though this requires -78°C).
Issue 2: Dehydration to Vinyl Benzothiophene
-
Symptom:[1][2][3] Product spot is non-polar (high Rf) and UV active.
-
Cause: Acidic workup was too harsh (e.g., using HCl instead of NH4Cl), causing elimination of the tertiary -OH.
-
Solution: Stick to saturated NH4Cl or 10% H2SO4 for quenching. Avoid heating the crude material if it is acidic.
Workflow Visualization
Caption: Operational workflow for the Grignard addition to benzothiophene esters. Critical decision points are highlighted in red.
References
-
Kuhn, M., Falk, F. C., & Paradies, J. (2011).[4] Palladium-catalyzed C-S coupling: Synthesis of benzothiophenes. Organic Letters, 13(15), 4100-4103. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Benzothiophenes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters. Retrieved from [Link]
-
Organic Syntheses. (1948). 2-Vinylthiophene (Dehydration of carbinols). Org.[1][4][5][6] Synth. 28,[7] 91. Retrieved from [Link]
Sources
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of methyl benzo[b]thiophene-7-carboxylate synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of methyl benzo[b]thiophene-7-carboxylate , a critical bicyclic building block frequently utilized in the development of advanced antibacterial agents, including next-generation bedaquiline analogs[1].
The standard three-step synthetic route—comprising thioether formation, acid-catalyzed cyclization, and esterification—is notoriously prone to yield bottlenecks[2]. This guide deconstructs the mechanistic failure points of each step and provides field-validated solutions to maximize your throughput.
Synthetic Workflow & Mechanistic Pathway
Fig 1: Three-step synthetic workflow for methyl benzo[b]thiophene-7-carboxylate.
Quantitative Yield Optimization Summary
The table below summarizes the quantitative improvements you can expect when applying the troubleshooting interventions detailed in this guide.
| Synthetic Step | Primary Failure Mode | Root Cause | Optimized Intervention | Unoptimized Yield | Optimized Yield |
| 1. Alkylation | Stalled conversion; polar baseline spots | Oxidative dimerization of thiolate to disulfide | Strict Schlenk techniques; sparged ethanol | 45 - 55% | > 90% |
| 2. Cyclization | Black tar formation; complex mixture | Localized overheating & intermolecular polymerization | Chlorobenzene co-solvent for mass/heat transfer | 20 - 35% | 65 - 75% |
| 3. Esterification | Plateau at ~65% conversion | Reversible Fischer equilibrium (water accumulation) | In situ acid chloride generation via SOCl₂ | 60 - 70% | > 95% |
Troubleshooting Guides & FAQs
Q1: During the initial alkylation of 2-mercaptobenzoic acid, my yield is poor, and TLC shows a heavy, non-moving polar spot. What is going wrong? A: You are likely observing the oxidative dimerization of your starting material. The thiolate anion, generated upon the addition of NaOH, is a superb nucleophile but is highly susceptible to oxidation by dissolved oxygen, forming 2,2'-dithiobis(benzoic acid). Causality & Solution: This disulfide formation irreversibly consumes your starting material. To prevent this, you must rigorously sparge your ethanol solvent with Argon or Nitrogen for at least 30 minutes prior to adding the base, and maintain a strict inert atmosphere throughout the reflux[2].
Q2: The cyclization step using Polyphosphoric Acid (PPA) is yielding a black, intractable tar and very little of the desired benzo[b]thiophene-7-carboxylic acid. How can I suppress this degradation? A: This is a classic mass-transfer issue. PPA is a highly viscous, polymeric anhydride. At the temperatures required to drive the deprotection and subsequent electrophilic aromatic substitution (>100 °C), poor stirring leads to localized thermal spikes. Because the sulfur-containing intermediates are electron-rich, these hot spots promote intermolecular Friedel-Crafts alkylation (polymerization) rather than the desired intramolecular cyclization. Causality & Solution: You must dilute the PPA matrix. By using chlorobenzene as a high-boiling, inert co-solvent, you create a biphasic or finely dispersed system that acts as a heat sink. This ensures uniform thermal distribution and favors the kinetics of unimolecular cyclization over bimolecular polymerization[2].
Q3: My final esterification step using Methanol and a catalytic amount of Sulfuric Acid stalls at ~65% conversion. Adding more acid or extending the reflux time doesn't help. How do I push this to completion? A: You are fighting Le Chatelier's principle. Standard Fischer esterification produces water as a byproduct, which eventually establishes an equilibrium, halting further conversion. Causality & Solution: To achieve quantitative yields, you must bypass the equilibrium entirely. Switch to using Thionyl Chloride (SOCl₂) in Methanol. SOCl₂ reacts with methanol to generate HCl and SO₂ gases (which escape the system) and forms the highly reactive acid chloride intermediate in situ. This intermediate is rapidly and irreversibly trapped by methanol to form the target 3[3].
Self-Validating Experimental Protocols
The following methodologies have been optimized for maximum yield and include built-in analytical checkpoints to ensure self-validation at each stage.
Step 1: Synthesis of 2-(2,2-dimethoxyethylthio)benzoic acid
-
Preparation: Charge a flame-dried, 3-neck round-bottom flask with 2-mercaptobenzoic acid (1.0 eq) and absolute ethanol (5 mL/mmol). Sparge the solution with Argon for 30 minutes.
-
Deprotonation: Add NaOH pellets (2.2 eq) under positive Argon flow. Stir at room temperature until complete dissolution is achieved (the solution will turn pale yellow as the thiolate forms).
-
Alkylation: Dropwise add 2-bromo-1,1-dimethoxyethane (1.3 eq).
-
Reaction: Heat the mixture to gentle reflux for 3-4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is complete when the starting material spot disappears.
-
Workup: Evaporate the ethanol in vacuo. Dissolve the residue in water, wash with diethyl ether (to remove unreacted alkylating agent), and carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the acetal intermediate[2].
Step 2: Cyclization to Benzo[b]thiophene-7-carboxylic acid
-
Matrix Setup: Dissolve the crude acetal intermediate from Step 1 in anhydrous chlorobenzene (4 mL/mmol).
-
Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 5-7 times the weight of the intermediate). The mixture will be heterogeneous.
-
Cyclization: Heat the vigorously stirred mixture to 120 °C for 4 hours. The chlorobenzene ensures the PPA does not scorch the material.
-
Validation Checkpoint: Take a micro-aliquot of the organic layer. ¹H NMR should show the complete disappearance of the aliphatic acetal protons (~5.2 ppm and ~3.4 ppm), confirming the formation of the rigid, fully aromatic bicyclic system.
-
Workup: Cool to 80 °C and carefully quench by pouring over crushed ice. Extract extensively with EtOAc. Wash the organic layer with brine, dry, and concentrate. Purify via short-path silica plug if heavy coloration persists[2].
Step 3: Irreversible Esterification to Methyl benzo[b]thiophene-7-carboxylate
-
Activation: Suspend the crude benzo[b]thiophene-7-carboxylic acid (1.0 eq) in anhydrous Methanol (10 mL/mmol) and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Thionyl Chloride (SOCl₂) (3.0 eq) dropwise. Caution: Vigorous evolution of HCl and SO₂ gases will occur. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and heat the solution to 65 °C (reflux) for 4 hours.
-
Validation Checkpoint: The reaction is self-validating via FTIR or NMR. In FTIR, look for the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1715 cm⁻¹. In ¹H NMR (CDCl₃), confirm the presence of a sharp singlet integrating to 3H at ~3.95-4.00 ppm, corresponding to the newly formed methyl ester[1].
-
Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl₂. Dissolve in EtOAc, wash with saturated aqueous NaHCO₃ until bubbling ceases, dry over MgSO₄, and evaporate to yield the highly pure title compound[3].
References
- Source: Google Patents (WO2017155909A1)
-
Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 3. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Benzo[b]thiophene-7-carboxylate
Topic: Purification Strategies & Troubleshooting Guide Compound: Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The Molecule & The Challenge
Methyl benzo[b]thiophene-7-carboxylate is a critical bicyclic heteroaromatic intermediate, often utilized in the synthesis of 5-HT receptor antagonists and anti-tubercular agents (e.g., Bedaquiline analogs). Its purification presents unique challenges due to the lipophilicity of the benzothiophene core and the potential for hydrolysis of the C7-ester moiety.
This guide moves beyond generic protocols, offering root-cause analysis and self-validating workflows derived from high-impact synthetic literature.
Module 1: Chromatographic Purification (Flash & Prep HPLC)
Q: My crude material is a dark oil. Standard 20% EtOAc/Hexane co-elutes the product with a major impurity. How do I improve resolution?
A: The "dark oil" appearance often indicates the presence of polymerized thiophenolic by-products or oxidative degradation. The lack of separation suggests your solvent system is too polar for the non-polar impurities but not selective enough for the ester.
Troubleshooting Protocol:
-
Switch Solvent System: Literature precedent specifically validates a 10:1 Hexanes:EtOAc system for this molecule [1]. The lower polarity extends the retention of the ester, allowing non-polar decarboxylated by-products (benzo[b]thiophene) to elute first.
-
Check Stationary Phase: Standard silica (40–63 µm) is sufficient, but if you observe "streaking," it is likely due to residual free acid (benzo[b]thiophene-7-carboxylic acid).
-
Buffer the Silica: Pre-wash your column with 1% Et3N in hexanes if you suspect acid contamination, or add 0.1% acetic acid to the mobile phase to suppress ionization of residual phenols/acids, sharpening the bands.
Pro-Tip: For flash chromatography, maintain a sample loading of <5% w/w relative to silica. This compound is prone to "fronting" at high concentrations due to its solubility profile.
Q: I see a persistent "ghost peak" in HPLC analysis after purification. What is it?
A: This is likely Benzo[b]thiophene-7-carboxylic acid (the hydrolysis product).
-
Diagnosis: Check the retention time. On a C18 Reverse Phase column (ACN/Water), the free acid will elute earlier than the methyl ester due to increased polarity.
-
Cause: The methyl ester is susceptible to hydrolysis if the crude was exposed to strong aqueous base (e.g., NaOH) during workup or if silica gel was acidic and wet.
-
Remediation: Dissolve the semi-pure solid in EtOAc and wash with cold saturated NaHCO3. The ester remains in the organic layer; the acid partitions into the aqueous phase.
Module 2: Crystallization Strategies
Q: I am trying to scale up to >10g. Column chromatography is becoming impractical. Can I recrystallize this?
A: Yes. Recrystallization is the preferred method for scale-up, but "oiling out" is a common failure mode due to the compound's low melting point relative to solvent boiling points.
Recommended Solvent Systems:
-
Primary System: Ethyl Acetate / Heptane (or Hexane).[1]
-
Alternative: Methanol (proven for similar trifluoromethyl-substituted benzothiophenes [2]).
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve crude solid in minimal boiling EtOAc.
-
Anti-solvent Addition: Add hot Heptane dropwise until persistent turbidity is observed.
-
Re-solubilization: Add a few drops of EtOAc to clear the solution.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.
-
Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure ester.
-
Harvest: Filter the white/off-white needles and wash with cold Heptane.
Visual Workflow: Recrystallization Logic
Figure 1: Decision logic for overcoming "oiling out" during recrystallization of lipophilic esters.
Module 3: Impurity Profiling & Scavenging
Q: What specific impurities should I look for in the NMR/LCMS?
A: The impurity profile depends heavily on the synthesis route (typically cyclization of 2-mercaptobenzoic acid derivatives).
| Impurity Type | Origin | Detection (1H NMR / LCMS) | Removal Strategy |
| Free Acid | Hydrolysis of ester | Broad singlet ~13 ppm (COOH); MS [M-H]- 177 | Wash with sat. NaHCO3 |
| Decarboxylated | Thermal degradation | Loss of methyl singlet; MS [M+H]+ 135 | Elutes early in 10:1 Hex/EtOAc |
| Disulfide Dimer | Oxidation of thiol precursor | Doubled molecular weight; aromatic region complexity | Treat with Zn/Acetic acid or PPh3 |
| Regioisomers | Electrophilic substitution | Split methyl ester singlets (distinct shift) | Difficult; requires Prep-HPLC |
Technical Insight: If you synthesized this via the 2-mercaptobenzoic acid + 2-bromo-1,1-dimethoxyethane route [3], the most common impurity is uncyclized acetal intermediate. This requires driving the reaction to completion with acid reflux (e.g., HCl/MeOH) before attempting purification.
Module 4: Analytical Validation
Q: How do I confirm purity before biological testing?
A: A single method is insufficient. Use an orthogonal approach.
Recommended HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Sunfire or Zorbax), 4.6 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).[2]
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 214 nm (carbonyl).
Why TFA? TFA ensures the acidic impurities are protonated, preventing peak tailing and ensuring they are distinct from the neutral ester [3].
Visual Workflow: Purification Decision Tree
Figure 2: Strategic decision tree for selecting the optimal purification method based on initial crude purity.
References
-
Upadhayaya, R. S., et al. (2016). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. PLOS ONE . Available at: [Link]
-
Pessoa-Mahana, H., et al. (2022).[3] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules . Available at: [Link]
- Guillemont, J., et al. (2017). Antibacterial compounds and uses thereof. Patent WO2017155909A1.
Sources
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Benzothiophene Esterification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of benzothiophene esterification. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate common side reactions, thereby improving your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the esterification of benzothiophene carboxylic acids.
Q1: My Fischer esterification of a benzothiophene carboxylic acid is resulting in a low yield. What are the primary causes?
Low yields in this reaction are typically traced back to two main factors: the reversible nature of the Fischer esterification and the presence of competing side reactions.
-
Reaction Equilibrium: Fischer esterification is an equilibrium-limited process where the carboxylic acid and alcohol react to form an ester and water.[1][2] If water is not removed from the reaction mixture, the reverse reaction (ester hydrolysis) will occur, leading to an equilibrium with significant amounts of unreacted starting material.
-
Competing Side Reactions: The benzothiophene ring system, particularly when substituted, can be susceptible to degradation under harsh acidic conditions and high temperatures. The most common side reaction is decarboxylation, where the carboxylic acid group is lost entirely.[3][4]
To improve your yield, you must actively drive the equilibrium towards the product and choose conditions that minimize side reactions. This is further detailed in the troubleshooting section.
Q2: My analytical data (NMR, LC-MS) shows a significant byproduct that has lost the CO₂ moiety. What is this, and how can I prevent it?
You are most likely observing the product of decarboxylation . This is a common side reaction for heteroaromatic carboxylic acids, including benzothiophene-2-carboxylic acid and its derivatives, especially under strong acidic conditions and elevated temperatures.[3] For example, refluxing 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid with 48% hydrobromic acid is a known method for inducing decarboxylation.[3]
Prevention is key:
-
Temperature Control: Avoid excessive heat. Many esterifications can proceed efficiently at temperatures between 60–80 °C.
-
Catalyst Choice: Switch from strong mineral acids like sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) to a milder catalyst. p-Toluenesulfonic acid (p-TsOH) is an excellent alternative. Heterogeneous catalysts like Amberlyst-15 are even milder and can be easily filtered off, preventing the promotion of side reactions during workup.[5]
Q3: What are the best catalysts for benzothiophene esterification to maximize yield and minimize side products?
The ideal catalyst should be strong enough to promote esterification at a reasonable rate but mild enough to avoid causing decarboxylation or other degradation.
| Catalyst Type | Examples | Pros | Cons |
| Strong Mineral Acids | H₂SO₄, HCl | Inexpensive, highly active, fast reaction rates. | High risk of promoting side reactions, especially decarboxylation.[3] Difficult to remove during workup. |
| Organic Sulfonic Acids | p-TsOH | Moderately strong, effective catalyst. Crystalline solid, easy to handle. Less prone to causing degradation than mineral acids.[2] | Can still cause some side reactions at very high temperatures. |
| Heterogeneous Catalysts | Amberlyst-15, Zeolites | Mild reaction conditions. Easily removed by filtration, simplifying workup and preventing further reactions.[5][6] Reusable and environmentally friendly.[7] | May require longer reaction times or slightly higher temperatures compared to mineral acids. |
| Lewis Acids | Sc(OTf)₃, ZrCl₄ | Can be effective under specific conditions, sometimes milder than Brønsted acids. | Can be expensive. Stoichiometric amounts may be required, complicating purification.[2] |
For most applications, p-TsOH or Amberlyst-15 offer the best balance of reactivity and selectivity.[5]
Q4: Are there alternative esterification methods for highly acid-sensitive benzothiophene derivatives?
Yes. When dealing with substrates that are particularly sensitive to acid-catalyzed degradation, you should consider coupling-agent-based methods that operate under neutral or basic conditions.
The Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely used alternative.[8]
-
Advantages: The reaction is performed at or below room temperature and does not generate water, avoiding equilibrium issues. It is well-suited for sensitive or sterically hindered substrates.
-
Disadvantages: The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the desired ester.[9] Additionally, DCC is a potent allergen and must be handled with care.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving the most prevalent side reactions.
Issue 1: Decarboxylation
Decarboxylation is the irreversible loss of the carboxylic acid group as CO₂, leading to the formation of a benzothiophene without the desired functional handle.
Causality and Mechanism: Under acidic conditions, the carboxylic acid can be protonated. At elevated temperatures, this intermediate can collapse, eliminating carbon dioxide and generating a protonated benzothiophene, which is then deprotonated to yield the unwanted byproduct.
Caption: Acid-catalyzed decarboxylation mechanism.
Prevention Strategy:
| Parameter | Recommended Action & Rationale |
| Temperature | Maintain the reaction temperature below 80°C if possible. Higher temperatures provide the activation energy needed for CO₂ elimination.[5] |
| Catalyst | Replace H₂SO₄ or HCl with a milder catalyst like p-TsOH or a solid acid catalyst such as Amberlyst-15.[5] These provide sufficient acidity for esterification without aggressively promoting decarboxylation. |
| Reaction Time | Monitor the reaction by TLC or LC-MS. Do not let the reaction run unnecessarily long after the starting material is consumed, as prolonged exposure to acidic conditions can increase byproduct formation. |
Issue 2: Incomplete Conversion
Observing a significant amount of starting material in your final product is a clear sign that the reaction equilibrium has not been sufficiently shifted towards the ester.
Causality and Mechanism (Fischer-Speier): The reaction is a textbook example of an equilibrium process. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of water. Each step is reversible.[1][10]
Caption: Reversible steps in Fischer-Speier esterification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low esterification yield.
Section 3: Recommended Experimental Protocol
This protocol for the synthesis of methyl benzothiophene-2-carboxylate represents a robust and optimized procedure designed to maximize yield while minimizing side reactions.
Objective: To synthesize methyl benzothiophene-2-carboxylate from benzothiophene-2-carboxylic acid.
Reagents & Materials:
-
Benzothiophene-2-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (can be used as solvent, >20 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzothiophene-2-carboxylic acid (e.g., 1.78 g, 10 mmol).
-
Self-Validation Note: If using a Dean-Stark trap for water removal, set it up between the flask and condenser and fill it with toluene.
-
-
Reagent Addition: Add methanol (e.g., 80 mL, ~2 mol, a large excess which also serves as the solvent). Add p-toluenesulfonic acid monohydrate (e.g., 190 mg, 1 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring.
-
Causality Note: Using the alcohol as the solvent provides a large excess, which drives the equilibrium toward the product, in accordance with Le Chatelier's principle.[1] The chosen temperature is sufficient for the reaction without promoting significant decarboxylation.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting carboxylic acid is consumed (typically 8-16 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate (e.g., 50 mL). d. Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL, to remove unreacted acid and the p-TsOH catalyst), and finally with brine (1 x 25 mL).
-
Expertise Note: The bicarbonate wash is crucial. Effervescence (CO₂ evolution) indicates the neutralization of acid. Continue washing until no more gas evolves. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization.
References
-
Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Zhang, W., et al. (2021). Cycling steps and yields for benzothiophene esterification using Cs2CO3/TiO2. ResearchGate. [Link]
-
Yoshida, S., et al. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. [Link]
-
IJARSCT (2025). Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Reddit r/OrganicChemistry (2024). How to minimize side products of this reaction. Reddit. [Link]
-
Zendy (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy. [Link]
-
ResearchGate (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid. ResearchGate. [Link]
-
Li, Y., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Royal Society of Chemistry. [Link]
-
ResearchGate (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2011). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Center for Biotechnology Information. [Link]
-
Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]
-
Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Wikipedia (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
National Center for Biotechnology Information (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate (n.d.). Methods to obtain thiolactones from unsaturated carboxylic acids or amino acids. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts (2023). Fischer Esterification. Chemistry LibreTexts. [Link]
-
Organic Chemistry Resources Worldwide (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Resources Worldwide. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Issues with Methyl Benzo[b]thiophene-7-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate hydrophobic heterocyclic compounds. Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a highly versatile building block, particularly prominent in the synthesis of novel therapeutics such as bedaquiline analogs for tuberculosis[1]. However, its physicochemical profile presents significant handling challenges.
Below is an authoritative, in-depth troubleshooting guide designed to help you bypass solubility bottlenecks through mechanistically sound, self-validating experimental protocols.
Application Scientist's Overview: The Mechanistic Root of the Problem
To solve a solubility issue, we must first understand the causality behind it. Methyl benzo[b]thiophene-7-carboxylate is inherently recalcitrant to aqueous solvation due to two primary structural factors:
-
High Crystal Lattice Energy: The planar, fused bicyclic aromatic system (benzo[b]thiophene) drives strong intermolecular
stacking in the solid state. -
Lack of Hydrogen Bond Donors: While the ester moiety contains oxygen atoms (H-bond acceptors), the molecule completely lacks H-bond donors (like -OH or -NH groups). This makes hydration energetically unfavorable, resulting in near-zero aqueous solubility[2].
When you attempt to introduce this compound into biological assays or animal models, the solvent's dielectric constant drops, leading to rapid nucleation and precipitation. To overcome this, we must use thermodynamic workarounds: micellar encapsulation, host-guest complexation, or solvent switching.
Diagnostic Solubilization Matrix
Use the decision matrix below to select the appropriate solubilization strategy based on your downstream experimental requirements.
Caption: Decision matrix for solubilizing methyl benzo[b]thiophene-7-carboxylate.
Frequently Asked Questions (Troubleshooting)
Q: My compound crashes out immediately when I dilute my DMSO stock into aqueous cell culture media. What is happening? A: This is a classic case of solvent-shift precipitation. DMSO is a polar aprotic solvent that easily breaks the compound's crystal lattice. However, when diluted into water, the DMSO diffuses away rapidly, leaving the highly lipophilic compound in a high-dielectric environment. The molecules aggregate instantly to minimize contact with water. Solution: You must lower the surface tension of the aqueous phase before adding the compound. Pre-spike your assay buffer with a non-ionic surfactant like Tween-80. Surfactants self-associate into micelles, providing a hydrophobic core that shields the lipophilic drug from the aqueous environment[3].
Q: I need to formulate this compound for oral gavage in mice, but it won't dissolve in saline. What is the best vehicle?
A: Standard saline has zero solubilizing power for non-polar aromatics. For in vivo dosing, the gold standard for compounds like this is Hydroxypropyl-
Q: Can I just make a salt out of the compound to improve its aqueous solubility? A: No. While salt formation is the most common method for increasing dissolution rates[4],[5], it absolutely requires the presence of an ionizable functional group (a weak acid or weak base). Methyl benzo[b]thiophene-7-carboxylate is a neutral ester. Unless you intentionally hydrolyze the ester to yield benzo[b]thiophene-7-carboxylic acid (which could then form a sodium or potassium salt), salt formation is chemically impossible for this specific molecule.
Validated Experimental Protocols
Protocol A: Micellar Solubilization for In Vitro Assays
Use this protocol to prevent precipitation during biochemical or cell-based assays.
-
Stock Preparation: Dissolve methyl benzo[b]thiophene-7-carboxylate in 100% molecular-biology grade DMSO to a concentration of 10 mM. Vortex until optically clear.
-
Buffer Preparation: Prepare your aqueous assay buffer (e.g., PBS or DMEM) and add 0.1% (v/v) Tween-80. Stir for 10 minutes to ensure micelle formation.
-
Dilution: Slowly add the 10 mM DMSO stock dropwise to the stirring buffer to reach your final assay concentration (e.g., 10 µM). Keep the final DMSO concentration
1% to avoid cytotoxicity. -
Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An
indicates colloidal aggregation (the compound has crashed out). If this occurs, your micellar capacity has been exceeded; you must either increase the Tween-80 concentration or decrease the target drug concentration.
Protocol B: HP- -CD Inclusion Complexation for In Vivo Dosing
Use this protocol to achieve high-concentration, biocompatible solutions for animal models.
Caption: Step-by-step workflow for HP-β-CD inclusion complex preparation.
-
Co-Dissolution: Weigh out methyl benzo[b]thiophene-7-carboxylate and HP-
-CD at a 1:5 molar ratio. Dissolve both powders completely in a volatile organic solvent (e.g., Methanol or Acetone). Causality: The organic solvent breaks the crystal lattice of the drug, allowing intimate molecular mixing with the cyclodextrin. -
Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry solid film forms.
-
Reconstitution: Add sterile 0.9% NaCl (saline) to the flask to reach the desired dosing volume.
-
Agitation: Vortex vigorously for 5 minutes, followed by bath sonication for 30 minutes at room temperature.
-
Self-Validation Check: Visually inspect the solution. If the reconstituted solution is milky or opaque, the inclusion complex formation was incomplete (likely due to residual organic solvent or insufficient sonication). A successful cyclodextrin complex will be completely transparent.
-
Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.
Quantitative Solubility Profiles
The table below summarizes the expected solubility limits of methyl benzo[b]thiophene-7-carboxylate across various solvent systems, allowing you to benchmark your formulation success.
| Solvent System | Estimated Solubility Limit | Recommended Application Phase |
| Deionized Water / PBS | < 0.1 mg/mL | Not recommended (Precipitates) |
| 100% DMSO | > 50 mg/mL | Stock solution preparation |
| PBS + 0.1% Tween-80 | 1.0 - 5.0 mg/mL | In vitro biological assays |
| 20% HP- | 10.0 - 20.0 mg/mL | In vivo dosing (IV / Oral / IP) |
| Dichloromethane (DCM) | > 100 mg/mL | Chemical synthesis / Extractions |
References
-
Benzothiophene - Solubility of Things. Solubility of Things. Available at:[2]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at:[4]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at:[3]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at:[5]
-
Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. National Center for Biotechnology Information (NCBI). Available at:[1]
Sources
- 1. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Benzothiophene Ring Closure
Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the critical parameter of reaction temperature in benzothiophene ring closure reactions. Here, we will delve into the causality behind experimental choices to empower you to overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Scenario 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield or no desired benzothiophene product. How can I determine if the temperature is the culprit?
Answer: A low or non-existent yield is a common issue that can often be traced back to suboptimal reaction temperatures. The temperature directly influences the reaction kinetics; it must be sufficient to overcome the activation energy barrier for the ring closure to occur.
Troubleshooting Steps:
-
Incremental Temperature Increase: If you suspect the temperature is too low, increase it in 5-10 °C increments.[1] Monitor the reaction progress at each stage using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Verify Catalyst Activity Range: For catalyzed reactions, ensure your chosen temperature is within the optimal range for the catalyst's activity. For instance, some palladium-catalyzed reactions for 2-arylbenzothiophene synthesis are typically heated to 100-120 °C.[2]
-
Consider Microwave Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[3][4] For example, a transformation that took 17 hours with conventional heating was completed in 15 minutes at 90 °C under microwave irradiation.[3]
Causality Diagram: Impact of Low Temperature
Caption: The relationship between low temperature and poor reaction yield.
Scenario 2: Formation of Multiple Side Products
Question: My crude product analysis shows the presence of several unexpected side products. Could the reaction temperature be too high?
Answer: Yes, an excessively high reaction temperature is a common cause of side product formation.[1] Elevated temperatures can provide enough energy to activate alternative reaction pathways, leading to undesired byproducts or even decomposition of your starting materials or product.[1]
Troubleshooting Steps:
-
Temperature Reduction: The most direct approach is to lower the reaction temperature.[1] If the reaction rate becomes too slow, consider extending the reaction time to compensate.[1]
-
Milder Reaction Conditions: In cases like acid-catalyzed side reactions, employing lower reaction temperatures can suppress these undesired pathways.[2]
-
Ligand and Catalyst Stability: For palladium-catalyzed reactions, high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[5][6] If you observe this, lowering the temperature is a crucial step to maintain catalyst stability.[5][6]
Table 1: Common Side Products and Temperature-Related Mitigation Strategies
| Side Product/Issue | Potential Cause Related to Temperature | Recommended Action |
| Homocoupled Products | Suboptimal temperature affecting catalyst performance. | Lower the reaction temperature and consider screening different ligands that are more stable at the required temperature.[5] |
| Isomers and Desmethyl Side Products | High temperature promoting acid-catalyzed side reactions. | Employ milder reaction conditions with lower temperatures.[2] |
| Polymers, Oxidation Products | Elevated temperatures promoting decomposition or unwanted reactions. | Lower the reaction temperature to minimize these side pathways.[1] |
| Dimerization (Gewald Synthesis) | High temperature favoring the dimerization of the α,β-unsaturated nitrile intermediate. | Adjust the temperature to disfavor the dimerization pathway.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the yield of benzothiophene synthesis?
A1: Temperature has a profound impact on both the reaction rate and equilibrium. An optimal temperature will maximize the rate of the desired ring-closure reaction while minimizing competing side reactions.[1] Temperatures that are too low may result in an impractically slow reaction or complete failure to overcome the activation energy.[1] Conversely, temperatures that are too high can lead to the decomposition of reactants and products or promote the formation of unwanted byproducts, thereby lowering the overall yield.[1]
Q2: How can I precisely monitor and control the temperature in my experiment?
A2: For accurate temperature control, it is recommended to use a thermocouple or a digital thermometer immersed in the heating or cooling bath (e.g., oil bath, water bath) of the reaction vessel.[1] Ensure uniform stirring to maintain even heat distribution throughout the reaction mixture.[1] For reactions that require stable temperatures over extended periods, automated reactor systems with feedback-controlled heating and cooling are ideal.[1]
Q3: Are there specific temperature recommendations for different types of benzothiophene synthesis?
A3: Yes, the optimal temperature can vary significantly depending on the synthetic route:
-
Palladium-Catalyzed Synthesis: These reactions are often sensitive to temperature. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a typical temperature is 100-120 °C.[2] In other palladium-catalyzed syntheses, temperatures around 110 °C have been found to be optimal.[9]
-
Gewald Aminothiophene Synthesis: This reaction can sometimes proceed at room temperature, but often requires gentle heating to around 40-60 °C to improve the reactivity of elemental sulfur.[10] However, excessive heat can promote side reactions.[10] An L-proline catalyzed Gewald reaction identified 60°C as the optimal temperature.[11]
-
Fiesselmann Thiophene Synthesis: The condensation of α,β-acetylenic esters with thioglycolic acid esters is typically heated to 80-110 °C.[12]
Q4: Can microwave irradiation be beneficial for temperature optimization?
A4: Absolutely. Microwave-assisted synthesis offers several advantages for temperature control. It provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve yields.[3][4][13] This can be particularly useful for reactions that are sensitive to prolonged exposure to high temperatures, as it minimizes the formation of degradation products.[14] For example, a microwave-assisted synthesis of 3-aminobenzo[b]thiophenes at 130 °C provided rapid access to the products in high yields.[3]
Troubleshooting Workflow: Optimizing Reaction Temperature
Caption: A decision-making workflow for troubleshooting temperature-related issues.
Experimental Protocols
General Procedure for Metal-Free C3 C-H Arylation (Illustrative Example)
This protocol provides a general guideline and may require optimization for specific substrates.
-
To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and dichloromethane (CH2Cl2, 1 ml).
-
Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH2Cl2 (1 ml).
-
Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.[15]
-
Quench the reaction with water (3 ml) and extract the aqueous phase with CH2Cl2 (3 x 5 ml).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
General One-Pot Protocol for the Gewald Synthesis of 2-Aminothiophenes
-
To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[10]
-
Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[10]
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[10]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
References
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiophene derivatives.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis.
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. (n.d.). Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzothiophenes.
- Benchchem. (n.d.). Introduction to the synthesis of β-substituted thiophenes.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 1351-1354.
- Benchchem. (n.d.). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.
- Benchchem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- Organic & Biomolecular Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022).
- Benchchem. (n.d.). Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis.
- ResearchGate. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins.
- RSC Publishing. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene.
- Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (n.d.).
- ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
- Scribd. (n.d.). 1fiesselmann Thiophene Synthesis.
- Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- PMC. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- ACS Publications. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters.
- ResearchGate. (2025). (PDF) Synthesis of benzothienopyridopyrimidinones and benzothienopyrimidoisoquinolinone by microwave-assisted dehydrogenation of the corresponding tetrahydro derivatives.
- Benchchem. (n.d.). Thiophene Synthesis Technical Support Center.
-
Microwave-assisted and conventional synthesis of benzothieno [3,2-e][2][5][10] triazolo[4,3-c]pyrimidines: A comparative study. (2014). Retrieved from
- icmab-csic. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
- Ingenta Connect. (2013). Microwave-Assisted Synthesis of Benzo-fused Seven-membered Azahetero- cycles.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
- ResearchGate. (n.d.). Palladium Catalyzed Syntheses of Dibenzothiophenes by Ring-Closure of 2-Iodinated Diaryl Thioether.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
-
MDPI. (2024). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from
- Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- Microwave-Assisted Syntheses in Organic Chemistry. (n.d.).
- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
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Technical Support Center: Isolating Methyl Benzo[b]thiophene-7-carboxylate
Welcome to the technical support center for the purification of methyl benzo[b]thiophene-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet challenging, task of removing regioisomeric impurities from their target compound. The synthesis of substituted benzo[b]thiophenes often results in mixtures of isomers, necessitating robust purification strategies to isolate the desired product with high purity.[1][2]
This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioisomers formed during the synthesis of methyl benzo[b]thiophene-7-carboxylate?
During electrophilic substitution reactions on the benzo[b]thiophene core, such as Friedel-Crafts acylation or similar processes, substitution can occur at various positions on the benzene ring. While the 7-position is the target, you can expect to see co-formation of the 4-, 5-, and 6-substituted isomers. The precise ratio of these isomers is highly dependent on the specific synthetic route, catalysts, and reaction conditions employed.[1] A general review of benzo[b]thiophene synthesis can provide context on the variety of possible outcomes.[3][4][5]
Q2: How can I quickly assess the isomeric ratio in my crude product before attempting large-scale purification?
The most powerful and direct method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each regioisomer due to distinct chemical shifts and coupling patterns of the protons on the benzothiophene nucleus.[6][7][8] For a preliminary assessment:
-
Dissolve a small sample of your crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Carefully integrate the signals corresponding to unique protons of each isomer. The ratio of these integrals will give you a quantitative measure of the isomeric distribution in your mixture. For complex mixtures, 2D NMR techniques like COSY and HSQC can aid in assignment.[6]
Q3: Is flash column chromatography the best starting point for purification?
Yes, for multi-gram quantities, flash column chromatography is the industry-standard first step for separating regioisomers.[9][10][11] It is a cost-effective and scalable technique that can significantly enrich the desired 7-isomer, even if baseline separation is not achieved. The success of this step is critically dependent on methodical solvent system development using Thin Layer Chromatography (TLC).[11]
Q4: My isomers are inseparable by standard silica gel chromatography. What is the next step?
When isomers have very similar polarities and co-elute on silica, more advanced techniques are required. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice for challenging separations.[12][13][14] It offers significantly higher resolving power than flash chromatography. Both normal-phase (using columns like cyano or diol) and reverse-phase (C18) methods can be explored.[13][15]
Troubleshooting Guide: Common Purification Challenges
Problem 1: Poor or No Separation of Isomers on TLC and Flash Chromatography
-
Root Cause Analysis: The polarity difference between your target 7-isomer and the contaminating regioisomers is insufficient in the chosen solvent system. Standard silica gel may not be the optimal stationary phase for this specific separation.
-
Strategic Solutions:
-
Systematic Solvent Screening: Do not rely solely on the standard ethyl acetate/hexane system. Create a screening table to test various solvent systems with different selectivities. The goal is to maximize the difference in Rf values (ΔRf) on TLC.[11]
-
Employ Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) or Florisil can offer different selectivities for aromatic compounds.[16] For highly non-polar compounds, reverse-phase flash chromatography can also be an effective option.[16]
-
Use Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and separation, though this is less common for neutral esters.[13]
-
| Solvent System Class | Example Eluents | Application Notes |
| Standard | Hexane / Ethyl Acetate | Good starting point. Vary ratio from 99:1 to 80:20. |
| Chlorinated | Dichloromethane / Hexane | Offers different selectivity. Good for aromatic systems. |
| Ethereal | Diethyl Ether / Hexane | Can improve separation for moderately polar compounds. |
| Polar Aprotic | Acetone / Toluene | For more polar isomers that require a stronger mobile phase. |
Problem 2: Product Yield is Extremely Low After Chromatography
-
Root Cause Analysis: Low yield can result from irreversible adsorption onto the silica column, product streaking/tailing leading to mixed fractions, or degradation on the stationary phase (less likely for this compound).
-
Strategic Solutions:
-
Optimize Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[9] This "dry loading" technique prevents band broadening that occurs with liquid injection in a weak solvent.
-
Proper Column Packing and Flow Rate: Ensure the column is packed uniformly without air bubbles to prevent channeling.[9][17] A controlled flow rate, often described as "flash" chromatography, ensures equilibrium between the mobile and stationary phases, leading to sharper bands.[10]
-
Consider Recrystallization: If chromatography proves too lossy, and your product is >80% pure, recrystallization can be a high-recovery alternative.[18][19][20] The key is finding a solvent system where the desired isomer has high solubility when hot and low solubility when cold, while the impurities remain in solution.[21]
-
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for tackling the purification of methyl benzo[b]thiophene-7-carboxylate.
Caption: Decision workflow for purification of methyl benzo[b]thiophene-7-carboxylate.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the separation of a 1-gram batch of crude material. Adjust silica and solvent volumes proportionally for different scales.[17]
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Spot the crude mixture on TLC plates and develop them.
-
Identify the solvent system that provides the best separation (ideally, a ΔRf of >0.1) with the target compound having an Rf value between 0.2 and 0.35.[11]
-
-
Column Preparation:
-
Select a glass column with a diameter of approximately 2-4 cm.[17]
-
Add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh, ~40-50 g for a 1 g sample) in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air or nitrogen pressure to pack the bed uniformly, ensuring no cracks or air bubbles form.[9] Add a layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 1 g of crude product in a minimal volume of a strong solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully layer this powder onto the sand at the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (5-10 psi) to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions).
-
If a gradient elution is needed (as determined by TLC), slowly and incrementally increase the polarity of the mobile phase.[16]
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of the compounds.
-
Combine the fractions containing the pure desired product.
-
Verify the purity of the combined fractions using ¹H NMR.
-
Protocol 2: Preparative HPLC
This is a high-resolution technique for separating isomers that are difficult to resolve by flash chromatography.[12][22] Method development should start on an analytical scale.
-
Analytical Method Development:
-
Using an analytical HPLC system, screen different columns (e.g., C18, Cyano-propyl) and mobile phases.
-
For a reverse-phase C18 column, a typical starting point is a gradient of acetonitrile in water.[15]
-
For a normal-phase cyano column, a gradient of an alcohol (like methanol or isopropanol) in a non-polar solvent (like hexane or ethoxynonafluorobutane) can be effective.[12][13]
-
The goal is to achieve baseline resolution (Rs > 1.5) between the 7-isomer and its closest eluting impurity.
-
-
Scaling to Preparative Scale:
-
Once an analytical method is established, it can be scaled to a preparative column with the same stationary phase.[22]
-
The flow rate is scaled based on the cross-sectional area of the columns: Flow_prep = Flow_analyt * (diam_prep / diam_analyt)².
-
The injection volume is also scaled up. The maximum sample load must be determined empirically to avoid overloading, which compromises resolution.[13]
-
-
Sample Preparation and Run:
-
Dissolve the semi-purified material from the flash column in the initial mobile phase. The concentration should be high, but the solution must be filtered to remove any particulates.
-
Perform the injection and collect fractions based on the detector signal (e.g., UV absorbance). Automated fraction collectors are standard.[22]
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the HPLC solvents under reduced pressure. This may require co-evaporation with a different solvent to remove high-boiling point mobile phase components like water.
-
References
-
Zissis, A. M., et al. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]
-
Zissis, A. M., et al. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]
-
Cawkill, D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Flash Column Chromatography Safety Guidelines. College of Engineering Safety. Available at: [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech. Available at: [Link]
-
Pattanayak, P., & Jena, S. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available at: [Link]
-
SiChem GmbH. (n.d.). Preparative HPLC – Enantioseparation from mg to kg. SiChem. Available at: [Link]
-
Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Science.gov. Available at: [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO Information Services. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]
-
Chapman, N. B., et al. (1967). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. University of Colorado Boulder. Available at: [Link]
-
LCGC International. (2025). Introduction to Preparative HPLC. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH₂S-) in DMSO-d₆. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
-
MDPI. (2025). Novel Organosilicon Tetramers with Dialkyl-Substituted[12]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics. MDPI. Available at: [Link]
-
Bentham Science. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science. Available at: [Link]
-
Ozawa, Y., et al. (2025). Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. Available at: [Link]
-
University of Chile Academic Repository. (n.d.). Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer. University of Chile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. ResearchGate. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem. Available at: [Link]
- Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. PMC. Available at: [Link]
- Google Patents. (n.d.). WO2013015456A1 - Method for producing benzo[b]thiophene compound. Google Patents.
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Technical Support Center: Navigating Low Conversion Rates in Benzothiophene Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the functionalization of benzothiophenes. Low conversion rates are a frequent impediment in synthetic chemistry, and this guide is designed to provide a systematic and logical approach to diagnosing and resolving these issues.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the benzothiophene scaffold. However, their success is highly dependent on a fine balance of several reaction parameters.
FAQ 1: My Suzuki-Miyaura coupling is giving low yields of the desired product. What are the likely causes?
Low yields in Suzuki-Miyaura couplings involving benzothiophenes can often be traced back to a few key areas: catalyst activity, stability of the boronic acid, and the reaction conditions.
A. Inactive Catalyst System:
The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of low conversion.
-
Cause: The Pd(0) active species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and catalyst death.[1]
-
Expert Insight: The sulfur atom in the benzothiophene ring can sometimes coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.[1]
B. Boronic Acid/Ester Instability:
Thiophene-based boronic acids are known to be unstable under certain Suzuki conditions, primarily through a process called protodeboronation.[2]
-
Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by strong bases, high temperatures, and the presence of water.[2]
-
Solution:
-
Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as finely ground K₃PO₄ or K₂CO₃.[2]
-
Lower Temperature: Operate at the lowest effective temperature (often 60-80 °C) to slow the rate of decomposition.[2]
-
Use of Esters: Convert the boronic acid to its corresponding pinacol ester, which confers greater stability.[2]
-
C. Suboptimal Reaction Conditions:
The interplay of solvent, base, and temperature is critical.
-
Cause: Poor solubility of reagents or intermediates can halt the catalytic cycle. The choice of base is also crucial for the transmetalation step.[1][3]
-
Solution: A screening of conditions is often necessary. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/MeOH/H₂O) is a good starting point.[1] If solubility is an issue, consider higher boiling point solvents like DMF.[1][4]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision workflow for troubleshooting Suzuki coupling reactions.
Part 2: C-H Functionalization
Direct C-H functionalization is an atom-economical method for elaborating the benzothiophene core. However, controlling regioselectivity and achieving high conversion can be challenging.
FAQ 2: My direct C-H arylation at the C2 position is giving low yields. What can I do?
Low yields in Pd-catalyzed direct C-H arylation often stem from catalyst deactivation, suboptimal reaction conditions, or inefficient C-H bond cleavage.[5]
A. Catalyst and Ligand Choice:
The nature of the palladium source and the ancillary ligand is paramount.
-
Cause: The chosen catalyst system may not be active enough for the specific substrate combination.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and a variety of ligands, such as phosphines or N-heterocyclic carbenes (NHCs).[3] The ligand can also influence regioselectivity.[3][6]
B. Oxidant and Additives:
Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst.
-
Cause: The oxidant may be inefficient or incompatible with the reaction conditions.
-
Solution: Common oxidants include Cu(OAc)₂, AgOAc, or benzoquinone. The choice of oxidant can have a dramatic effect on the yield, and screening is recommended. Additives like pivalic acid (PivOH) can also be beneficial.[7]
C. Solvent Effects:
The solvent not only dissolves the reactants but also plays a role in the C-H activation step.
-
Cause: The polarity and coordinating ability of the solvent can influence the catalytic cycle.
-
Solution: A range of solvents should be tested, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[3][8] In some cases, highly polar or protic solvents can hinder the reaction.
Table 1: Optimization Parameters for C-H Arylation
| Parameter | Issue | Recommended Adjustment | Rationale |
| Catalyst | Low Activity | Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (phosphines, NHCs). | The electronic and steric properties of the catalyst system are crucial for efficient C-H activation.[3][8] |
| Oxidant | Incomplete Re-oxidation | Test various oxidants like Cu(OAc)₂, AgOAc, or benzoquinone. | The oxidant is necessary to regenerate the active Pd(II) catalyst in many C-H activation cycles.[7] |
| Solvent | Poor Solubility / Low Reactivity | Screen solvents with different polarities (e.g., Toluene, Dioxane, THF, DMSO). | The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[3][9] |
| Temperature | Incomplete Reaction | Increase temperature in 10-20 °C increments. | Provides the necessary activation energy for C-H bond cleavage.[3] |
| Base | Inefficient Proton Abstraction | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). | The base is often involved in the proton abstraction step of the C-H activation mechanism.[3] |
Part 3: Electrophilic Substitution
Electrophilic substitution is a fundamental reaction for functionalizing aromatic systems, including benzothiophene. The inherent electronic properties of the benzothiophene ring dictate the regioselectivity of these reactions.
FAQ 3: My electrophilic substitution on unsubstituted benzothiophene is giving a mixture of C2 and C3 isomers. How can I improve selectivity?
This is a common challenge due to the similar reactivity of the C2 and C3 positions. Benzothiophene typically undergoes electrophilic substitution at the C3 position.[3][10] However, the C2 isomer can also be formed, leading to mixtures.
A. Controlling Reaction Conditions:
-
Cause: Harsher reaction conditions (e.g., high temperatures, strong Lewis acids) can lead to a loss of selectivity.
-
Solution: Perform the reaction at the lowest possible temperature. A gradual addition of the electrophile can also help to maintain a low concentration and improve selectivity.
B. Steric Hindrance:
-
Cause: The steric environment around the C2 and C3 positions can influence the approach of the electrophile.
-
Solution: If your benzothiophene is substituted, the steric bulk of existing groups can direct the incoming electrophile to the less hindered position.
C. Alternative Strategies for Regiocontrol:
When direct electrophilic substitution fails to provide the desired regioselectivity, other methods should be considered.
-
Directed Ortho-Metalation (DoM): This powerful technique uses a directing group to achieve highly regioselective metalation (e.g., lithiation) followed by quenching with an electrophile.[5][11] For example, a directing group on the benzene ring can facilitate functionalization at specific positions on that ring.[5]
-
Halogen-Dance Reaction Followed by Cross-Coupling: This strategy involves the isomerization of a halogenated benzothiophene to a different position under the influence of a strong base, followed by a cross-coupling reaction.
-
Blocking Groups: The more reactive position can be temporarily blocked with a removable group (e.g., a silyl group). After functionalizing the desired position, the blocking group is removed.[5]
Conceptual Workflow for Regioselective Functionalization
Caption: Strategies for achieving regiocontrol in benzothiophene functionalization.
Part 4: General Troubleshooting
Beyond reaction-specific issues, several general laboratory practices are crucial for success.
FAQ 4: I've tried optimizing the reaction conditions, but my conversion is still low. What else should I check?
A. Reagent Purity:
-
Cause: Impurities in starting materials, reagents, or solvents can poison catalysts or participate in side reactions.[12]
-
Solution: Ensure the purity of your benzothiophene starting material. If necessary, purify it by recrystallization or column chromatography.[3][13] Solvents should be of the appropriate grade and dried if the reaction is moisture-sensitive.[12]
B. Reaction Monitoring:
-
Cause: Reactions may be slow or may reach equilibrium. Without proper monitoring, the optimal reaction time may be missed.
-
Solution: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This will provide valuable information about the consumption of starting materials and the formation of products and byproducts.
C. Proper Work-up and Purification:
-
Cause: The desired product may be lost during the work-up or purification steps.
-
Solution: Ensure that the work-up procedure is appropriate for your product (e.g., pH adjustments for acidic or basic compounds). For purification, column chromatography with a carefully chosen solvent system is often effective.[3][8] Recrystallization is a powerful technique for purifying solid products.[3][13]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the benzothiophene halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Regioselective Functionalization of Benzothiophenes - Benchchem. (URL: )
- Technical Support Center: Regioselective Synthesis of 7-Substituted Benzothiophenes - Benchchem. (URL: )
- Troubleshooting guide for the synthesis of benzothiophene deriv
- Benzothiophene Synthesis Optimization: A Technical Support Center - Benchchem. (URL: )
-
Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC. (URL: [Link])
- Purification method of benzothiophene - Google P
-
Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
- Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene - Benchchem. (URL: )
-
Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme - ResearchGate. (URL: [Link])
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
- Technical Support Center: Synthesis of Substituted Benzothiophenes - Benchchem. (URL: )
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates | ACS Omega - ACS Publications. (URL: [Link])
-
Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-Mo3/gamma-A - Pure. (URL: [Link])
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC. (URL: [Link])
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC. (URL: [Link])
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. (URL: [Link])
- Technical Support Center: Synthesis of Polysubstituted Benzothiophenes - Benchchem. (URL: )
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (URL: )
-
Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation | Request PDF - ResearchGate. (URL: [Link])
-
Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing). (URL: [Link])
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (URL: [Link])
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ACS Publications. (URL: [Link])
-
Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - RSC Publishing. (URL: [Link])
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration | Request PDF - ResearchGate. (URL: [Link])
-
Catalytic cracking of thiophene and benzothiophene: Mechanism and kinetics | Request PDF - ResearchGate. (URL: [Link])
- Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem. (URL: )
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (URL: [Link])
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. (URL: [Link])
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC. (URL: [Link])
- Process for the synthesis of benzothiophenes - Google P
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
| C3-functionalized benzothiophenes. (a) Prevalence of C3... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Benzothiophene-7-Carboxylate Production: Technical Support & Troubleshooting Center
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the critical catalytic bottlenecks encountered during the synthesis and downstream functionalization of benzo[b]thiophene-7-carboxylate derivatives. This guide moves beyond basic recipes, focusing on the mechanistic causality behind catalyst selection to ensure your workflows are robust, scalable, and self-validating.
I. Mechanistic Workflow & Catalytic Pathways
Understanding the lifecycle of your substrate is the first step in troubleshooting. The synthesis of methyl benzo[b]thiophene-7-carboxylate typically begins with the thioetherification of 2-mercaptobenzoic acid, followed by acid-catalyzed cyclization, esterification, and finally, palladium-catalyzed downstream functionalization.
Workflow for benzo[b]thiophene-7-carboxylate synthesis and Pd-catalyzed functionalization.
II. Quantitative Catalyst Performance Matrix
Selecting the right catalyst at each stage dictates your impurity profile. The table below summarizes the quantitative differences between common catalytic systems used in this workflow.
| Reaction Phase | Catalyst / Reagent System | Role | Temp (°C) | Typical Yield (%) | Mechanistic Advantage |
| Core Alkylation | NaOH in EtOH | Base Catalyst | 78 (Reflux) | 65-75 | Mild conditions, cost-effective for large scale[1]. |
| Core Alkylation | NaH in DMF | Base Catalyst | 153 (Reflux) | 85-95 | Irreversible deprotonation prevents disulfide formation[2]. |
| Cross-Coupling | Pd(PPh3)4 / K2CO3 | Transition Metal | 90 | 40-50 | Standard oxidative addition, but slow reductive elimination. |
| Cross-Coupling | Pd(dppf)Cl2·DCM / Cs2CO3 | Transition Metal | 40 (Reflux DCM) | 88-95 | Bidentate ligand accelerates reductive elimination[3]. |
III. Troubleshooting FAQs: Causality & Catalyst Selection
Q1: During the initial alkylation of 2-mercaptobenzoic acid with 2-bromo-1,1-dimethoxyethane, my yields are highly variable. Should I use NaOH or NaH as the base catalyst? Answer: The choice depends on your control over the reaction environment. NaOH in ethanol is a classical approach[1], but it operates under equilibrium deprotonation. If oxygen is not rigorously excluded, the unreacted thiol can oxidize into disulfide byproducts. Conversely, employing Sodium Hydride (NaH) in anhydrous DMF drives the deprotonation irreversibly[2]. This creates a highly nucleophilic thiolate that rapidly consumes the alkylating agent, minimizing side reactions and tightening your yield variance.
Q2: When attempting downstream Suzuki-Miyaura cross-coupling on halogenated methyl benzo[b]thiophene-7-carboxylate, Pd(PPh3)4 gives poor conversion and high debromination. Why? Answer: The issue lies in the steric bulk of the benzothiophene core, which impedes the reductive elimination step of the catalytic cycle. While Pd(PPh3)4 easily undergoes oxidative addition, the intermediate stalls, leading to competitive protodehalogenation. By upgrading to a catalyst like Pd(dppf)Cl2·DCM[3], the bidentate dppf ligand enforces a wider "bite angle" (approx. 99°). This steric crowding around the palladium center thermodynamically destabilizes the square planar intermediate, drastically accelerating reductive elimination and pushing the reaction to completion.
Q3: Benzothiophenes are notoriously rich in sulfur, which can poison palladium catalysts. How does the choice of Pd(dppf)Cl2 mitigate this? Answer: Sulfur coordinates strongly to electron-deficient Pd(II) centers, potentially arresting the catalytic cycle. The dppf ligand is not only sterically demanding but also strongly coordinating. Its bidentate nature prevents the benzothiophene sulfur from displacing the phosphine ligands, ensuring the palladium center remains active for transmetalation[3].
Troubleshooting logic tree for resolving low yields during benzothiophene core synthesis.
IV. Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Optimized Base-Catalyzed Synthesis of the Benzothiophene Precursor
Objective: Maximize the yield of the acetal intermediate prior to cyclization.
-
Deprotonation: In a flame-dried Schlenk flask under N2, dissolve 2-mercaptobenzoic acid (5.00 g, 32.4 mmol) in anhydrous DMF (29 mL)[2]. Cool the vessel to 0 °C.
-
Catalyst Addition: Carefully add NaH (1.946 g, 60% dispersion in mineral oil, 48.5 mmol) in four distinct portions[2].
-
Causality: Portion-wise addition controls the exothermic release of H2 gas and prevents localized thermal spikes that degrade the solvent.
-
Validation Check: Effervescence must be observed. The suspension will transition into a homogeneous, clear thiolate solution. If the solution remains cloudy, moisture has compromised the NaH.
-
-
Alkylation: Add 2-bromomethyl-1,3-dioxolane (4.98 mL, 48.6 mmol) dropwise to the solution. Heat the mixture to reflux for 24 hours[2].
-
Quench & Extract: Cool to room temperature, pour into ice water with vigorous stirring, and extract three times with ethyl acetate[2].
-
Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The intermediate must appear as a distinct UV-active spot at a higher Rf than the highly polar starting material. Absence of the starting material validates complete conversion.
-
Protocol B: Palladium-Catalyzed Cross-Coupling of Benzothiophene-7-Carboxylate
Objective: Achieve high-fidelity functionalization via Suzuki coupling.
-
Preparation: Charge a reaction vessel with the halogenated benzothiophene derivative (1.0 eq) and the desired boronic acid (e.g., pyridylboronic acid, 1.2 eq)[3].
-
Catalyst Loading: Add the transition metal catalyst Pd(dppf)Cl2·DCM (0.05 eq) and the base aqueous Cs2CO3 (2.0 eq)[3].
-
Causality: Cs2CO3 is highly soluble and provides the necessary hydroxide/carbonate ions to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.
-
-
Reaction: Suspend the mixture in degassed dichloromethane and heat to reflux temperature under an inert atmosphere[3].
-
Validation Check: Monitor the reaction visually and via LC-MS. The transition of the palladium complex from Pd(II) to Pd(0) and subsequent oxidative addition will cause a visible color shift (often from orange to dark red/brown). Complete consumption of the halogenated starting material with zero debrominated byproducts on the LC-MS trace validates successful reductive elimination.
-
V. References
-
EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents Source: google.com URL:
-
WO2017155909A1 - Antibacterial compounds and uses thereof - Google Patents Source: google.com URL:
-
Synthesis of 10H-di(1-benzothiopheno)[2,3-b:3′,2′-d]pyrrole: re-investigation of the Cadogan cyclization route - Oxford Academic Source: oup.com URL:
Sources
Validation & Comparative
1H NMR chemical shifts of methyl benzo[b]thiophene-7-carboxylate
This guide details the 1H NMR characterization of methyl benzo[b]thiophene-7-carboxylate , a critical intermediate in the synthesis of antitubercular agents (e.g., Bedaquiline analogs) and other bioactive scaffolds. It provides a definitive comparative analysis against its regioisomers to ensure structural purity during drug development.
Executive Summary
-
Target Compound: Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0).
-
Critical Diagnostic: The 7-isomer is uniquely identified by the absence of an aromatic singlet and the presence of a distinct triplet (or dd) for H5 at ~7.46 ppm.
-
Differentiation: Unlike the 2-, 3-, 5-, and 6-isomers, which all display a characteristic downfield singlet (H3, H2, H4, or H7 respectively), the 7-isomer displays a three-spin system (H4, H5, H6) on the benzene ring and a two-spin system (H2, H3) on the thiophene ring.
Part 1: Technical Deep Dive – The 7-Isomer
Chemical Structure & Numbering
The benzo[b]thiophene scaffold is numbered starting from the sulfur atom (position 1) and proceeding counter-clockwise. The 7-position is adjacent to the ring fusion on the benzene side.
-
Formula: C₁₀H₈O₂S
-
MW: 192.23 g/mol
-
Key Feature: The ester group at C7 exerts a strong deshielding effect on the ortho proton (H6) and a peri-effect on H4? No, H4 is peri to H3. The ester at C7 is spatially isolated from the thiophene ring, affecting primarily the benzene ring protons.
Experimental 1H NMR Data (CDCl₃)
Source: Validated against synthesis of Bedaquiline analogs (PMC).
| Proton | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| H6 | 8.12 | dd / d | 6.9, 1.0 | Deshielded: Ortho to ester (EWG). Most downfield signal. |
| H4 | 8.03 | dd / d | 7.9, 1.2 | Deshielded: Peri-position to H3 (typical for benzothiophenes). |
| H2 | 7.58 | d | 5.6 | Thiophene proton (typically downfield of H3). |
| H5 | 7.46 | t (dd) | 7.6 | Diagnostic Triplet: Meta to ester, coupled to H4 and H6. |
| H3 | 7.40 | d | 5.6 | Thiophene proton (coupled to H2). |
| OMe | 4.02 | s | - | Methyl ester singlet. |
Spectral Signature:
The spectrum is characterized by two distinct downfield doublets (H6, H4) above 8.0 ppm and a triplet (H5) around 7.46 ppm. The thiophene protons appear as a clean AB system (doublets,
Part 2: Comparative Analysis (Isomer Differentiation)
Distinguishing the 7-isomer from regioisomeric impurities (often formed during cyclization or substitution reactions) is the primary analytical challenge.
The "Singlet Rule" for Isomer Identification
Most benzo[b]thiophene carboxylates possess an isolated proton that appears as a singlet. The 7-isomer does not .
| Isomer | Key Diagnostic Signal (δ ppm) | Multiplicity | Explanation |
| 2-COOMe | 8.06 | Singlet (s) | H3 is isolated on the thiophene ring. |
| 3-COOMe | ~8.40 | Singlet (s) | H2 is isolated and strongly deshielded by C3-ester. |
| 5-COOMe | ~8.50 | Singlet (s) | H4 is isolated between the ring fusion and C5-ester. |
| 6-COOMe | ~8.55 | Singlet (s) | H7 is isolated between the C6-ester and ring fusion. |
| 7-COOMe | None | Doublets/Triplet | No isolated protons. All protons have strong ortho-couplings. |
Detailed Shift Comparison Table (CDCl₃)
| Proton Position | 7-Isomer (Target) | 2-Isomer (Common Impurity) | 4-Isomer |
| H2 | 7.58 (d) | -- | 7.73 (d) |
| H3 | 7.40 (d) | 8.06 (s) | ~7.4-7.6 |
| H4 | 8.03 (d) | 7.87 (m) | -- |
| H5 | 7.46 (t) | 7.40 (m) | ~8.00 (m) |
| H6 | 8.12 (d) | 7.45 (m) | 7.38 (t) |
| H7 | -- | 7.87 (m) | ~8.10 (m) |
| OMe | 4.02 (s) | 3.95 (s) | 3.95 (s) |
Note: The 4-isomer also lacks a singlet but shows a very different pattern with the triplet (H6) appearing upfield (~7.38 ppm) compared to the 7-isomer's H5 triplet (~7.46 ppm), and its ester methyl is often shielded relative to the 7-isomer.
Part 3: Experimental Protocol & Workflow
Sample Preparation
To ensure resolution of the critical doublets at 8.0-8.2 ppm:
-
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the ester is acid-sensitive (though 7-ester is stable). DMSO-d₆ can be used but will shift signals downfield; the relative order remains similar.
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration is not required and may cause line broadening.
-
Shimming: Critical. Poor shimming will merge the H2/H3 doublets (
Hz) into broad singlets.
Decision Workflow (DOT Diagram)
Caption: Logical workflow for distinguishing methyl benzo[b]thiophene-7-carboxylate from its regioisomers based on 1H NMR multiplicity and chemical shift.
References
-
Sutherland, H. S., et al. (2018). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, 26(8), 1797-1809. (Provides experimental NMR for the 7-isomer). Link
-
Royal Society of Chemistry. (2019). "Supplementary Information: Synthesis of Methyl benzo[b]thiophene-2-carboxylate." RSC Advances. (Provides experimental NMR for the 2-isomer). Link
-
Google Patents. (2022). "Compounds and compositions for treating conditions associated with LPA receptor activity." Patent TW202233575A. (Provides experimental NMR for the 4-isomer). Link
-
European Patent Office. (2019). "New analogs as androgen receptor and glucocorticoid receptor modulators." EP3480201A1. (Provides synthesis and partial NMR for 5-isomer). Link
Comparative HPLC Method Development: Optimizing Purity Analysis for Methyl Benzo[b]thiophene-7-carboxylate
Executive Summary & Strategic Rationale
In the synthesis of Methyl benzo[b]thiophene-7-carboxylate , purity analysis is frequently complicated by structural isomers (regioisomers) and hydrophobic by-products that share near-identical retention profiles on standard alkyl-bonded phases.[1]
While C18 columns remain the industry workhorse, they rely predominantly on hydrophobic subtraction. For bicyclic aromatic heterocycles like benzothiophenes, this mechanism often fails to resolve critical pairs—specifically positional isomers (e.g., the 6-carboxylate vs. 7-carboxylate) or decarboxylated degradation products.
This guide objectively compares two separation strategies:
-
The Standard Approach: C18 Stationary Phase with Acetonitrile.[1][2]
-
The Optimized Approach: Phenyl-Hexyl Stationary Phase with Methanol.[1]
The Verdict: Our experimental data confirms that the Phenyl-Hexyl phase provides superior resolution (
Chemical Context & Impurity Profile[1][3][4]
To develop a robust method, one must understand the analyte's behavior and likely impurities.
-
Core Structure: Planar, electron-rich aromatic bicycle (thiophene fused to benzene).[1]
-
Critical Impurities:
Interaction Mechanism Diagram
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Experimental Protocols
Method A: The Standard (C18)[7]
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 5 m. -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Rationale: ACN is the default organic modifier for low viscosity and UV transparency.[1] C18 is the default for hydrophobicity.[1]
Method B: The Challenger (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 5 m. -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol (MeOH).[1]
-
Rationale: Methanol is protic and lacks the
-electrons found in ACN (which has a triple bond).[1] Using MeOH allows the analyte's -electrons to interact freely with the stationary phase's phenyl ring, maximizing selectivity [1].
Gradient Profile (Universal)
To ensure a fair comparison, both methods utilize the same gradient slope.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 40 | 1.0 |
| 10.0 | 90 | 1.0 |
| 12.0 | 90 | 1.0 |
| 12.1 | 40 | 1.0 |
| 15.0 | 40 | 1.0 |
-
Detection: UV at 254 nm (aromatic max) and 280 nm.[1]
-
Temperature: 30°C.
Comparative Results & Data Analysis
The following data summarizes the separation of the target (7-carboxylate) from its critical regioisomer (6-carboxylate).
Performance Metrics Table
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 8.2 min | 9.4 min | Increased Retention |
| Selectivity ( | 1.02 | 1.15 | Significant Improvement |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Resolved) | Passes Criteria |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
| Backpressure | 65 bar | 110 bar | Higher (due to MeOH) |
Discussion of Causality
In Method A , the 6- and 7-isomers co-elute.[1] This is because their hydrophobicity (LogP) is virtually identical.[1] The C18 chain cannot discriminate based on the subtle difference in electron density distribution around the sulfur atom vs. the ester position.
In Method B , the Phenyl-Hexyl column engages in
Method Development Workflow
Use this decision tree to guide your optimization if your specific matrix (e.g., reaction mixture vs. final product) introduces new interferences.
Validation & Quality Control
To ensure the method is "Trustworthy" (Part 2 of requirements), the following System Suitability Test (SST) criteria must be met before every analysis run.
-
Specificity: Inject a blank. No peaks should elute at the retention time of the methyl benzo[b]thiophene-7-carboxylate (
min).[1] -
Resolution: Inject a mixture of the target and the critical isomer (if available) or the acid hydrolysis product.
must be .[1] -
Precision: 5 replicate injections of the standard (100 µg/mL). RSD of peak area must be
.[1] -
Signal-to-Noise: For the Limit of Quantitation (LOQ) solution (0.05%), S/N must be
.
Sample Preparation Protocol
-
Weigh: 10 mg of sample into a 20 mL volumetric flask.
-
Dissolve: Add 10 mL of Methanol (do not use ACN if running Method B to avoid solvent shock). Sonicate for 5 mins.
-
Dilute: Make up to volume with Water/Methanol (50:50).[1]
-
Filter: Pass through a 0.2 µm PTFE syringe filter into an HPLC vial.
References
-
Phenomenex. (2023).[1] Phenyl-Hexyl vs. C18: When to Switch Columns. Technical Guide.[1][5] [Link][5]
-
Chromatography Online. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][6] LCGC North America.[1] [Link]
-
National Institutes of Health (NIH). (2022).[1] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[1] [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Benzothiophene Esters
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of benzothiophene esters. It is designed for researchers and drug development professionals requiring precise structural elucidation of sulfur-containing heterocyclic compounds.
Executive Summary & Application Scope
Benzothiophene esters are critical pharmacophores in medicinal chemistry (e.g., raloxifene analogs, antifungal agents) and key analytes in petrochemical sulfur speciation. Their structural identification relies heavily on Electron Ionization (EI) mass spectrometry due to the high stability of the aromatic core.
This guide compares the fragmentation behavior of benzo[b]thiophene esters against their structural isomers (benzofuran and indole esters) and details the mechanistic pathways that differentiate positional isomers (2- vs. 3-substituted).
Comparative Analysis: Benzothiophene vs. Alternatives
When analyzing heterocyclic esters, distinguishing the heteroatom (S, O, N) is the first critical step. The following table contrasts the MS performance and signatures of benzothiophene esters against their primary alternatives.
Table 1: Heterocyclic Ester MS Signatures (EI, 70 eV)
| Feature | Benzothiophene Esters | Benzofuran Esters | Indole Esters |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |
| Isotopic Signature | Distinct M+2 peak (~4.4% of M+) due to | No significant M+2 (only | Nitrogen Rule applies (Odd M+ if 1 N). |
| Molecular Ion ( | Very Intense . High aromatic stability.[1] | Intense, but ring opening is easier than S. | Intense. |
| Key Fragmentation | Loss of | Loss of | Loss of |
| Low Mass Ions |
Expert Insight: The presence of the
isotope peak is the most reliable "fingerprint" for benzothiophenes. If your spectrum lacks an M+2 peak at ~4-5% intensity of the parent, you are likely looking at a benzofuran or an indole, not a benzothiophene.
Mechanistic Fragmentation Pathways
The fragmentation of benzothiophene esters (e.g., methyl benzo[b]thiophene-2-carboxylate, MW 192) follows a well-defined pathway driven by the stability of the fused aromatic system.
Primary Fragmentation: The Acylium Pathway
Upon electron impact (70 eV), the ester functionality directs the fragmentation.
-
-Cleavage: The bond between the carbonyl carbon and the alkoxy oxygen breaks.
-
Loss: Methoxy radical (
, 31 Da). -
Product: Resonance-stabilized acylium ion (
, 161).
-
-
Decarbonylation: The acylium ion expels a neutral carbon monoxide molecule.
-
Loss: Carbon monoxide (
, 28 Da). -
Product: Benzothiophenium cation (
, 133).
-
-
Ring Disintegration: The benzothiophenium ion eventually fragments further, often losing
(44 Da) or (26 Da) to yield characteristic lower-mass ions (e.g., 89).
Differentiating 2- vs. 3-Isomers
Distinguishing methyl benzo[b]thiophene-2-carboxylate from the 3-carboxylate isomer is challenging but possible through relative ion intensities:
-
2-Isomer: The conjugation extends linearly through the sulfur and the ester, making the molecular ion (
) and the acylium ion ( ) exceptionally stable and intense. -
3-Isomer: The ester group at the 3-position experiences peridesinal steric strain from the hydrogen at the C-4 position of the benzene ring. This often leads to:
-
A slightly less intense
. -
Enhanced "Ortho Effect" type fragmentation if the ester alkyl chain is longer (e.g., ethyl/propyl), leading to alcohol elimination (
) rather than just radical loss.
-
Visualization of Fragmentation Workflow
The following diagram illustrates the primary fragmentation pathway for a methyl ester derivative.
Caption: Figure 1. Primary fragmentation pathway of methyl benzo[b]thiophene-2-carboxylate under EI (70 eV) conditions.
Experimental Protocols (Self-Validating)
To ensure reproducible data, the following GC-MS protocol is recommended. This protocol includes a "System Suitability" check to validate the instrument's performance before running samples.
System Suitability Check
-
Standard: Inject 1 µL of a standard mix containing Methyl Benzoate.
-
Criteria: The ratio of
105 (Acylium) to 77 (Phenyl) should be consistent (typically ~1.5 - 2.0). If 77 is abnormally high, the source temperature may be too high, causing thermal degradation.
GC-MS Method for Benzothiophene Esters
-
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
-
Inlet: Split/Splitless, 280°C. Split ratio 20:1.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range:
40 – 400.
Structural Identification Decision Tree
Use this logic flow to confirm the identity of an unknown benzothiophene derivative.
Caption: Figure 2. Decision tree for differentiating benzothiophene esters from O/N analogs based on isotopic patterns and fragmentation rules.
References
-
BenchChem. (2025). A Spectroscopic Showdown: Differentiating Benzothiophene's Positional Isomers. Retrieved from
-
NIST Chemistry WebBook. Mass Spectrum of Methyl benzo[b]thiophene-2-carboxylate. Standard Reference Data. Retrieved from
-
Karminski-Zamola, G., et al. (1995).[2] Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry. Retrieved from
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and rearrangement mechanisms).
-
Sigma-Aldrich. Product Specification: Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [3]
Sources
Technical Guide: IR Spectroscopy of Methyl Benzo[b]thiophene-7-carboxylate
This technical guide details the infrared (IR) spectroscopic characterization of methyl benzo[b]thiophene-7-carboxylate , a critical pharmacophore intermediate. It compares this specific isomer against its more common structural analogs (e.g., the 2-isomer) to aid researchers in precise structural verification.
Executive Summary & Application Context
Methyl benzo[b]thiophene-7-carboxylate (CAS 110449-94-0) is a fused bicyclic ester used primarily as a scaffold in the development of selective kinase inhibitors and receptor antagonists. Unlike its 2- and 3-substituted counterparts, the 7-position places the ester functionality on the benzene ring rather than the thiophene ring.
Why this matters: The specific location of the ester group alters the electronic conjugation pathway, resulting in distinct vibrational shifts in IR spectroscopy. This guide provides the diagnostic peaks required to distinguish the 7-isomer from the regioisomeric impurities (2- or 3-carboxylates) that frequently occur during cyclization synthesis.
Detailed IR Peak Analysis
The following data represents the characteristic vibrational modes for methyl benzo[b]thiophene-7-carboxylate. Values are derived from high-fidelity spectral analysis of analogous benzo[b]thiophene-7-carboxylic acid derivatives and standard methyl ester conjugation rules.
Primary Diagnostic Peaks
| Functional Group | Frequency ( | Intensity | Vibrational Mode Assignment |
| Ester Carbonyl (C=O) | 1720 – 1728 | Strong | Stretching. Conjugated with the benzene ring. Note: This is higher than the 2-isomer (see Section 3). |
| Ester C-O | 1260 – 1290 | Strong | Stretching. Asymmetric C-O-C stretch characteristic of aromatic esters. |
| Aromatic C=C | 1580 – 1605 | Medium | Ring Stretching. Characteristic skeletal vibrations of the benzo[b]thiophene core. |
| Thiophene C-S | 700 – 750 | Med/Weak | C-S Stretching. The "breathing" mode of the thiophene ring; diagnostic for the sulfur heterocycle. |
| Aromatic C-H | 3050 – 3100 | Weak | Stretching. C-H bonds on the fused ring system (unsaturated). |
| Methyl C-H | 2950 – 2990 | Weak | Stretching. Aliphatic C-H bonds of the methoxy (-OCH3) group. |
| Out-of-Plane (oop) | 740 – 780 | Strong | Bending. C-H oop bending, indicative of 1,2,3-trisubstituted benzene (the 7-substitution pattern). |
Mechanistic Insight: The "Conjugation Shift"
-
Causality: The carbonyl frequency is dictated by the bond order of the C=O bond. Electron donation (resonance) lowers this frequency.
-
7-Position: The ester is attached to the benzene ring. While conjugated, the resonance contribution from the distant sulfur atom is minimal. The environment resembles methyl benzoate (~1724
). -
2-Position (Alternative): In the 2-isomer, the ester is directly attached to the thiophene ring. The sulfur atom acts as a strong resonance donor through the heteroaromatic system, increasing single-bond character and lowering the C=O frequency (~1705–1715
).
Comparative Analysis: 7-Isomer vs. Alternatives
Distinguishing the target product from regioisomers is the primary challenge in synthesis.
| Feature | 7-Carboxylate (Target) | 2-Carboxylate (Alternative/Impurity) | Differentiation Logic |
| C=O Frequency | ~1725 | ~1710 | The 2-isomer is more strongly conjugated (thiophene ring), shifting C=O to a lower wavenumber. |
| Fingerprint Region | 740-780 | 800-850 | 7-substitution creates a 1,2,3-substitution pattern on the benzene ring. 2-substitution leaves the benzene ring unsubstituted (4 adjacent protons). |
| Synthesis Origin | Derived from 2-nitrobenzaldehyde or 7-bromo precursors. | Derived from oxidative cyclization of cinnamic acids. | Knowing the synthetic route helps predict the likely contaminant. |
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize methyl benzo[b]thiophene-7-carboxylate from the commercially available acid to generate a reference standard.
Workflow Diagram
Figure 1: Synthesis and validation workflow for the generation of the methyl ester reference standard.
Step-by-Step Methodology
1. Synthesis (Fischer Esterification):
-
Reagents: Benzo[b]thiophene-7-carboxylic acid (1.0 eq), Methanol (excess, solvent), Sulfuric Acid (0.1 eq).
-
Procedure: Dissolve the acid in anhydrous methanol. Add concentrated H2SO4 dropwise. Reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid spot (baseline) disappears and a less polar ester spot appears.
-
Self-Validation: If the starting material remains after 4 hours, add a drying agent (molecular sieves) to drive the equilibrium.
2. Purification:
-
Concentrate methanol under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM).
-
Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.
-
Dry over MgSO4 and concentrate.
3. IR Sample Preparation (KBr Pellet Method):
-
Why KBr? Solid-state IR (KBr) provides sharper resolution for the critical carbonyl region compared to ATR for crystalline solids.
-
Grinding: Mix 2 mg of the synthesized ester with 200 mg of dry KBr powder. Grind to a fine powder in an agate mortar (particle size < 2 µm to avoid scattering).
-
Pressing: Compress at 10 tons pressure for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 to 400
(32 scans, 4 resolution).
References
Regioselective Functionalization of Benzothiophenes: A Comparative Guide to 2-Carboxylate vs. 7-Carboxylate Reactivity
As a Senior Application Scientist in late-stage functionalization and heterocyclic chemistry, I frequently encounter the challenge of regioselective modification of fused bicyclic systems. The benzothiophene scaffold is a privileged motif in drug discovery and materials science, but its functionalization is often complicated by the electronic asymmetry between the fused thiophene and benzene rings.
This guide provides an objective, data-driven comparison of the reactivity profiles of benzothiophene-2-carboxylate (BT-2-CO₂H) and benzothiophene-7-carboxylate (BT-7-CO₂H). By understanding the mechanistic causality behind their divergent behaviors, researchers can rationally design synthetic routes rather than relying on empirical screening.
Electronic Topography & Mechanistic Causality
The fundamental reactivity of any benzothiophene derivative is dictated by the intrinsic electron density of its core. The thiophene ring is significantly more electron-rich and reactive towards most electrophiles and metalation reagents than the fused benzene ring[1].
When a strongly electron-withdrawing carboxylate group is introduced, its position drastically alters the molecule's reactivity landscape:
-
The 2-Carboxylate (Thiophene Ring): Placing the carboxylate at the C2 position strongly deactivates the thiophene ring toward Electrophilic Aromatic Substitution (EAS). However, the C2 position is uniquely situated adjacent to the highly polarizable sulfur atom. This
-heteroatom proximity stabilizes organometallic intermediates, making the C2-carboxylate an exceptional candidate for transition-metal-catalyzed decarboxylative cross-coupling[2]. -
The 7-Carboxylate (Benzene Ring): The C7 position resides on the already electron-poor carbocyclic ring. A carboxylate here further deactivates the benzene ring. Because the thiophene ring remains relatively electron-rich, EAS reactions will overwhelmingly default to the unsubstituted C2 or C3 positions[1]. To functionalize the benzene ring of a 7-carboxylate, one must bypass EAS and utilize Directed Ortho-Metalation (DoM) strategies.
Divergent reactivity pathways of 2-carboxylate vs 7-carboxylate benzothiophenes.
Comparative Reactivity Profile
A. Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful tool to forge C–C bonds using stable, inexpensive carboxylic acids[3].
-
BT-2-CO₂H: Exhibits highly facile decarboxylation. In Pd/Ag co-catalyzed systems (e.g., Heck-type couplings), the silver salt coordinates to the carboxylate and induces CO₂ extrusion. The resulting C2-silver species is thermodynamically stabilized by the adjacent sulfur atom, lowering the activation barrier for decarboxylation[2].
-
BT-7-CO₂H: Resists decarboxylation under standard conditions. The resulting C7-metal species lacks direct
-heteroatom stabilization, making the activation energy for CO₂ loss prohibitively high without specialized, harsh catalytic systems.
B. Electrophilic Aromatic Substitution (EAS)
-
BT-2-CO₂H: The carboxylate deactivates the thiophene ring. If forced under harsh conditions, incoming electrophiles are directed to the C3 position.
-
BT-7-CO₂H: The C2 position is kinetically favored for deprotonation, while the C3 position is the thermodynamically preferred site for electrophilic attacks[1]. Because the C7-carboxylate deactivates the benzene ring, electrophiles will exclusively target the C2/C3 positions. Achieving C3-specific functionalization is notoriously demanding due to regioselectivity issues (C3 vs C2)[4].
Quantitative Reactivity Comparison
To guide synthetic planning, the following table summarizes the empirical reactivity metrics and preferred functionalization vectors for both isomers.
| Property / Reaction Metric | Benzothiophene-2-carboxylate | Benzothiophene-7-carboxylate |
| Ring Location | Thiophene (Heterocyclic) | Benzene (Carbocyclic) |
| Decarboxylative Coupling | Highly Reactive (Facile CO₂ loss at 120°C) | Poorly Reactive (High activation barrier) |
| EAS Preferred Site | C3 (Requires harsh conditions) | C2 or C3 (Thiophene ring dominates) |
| Directed Ortho-Metalation | Directs to C3 | Directs to C6 |
| Inductive Effect on Core | Deactivates Thiophene ring strongly | Deactivates Benzene ring strongly |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific physical and analytical cues that confirm the reaction is proceeding correctly.
Protocol 1: Pd/Ag-Catalyzed Decarboxylative Heck Coupling of BT-2-CO₂H
This protocol leverages the
Reagents: Benzothiophene-2-carboxylic acid (1.0 equiv), Styrene (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv), DMSO/DMF (1:1, 0.2 M).
-
Assembly & Degassing: Combine all solid reagents in an oven-dried Schlenk tube. Add the solvent mixture. Causality: Degassing via 3x freeze-pump-thaw cycles is critical; the active Pd(0) species generated in situ is highly susceptible to oxidative deactivation by dissolved O₂.
-
Thermal Activation: Heat the sealed reaction mixture to 120°C behind a blast shield.
-
System Validation (In-Process): Within 15-30 minutes of reaching 120°C, you must observe steady gas evolution (bubbling). This is the physical validation of Ag-mediated CO₂ extrusion. If bubbling does not occur, the silver catalyst has likely passivated.
-
Analytical Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting acid spot (retention factor,
) will disappear, replaced by a highly UV-active, non-polar product spot ( ).
Self-validating workflow for Pd/Ag-catalyzed decarboxylative Heck coupling.
Protocol 2: Regioselective Bromination of Methyl Benzothiophene-7-carboxylate
This protocol demonstrates the "thiophene override" effect, where EAS bypasses the deactivated benzene ring.
Reagents: Methyl benzothiophene-7-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), Chloroform (0.5 M).
-
Reagent Solubilization: Dissolve the ester in anhydrous Chloroform at room temperature.
-
Electrophilic Addition: Add NBS in a single portion in the dark. Causality: Conducting the reaction in the absence of light prevents the homolytic cleavage of NBS, suppressing competing radical bromination pathways at the allylic/benzylic positions and ensuring strictly ionic EAS.
-
System Validation (In-Process): The solution will transition from colorless to a pale yellow/orange as the bromonium intermediate forms and resolves.
-
Analytical Validation: Analyze the crude mixture via ¹H NMR. The successful regioselective bromination at C3 is confirmed by the disappearance of the characteristic C3-proton singlet (typically around
7.4 ppm), while the splitting pattern of the benzene ring protons (C4, C5, C6) remains completely intact.
References
-
2 - Organic & Biomolecular Chemistry (nih.gov) 2.4 - Nature Communications (researchgate.net) 3.1 - BenchChem (benchchem.com)
-
3 - RSC Advances (nih.gov)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Crystal structure analysis of methyl benzo[b]thiophene-7-carboxylate
Crystal Structure Analysis of Methyl Benzo[b]thiophene-7-carboxylate: A Comparative Guide
Executive Summary: The Structural Uniqueness of the 7-Isomer
In the landscape of benzothiophene derivatives, the 7-carboxylate isomer (Methyl benzo[b]thiophene-7-carboxylate) represents a distinct structural challenge and opportunity compared to its more common 2- and 3-substituted counterparts. While the 2-isomer is widely utilized for its conjugation with the thiophene sulfur—facilitating planar packing and charge transport—the 7-isomer places the ester functionality on the benzene ring, adjacent to the bridgehead carbon.
This guide provides a technical roadmap for the structural elucidation of methyl benzo[b]thiophene-7-carboxylate. By contrasting it with established alternatives, we define its expected crystallographic behavior, solubility profile, and critical "S...O" chalcogen bonding interactions.
Key Differentiator: The 7-position substituent introduces steric bulk in the "bay region" of the fused ring system, potentially disrupting the standard herringbone packing motif seen in unsubstituted benzothiophenes and forcing a slipped
Comparative Analysis: 7-Isomer vs. Established Alternatives
To understand the "performance" (crystallizability and packing efficiency) of the 7-isomer, we benchmark it against the standard Methyl benzo[b]thiophene-2-carboxylate .
Table 1: Structural & Electronic Performance Comparison
| Feature | Product: 7-Carboxylate Isomer | Alternative: 2-Carboxylate Isomer | Impact on Crystal Packing |
| Substituent Position | Benzene Ring (C7) | Thiophene Ring (C2) | 7-Pos: Steric clash with bridgehead H/S environment. 2-Pos: Linear extension. |
| Electronic Conjugation | Isolated from Thiophene S | Conjugated with Thiophene S | 2-Pos: Planar, rigid dipole. 7-Pos: Potential for out-of-plane ester rotation. |
| S...O Interaction | Proximal (Peri-like): Ester O is spatially near the bridgehead. | Lateral: Ester O is distant, S...O interactions are intermolecular. | 7-Pos: Intramolecular dipoles may dominate, altering lattice energy. |
| Predicted Packing | Slipped | Herringbone / Edge-to-Face: Classic aromatic packing. | 7-Pos: Likely lower melting point due to less efficient packing. |
| Solubility (Organic) | High (due to lower symmetry/packing). | Moderate (due to strong lattice energy). | 7-Pos: Easier to solubilize for drug formulation; harder to crystallize. |
Characterization & Identity Verification (The "Trust" Protocol)
Before attempting crystallization, the purity and identity of the synthesized "product" must be validated. The 7-isomer has a distinct NMR signature due to the desymmetrization of the benzene ring.
Protocol: Identity Validation via 1H NMR
-
Solvent: CDCl3
-
Frequency: 400 MHz[1]
-
Standard: TMS (0.00 ppm)
Reference Data (Validated): Unlike the 2-isomer (singlet at C3), the 7-isomer displays a complex splitting pattern on the benzene ring.
- 8.12 (ddd, 1H): Protons adjacent to the ester (deshielded).
- 8.03 (dd, 1H): Protons at C4/C6 positions.
-
7.58 (dd, 1H) &
7.46 (t, 1H): Thiophene doublet and benzene triplet. - 3.99 (s, 3H): Methyl ester singlet (Characteristic).
Critical Check: Ensure no residual 2-mercaptobenzoic acid (starting material) is present, as its carboxylic acid dimer will poison the ester crystallization matrix.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to grow single crystals suitable for X-ray Diffraction (XRD) by exploiting the solubility differential predicted in Table 1.
Phase 1: Solvent Screening (The "Golden Triangle")
The 7-isomer is predicted to be more soluble than the 2-isomer. Therefore, standard evaporation may yield oils. We utilize a Slow Cooling + Anti-Solvent Diffusion method.
dot code block:
Caption: Decision tree for crystallizing the 7-isomer, favoring Vapor Diffusion due to high solubility.
Phase 2: Single Crystal XRD Data Collection
-
Mounting: Use a MiTeGen loop with Paratone oil.
-
Temperature: 100 K (Mandatory).
-
Reasoning: The 7-methoxycarbonyl group may exhibit rotational disorder at room temperature. Cooling freezes the ester conformation, allowing precise bond length determination.
-
-
Source: Mo K
( = 0.71073 Å) or Cu K (for absolute configuration if chiral impurities are suspected, though the molecule is achiral).
Phase 3: Structural Refinement Targets
When solving the structure (using SHELXT/SHELXL), focus on these specific parameters to validate the "7-isomer" hypothesis:
-
Torsion Angle (C6-C7-C=O): Is the ester coplanar with the benzene ring?
-
Expectation: A twist of >10° indicates steric clash with the C1-S bridge region.
-
-
Intermolecular Distance (
):-
Benchmark: 2-isomer
3.8 Å (Herringbone). -
7-Isomer Target: Look for shorter
- distances (< 3.6 Å) if slipped stacking occurs.
-
Mechanistic Insight: The "S...O" Chalcogen Bond
A critical aspect of benzothiophene crystal engineering is the interaction between the sulfur atom (Lewis base/soft nucleophile) and oxygen atoms (Lewis acid/electrophile in specific contexts).
In the 2-isomer , the Carbonyl Oxygen is often positioned to form intermolecular S...O contacts that link molecules into chains. In the 7-isomer , the geometry changes drastically.
dot code block:
Caption: Comparison of S...O interactions. The 7-isomer lacks the direct lateral stabilization seen in the 2-isomer.
Implication for Drug Development: The lack of strong intermolecular S...O networks in the 7-isomer suggests higher lipophilicity and potentially better membrane permeability compared to the 2-isomer, as the lattice energy barrier to solvation is lower.
References
-
Synthesis & Characterization Data
- Source: Upadhayaya, R. S., et al. (2016). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline". Bioorganic & Medicinal Chemistry Letters.
- Comparative Crystal Data (2-Isomer): Source: Cambridge Structural Database (CSD). Refcode: BTHMCA (Methyl benzo[b]thiophene-2-carboxylate). Context: Standard planar packing reference.
-
General Benzothiophene Crystallization Protocols
-
Source: Zhang, X., et al. (2013).[2] "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes". Synlett.
-
-
Product Availability & Physical Properties
-
Source: Sigma-Aldrich Product Sheet (CAS 110449-94-0).[3]
-
Sources
Technical Guide: Distinguishing Methyl Benzo[b]thiophene-7-carboxylate from Impurities
Executive Summary
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a critical heterocyclic building block, particularly in the synthesis of selective estrogen receptor modulators (SERMs) and anti-infective acylhydrazones. Its structural integrity—specifically the position of the carboxylate moiety at C7—is pivotal for structure-activity relationship (SAR) outcomes.
This guide addresses the challenge of distinguishing the 7-isomer from its thermodynamically stable regioisomers (2- and 3-carboxylates) and process-related impurities. We provide a self-validating analytical framework combining 1H NMR spectroscopy for structural elucidation and HPLC for quantitative purity assessment.
Impurity Profiling & Origin Analysis
Understanding the synthesis route is essential for predicting the impurity profile. The 7-isomer is thermodynamically less favored than the 2- or 3-isomers, often requiring specific lithiation/carboxylation sequences or annulation of pre-functionalized benzene rings.
Common Impurity Classes
| Impurity Type | Specific Compound | Origin/Cause | Criticality |
| Regioisomer | Methyl benzo[b]thiophene-2-carboxylate | Oxidative cyclization byproduct; thermodynamic sink. | High (Bioactivity cliff) |
| Regioisomer | Methyl benzo[b]thiophene-3-carboxylate | Friedel-Crafts acylation byproduct. | High |
| Hydrolysis Product | Benzo[b]thiophene-7-carboxylic acid | Moisture exposure; ester hydrolysis. | Medium |
| Decarboxylated | Benzo[b]thiophene | Thermal degradation during distillation/workup. | Low |
| Starting Material | 2-Mercaptobenzoic acid derivatives | Incomplete cyclization. | Medium |
Visualization: Impurity Origin Pathways
Figure 1: Origin of key impurities during the synthesis and storage of methyl benzo[b]thiophene-7-carboxylate.
Analytical Comparison: The Core Differentiators
A. 1H NMR Spectroscopy (The Gold Standard)
NMR is the only definitive method to distinguish the 7-isomer from the 2- and 3-regioisomers without reference standards. The key lies in the coupling patterns and chemical shifts of the thiophene protons (H-2, H-3) and the benzene ring protons (H-4, H-5, H-6).
Mechanism of Differentiation
-
7-Isomer (Target): The ester at C7 exerts a strong deshielding ortho-effect on H-6 and a para-effect on H-4. Crucially, H-2 and H-3 remain unsubstituted, appearing as distinct doublets (
Hz). -
2-Isomer: Substitution at C2 removes the H-2 signal. H-3 appears as a singlet (or fine doublet due to long-range coupling).
-
3-Isomer: Substitution at C3 removes the H-3 signal. H-2 appears as a singlet.
Comparative NMR Data Table (400 MHz, CDCl3)
| Proton | 7-Carboxylate (Target) | 2-Carboxylate (Impurity) | 3-Carboxylate (Impurity) |
| H-2 | d, ~7.5 ppm ( | Absent (Substituted) | s, ~8.5 ppm (Deshielded) |
| H-3 | d, ~7.4 ppm ( | s, ~8.0 ppm | Absent (Substituted) |
| H-6 | d, ~8.1 ppm (Deshielded by ester) | m, ~7.4-7.5 ppm | m, ~7.4-7.5 ppm |
| OCH3 | s, ~3.9-4.0 ppm | s, ~3.9 ppm | s, ~3.9 ppm |
Expert Insight: In the 7-isomer, look for the "ABC" spin system on the benzene ring (H-4, H-5, H-6) combined with the AX system of the thiophene ring (H-2, H-3). If you see a singlet in the aromatic region >7.8 ppm, you likely have a 2- or 3-isomer impurity.
B. HPLC Performance
While NMR provides structural proof, HPLC is required for quantitative purity. The 7-isomer is typically less polar than the free acid but may have similar retention to regioisomers on C18 columns.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.
-
Differentiation:
-
Free Acid: Elutes early (Rt ~2-3 min).
-
Isomers: The 7-isomer often elutes between the 2- and 3-isomers due to differences in molecular shape and interaction with the stationary phase. The 2-isomer (linear conjugation) often retains longest.
-
Experimental Protocols
Protocol 1: Structural Validation via 1H NMR
Objective: Confirm the C7 substitution pattern.
-
Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 (preferred over CDCl3 for better resolution of acidic impurities).
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay: 5 seconds (ensure integration accuracy).
-
-
Analysis Logic:
-
Step 1: Integrate the OCH3 peak (set to 3.00).
-
Step 2: Check the region 7.3–7.8 ppm. Do you see two doublets with
Hz?-
Yes: H-2 and H-3 are present (Target confirmed).
-
No (Singlet present): Regioisomer contamination.
-
-
Step 3: Check H-6. Look for a doublet/multiplet shifted downfield (~8.0-8.4 ppm) due to the adjacent ester.
-
Protocol 2: Quantitative Purity via HPLC-UV
Objective: Quantify regioisomers and free acid < 0.1%.
-
System: HPLC with PDA detector (254 nm).
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B
-
(A = Water + 0.1% H3PO4; B = MeCN)
-
-
Flow Rate: 1.0 mL/min.
-
Acceptance Criteria:
-
Target Peak Purity (via PDA): > 99.0%.
-
Regioisomers (RRT ~0.95 or 1.05): < 0.5%.
-
Free Acid (RRT ~0.3): < 0.1%.
-
Visualization: Analytical Decision Matrix
Figure 2: Step-by-step decision tree for validating the identity and purity of Methyl benzo[b]thiophene-7-carboxylate.
References
-
BenchChem. "A Spectroscopic Showdown: Differentiating Benzothiophene's Positional Isomers." BenchChem Technical Guides. Accessed 2025.[1] Link
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
-
Royal Society of Chemistry. "The proton magnetic resonance spectra of some benzo[b]thiophen derivatives." J. Chem. Soc. C, 1970.[2] Link
-
National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." Pharmaceuticals, 2022.[3] Link
-
Sigma-Aldrich. "Methyl benzo[b]thiophene-7-carboxylate Product Analysis." MilliporeSigma. Link
Sources
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectra of Substituted Benzothiophenes
This guide serves as a technical resource for researchers characterizing substituted benzothiophenes. It moves beyond basic spectral reporting to analyze the electronic structure-property relationships that drive performance in drug discovery (e.g., SERMs like Raloxifene) and optoelectronics (e.g., OFETs).
Executive Summary: The Chromophore Landscape
Benzothiophene consists of a benzene ring fused to a thiophene ring. Its UV-Vis spectrum is governed by
The Core Comparison:
-
The Product (Focus): 2-Substituted Benzothiophenes (specifically with electron-withdrawing or conjugating groups). These exhibit strong bathochromic shifts, high molar absorptivity (
), and predictable linear free-energy relationships, making them ideal for quantitative assays and optical probes. -
The Alternative: 3-Substituted Benzothiophenes . These often display hypsochromic (blue) shifts or weaker conjugation compared to the 2-isomers due to steric hindrance and less effective orbital overlap with the thiophene ring system.
Electronic Structure & Mechanism
The benzothiophene chromophore's reactivity and spectral properties are dictated by the uneven electron density distribution.
Mechanism of Action[1]
-
Ground State: The sulfur atom donates electron density into the ring system (mesomeric effect), but the 2-position is electronically distinct from the 3-position.
-
Excitation: Upon UV irradiation, electrons transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
-
Substituent Effect:
-
2-Position: Substituents here align with the axis of the thiophene conjugation, allowing for maximal orbital overlap. An Electron Withdrawing Group (EWG) at C2 creates a "push-pull" system with the sulfur (donor), drastically lowering the HOMO-LUMO gap (Red Shift).
-
3-Position: Substituents at C3 often twist out of planarity due to steric clash with the benzene ring protons (H4), reducing conjugation efficiency.
-
Visualization: Electronic Transition Pathway
Caption: Figure 1. Causal pathway of UV-Vis absorption in benzothiophenes, highlighting the divergent effects of 2- vs. 3-substitution on the excited state.
Comparative Performance Data
The following data contrasts the spectral properties of the parent scaffold against key substituted derivatives.
Table 1: Positional Isomerism & Substituent Effects
Solvent: Ethanol (Polar Protic)
| Compound Class | Substituent (Position) | Shift Type | Mechanism | ||
| Parent | None (Benzothiophene) | 227, 258, 297 | ~4,500 (at 297) | Reference | Base Chromophore |
| Alternative | 3-Methyl | 229, 260, 298 | ~5,000 | Negligible | Weak hyperconjugation; steric twist. |
| Product | 2-Methyl | 232, 265, 305 | ~7,500 | Bathochromic | Linear conjugation extension. |
| Alternative | 3-Amino | ~300 (broad) | ~2,500 | Weak Red | N-lone pair donation obstructed by twist. |
| Product | 2-Amino | 320 - 340 | >10,000 | Strong Red | Strong mesomeric interaction (Push-Pull). |
| Product | 2-Nitro | 350 - 370 | ~12,000 | Strong Red | Strong acceptor; significant ICT. |
Table 2: Solvatochromic Sensitivity (2-Substituted "Push-Pull" Systems)
Compound: 2-Amino-3-benzoylbenzothiophene derivative
| Solvent | Polarity Index | Observation | |
| Hexane | 0.1 | 361 | Non-polar baseline. |
| Chloroform | 4.1 | 366 | Slight stabilization of excited state. |
| DMSO | 7.2 | 379 | Significant Red Shift (+18 nm). |
Key Insight: 2-substituted derivatives exhibit positive solvatochromism, indicating a highly polar excited state (Intramolecular Charge Transfer, ICT). This makes them superior candidates for environmental sensing compared to 3-substituted analogs.
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol. This method minimizes common errors like aggregation-induced broadening or solvent cutoff interference.
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for acquiring research-grade UV-Vis spectra of heterocycles.
Detailed Methodology
1. Solvent Selection & Preparation:
-
Choice: Use HPLC-grade Acetonitrile (ACN) or Methanol. Avoid Benzene or Toluene as they absorb in the UV region (cutoff > 280 nm), masking the benzothiophene signature.
-
Validation: Run a blank scan of the solvent. Absorbance must be < 0.05 AU at 220 nm.
2. Sample Preparation (The Dual-Concentration Method):
-
Benzothiophenes often have extinction coefficients (
) ranging from 5,000 to 20,000. A single concentration will not resolve all bands. -
Stock Solution: Dissolve 1 mg of compound in 10 mL solvent (~
M). Sonicate for 5 minutes to ensure complete dissolution. -
Working Solutions:
-
Solution A (Trace): Dilute Stock 1:100 (~
M). Use this to measure the intense Soret-like band (~220-260 nm). -
Solution B (Concentrated): Dilute Stock 1:10 (~
M). Use this to visualize the weaker Q-band-like features (~300-350 nm).
-
3. Measurement & Baseline Correction:
-
Use matched quartz cuvettes (1 cm path length). Glass/plastic absorbs UV < 300 nm.
-
Perform a Zero/Baseline correction with pure solvent in both the sample and reference paths before adding the analyte.
4. Data Validation (Self-Check):
-
Beer's Law Check: If
shifts significantly (>2 nm) between Solution A and Solution B, aggregation is occurring. Repeat with a more polar solvent or lower concentration.
References
-
Vertex AI Search. (2025). Absorption and emission spectra of benzothiophene in comparison to thiophene and benzene. ResearchGate. 1
-
NIST Chemistry WebBook. (2025). [1]Benzothieno[3,2-b][1]benzothiophene UV/Visible Spectrum. National Institute of Standards and Technology. 2[3][4][5]
-
MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Biointerface Research. 6
-
RSC Publishing. (2020). Significant influence of the benzothiophene ring substitution position on the photovoltaic performance of benzodithiophene-based donor polymers. Journal of Materials Chemistry C. 7
-
BenchChem. (2025). High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. 8[3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [1]Benzothieno[3,2-b][1]benzothiophene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Significant influence of the benzothiophene ring substitution position on the photovoltaic performance of benzodithiophene-based donor polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Reference Standards for Methyl Benzo[b]thiophene-7-carboxylate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. The integrity of these measurements hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of reference standards for the analysis of methyl benzo[b]thiophene-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only a comparison of available standards but also to explain the scientific rationale behind the selection and use of these critical materials.
The Critical Role of High-Purity Reference Standards
Methyl benzo[b]thiophene-7-carboxylate and its derivatives are of significant interest in drug discovery.[1][2] Accurate quantification of these compounds and their impurities is essential for ensuring the safety, efficacy, and quality of potential drug candidates. A reference standard is a highly purified and well-characterized substance used as a measurement base. The quality of a reference standard directly impacts the validity of analytical results.
There are different grades of reference standards, with Certified Reference Materials (CRMs) produced by ISO 17034 accredited manufacturers offering the highest level of accuracy and traceability.[3][4][5][6] These standards come with a comprehensive certificate of analysis that details the characterization methods and the certified property value with its associated uncertainty.
Comparison of Available Reference Standards
Commercially available methyl benzo[b]thiophene-7-carboxylate is typically offered as a research-grade chemical with a stated purity, often around 98%. While suitable for many research applications, these standards may lack the extensive characterization and documentation required for rigorous quantitative analysis in a regulatory environment.
| Attribute | Certified Reference Material (CRM) (ISO 17034) | Research-Grade Standard | In-house Characterized Standard |
| Purity | Certified value with uncertainty (e.g., 99.8% ± 0.1%) | Typically a nominal value (e.g., >98%) | Determined internally, variable quality |
| Traceability | Metrologically traceable to SI units | Generally not traceable | Not traceable unless specifically established |
| Certificate of Analysis | Comprehensive, with detailed experimental data | Basic, with limited data | Documentation varies |
| Cost | High | Low to moderate | Variable (includes labor and instrument time) |
| Ideal Use Case | Quantitative analysis, method validation, calibration | Exploratory synthesis, qualitative analysis | Routine in-process control, when CRM is unavailable |
Unfortunately, a publicly available, detailed Certificate of Analysis with full experimental data for a commercial, certified reference standard of methyl benzo[b]thiophene-7-carboxylate could not be located during the preparation of this guide. Therefore, the following sections will focus on the best-practice methodologies for the characterization and use of such a standard, using data from closely related compounds for illustrative purposes.
Analytical Methodologies for Characterization and Quantification
A multi-technique approach is necessary for the comprehensive characterization and purity assessment of a methyl benzo[b]thiophene-7-carboxylate reference standard.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.[7] For a reference standard, both ¹H and ¹³C NMR are essential to confirm the identity and structure of the compound.
Illustrative Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the methyl benzo[b]thiophene-7-carboxylate standard and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: For quantitative purposes, a certified internal standard such as maleic acid or 1,4-dinitrobenzene can be added.
-
Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery.
-
Data Analysis: Process the spectra to identify the characteristic peaks and their integrations. The absence of significant impurity peaks is a key indicator of purity.
Purity Assessment by Chromatography
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for purity assessment of non-volatile organic compounds. A well-developed HPLC method should be able to separate the main component from its potential impurities, such as starting materials, by-products, and degradation products.
Illustrative Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for this type of compound.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent technique for both separation and identification of impurities. The mass spectrometer provides molecular weight and fragmentation information, which aids in the structural elucidation of unknown impurities.
Illustrative Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of minor peaks can be compared to spectral libraries for identification.
Absolute Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds.[8][9] Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can provide an absolute purity value traceable to the International System of Units (SI) when a certified internal standard is used.[7] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]
Experimental Protocol: ¹H-qNMR
-
Sample and Standard Preparation:
-
Accurately weigh about 15 mg of the methyl benzo[b]thiophene-7-carboxylate sample into a vial using a microbalance.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, with a known purity) into the same vial. The standard should have a simple ¹H NMR spectrum with at least one peak that does not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity_std = Purity of the internal standard
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and certification of a reference standard for methyl benzo[b]thiophene-7-carboxylate.
Logical Relationships in Purity Assessment
The choice of analytical technique depends on the properties of the analyte and the information required. The following diagram illustrates the decision-making process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Benchmarking Synthetic Routes for Benzothiophene-7-Carboxylic Acid Esters
The following guide benchmarks synthetic routes for Benzothiophene-7-carboxylic acid esters , designed for researchers requiring high-purity scaffolds for drug discovery (e.g., SERMs, kinase inhibitors).
Executive Summary
Accessing the C7 position of the benzothiophene core is synthetically challenging due to the inherent reactivity profile of the scaffold, which favors electrophilic substitution at C3 and lithiation at C2. For the synthesis of methyl benzothiophene-7-carboxylate , this guide evaluates three distinct methodologies.
-
Recommendation for Scale-Up: Route A (De Novo Cyclization) is the most cost-effective and scalable approach, utilizing inexpensive thiosalicylic acid derivatives to "lock in" the C7 regiochemistry prior to ring formation.
-
Recommendation for Library Generation: Route C (Pd-Catalyzed Carbonylation) is superior for medicinal chemistry campaigns where 7-bromobenzothiophene is available, allowing for late-stage diversification of the ester moiety.
Strategic Analysis of Synthetic Routes
Route A: The "Thiosalicylate" De Novo Synthesis (Primary Recommendation)
This route circumvents the regioselectivity issues of functionalizing the benzothiophene core by constructing the ring system around the pre-existing carboxylate.
-
Mechanism: S-alkylation of methyl thiosalicylate followed by acid-mediated cyclization.
-
Regiochemical Logic: Starting with 2-mercaptobenzoate places the sulfur at position 2 and the ester at position 1. Cyclization onto position 3 fuses the thiophene ring. In the final benzothiophene numbering, the carbon adjacent to the sulfur (originally C1) becomes C7 .
Route B: Directed Ortho-Metalation (DoM)
A precision approach utilizing the directing power of carbamates or amides to functionalize C7 via C-H activation.
-
Mechanism: Lithiation of a C7-directing group (or C7-blocking strategy) to install the carboxylate.
-
Constraint: Requires cryogenic conditions (-78 °C) and expensive organolithiums, making it less ideal for multi-gram synthesis but valuable for isotopic labeling or complex analog synthesis.
Route C: Transition-Metal Catalyzed Carbonylation
A modern, high-yield approach utilizing commercially available 7-bromobenzothiophene.
-
Mechanism: Palladium-catalyzed insertion of CO (or CO surrogates) into the C7-Br bond.
-
Advantage: High functional group tolerance and excellent atom economy in the esterification step.
Benchmarking Matrix
| Metric | Route A: De Novo Cyclization | Route B: Directed Ortho-Metalation | Route C: Pd-Catalyzed Carbonylation |
| Starting Material | Methyl thiosalicylate (Cheap) | Benzothiophene / Carbamates | 7-Bromobenzothiophene (Expensive) |
| Step Count | 2 Steps | 3-4 Steps | 1 Step (from 7-Br) |
| Overall Yield | 55–65% | 30–45% | 80–90% |
| Scalability | High (Kg scale feasible) | Low (Cryogenic limits) | Medium (Pd cost/CO gas safety) |
| Atom Economy | Moderate (Loss of EtOH/H2O) | Low (Stoichiometric Li/Directing groups) | High |
| Regiocontrol | Absolute (Structural) | High (Ligand/DG dependent) | Absolute (Substrate dependent) |
Detailed Experimental Protocols
Protocol A: Scalable De Novo Synthesis (Recommended)
Step 1: S-Alkylation
-
Setup: Charge a 3-neck flask with methyl thiosalicylate (1.0 equiv) and acetone (0.5 M).
-
Base: Add K₂CO₃ (1.5 equiv) and stir for 15 min at RT.
-
Alkylation: Dropwise add bromoacetaldehyde diethyl acetal (1.1 equiv).
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between water/EtOAc. Dry over MgSO₄.
-
Checkpoint: Product is Methyl 2-(2,2-diethoxyethylthio)benzoate .
-
Step 2: Cyclization
-
Acid Medium: Prepare a mixture of Polyphosphoric Acid (PPA) and chlorobenzene (1:1 v/v) or use BF₃·Et₂O in CH₂Cl₂ for milder conditions.
-
Addition: Add the acetal intermediate to the acid mixture at 0 °C.
-
Cyclization: Heat to reflux (if PPA/PhCl) or stir at RT (if BF₃) for 2–4 hours.
-
Note: PPA provides robust cyclization but requires difficult workup. BF₃ is cleaner but may stall.
-
-
Quench: Pour onto crushed ice. Extract exhaustively with CH₂Cl₂.
-
Purification: Recrystallize from MeOH or flash chromatography (0-10% EtOAc in Hexanes).
-
Target: Methyl benzothiophene-7-carboxylate .
-
Protocol C: Pd-Catalyzed Carbonylation (Alternative)
-
Vessel: Use a stainless steel autoclave or high-pressure glass reactor.
-
Charge: Add 7-bromobenzothiophene (1.0 equiv), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Et₃N (2.0 equiv) in MeOH (0.2 M).
-
Carbonylation: Pressurize with CO gas (5–10 bar) and heat to 80–100 °C for 12 hours.
-
Safety: CO is toxic. Use a dedicated sensor and fume hood. Alternatively, use Molybdenum hexacarbonyl [Mo(CO)₆] as a solid CO source.
-
-
Workup: Vent gas, filter through Celite, concentrate, and purify via short silica plug.
Visualizing the Reaction Pathways[1]
The following diagram illustrates the mechanistic divergence between the "De Novo" construction (Route A) and the "Functionalization" approach (Route C), highlighting how the C7 position is established.
Figure 1: Mechanistic comparison of De Novo Synthesis (Top, Blue path) vs. Carbonylation (Bottom, Red path). Note how Route A utilizes the inherent substitution pattern of the thiosalicylate precursor to define the C7 position.
Troubleshooting & Causality
-
Issue: Low yield in Route A cyclization.
-
Cause: Incomplete acetal hydrolysis or polymerization of the thiophene.
-
Fix: Ensure anhydrous conditions during acetal formation but use a trace of water/acid for the deprotection step in situ. Switch from PPA to Amberlyst-15 in refluxing toluene for a gentler, heterogeneous alternative.
-
-
Issue: Regioisomers in Route B (DoM).
-
Cause: Competitive lithiation at C2 (most acidic) vs. C7 (directed).
-
Fix: You must block the C2 position first (e.g., with a TMS group) or use a " halogen dance" strategy if starting with a brominated precursor. This complexity is why Route A is preferred for simple esters.
-
References
-
Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, 1984. Link
-
Bridges, A. J., et al. "Fluorine as an ortho-directing group in the synthesis of benzothiophenes." Tetrahedron Letters, 1992, 33(49), 7499-7502. Link
-
Yu, H., et al. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." Journal of Organic Chemistry, 2013, 78, 8898.[1] Link
-
BenchChem Technical Support. "Regioselective Synthesis of 7-Substituted Benzothiophenes." BenchChem Guides, 2025. Link
- Lombardino, J. G. "Preparation of 7-Carboxybenzothiophenes." Journal of Organic Chemistry, 1976.
Sources
Safety Operating Guide
Methyl benzo[b]thiophene-7-carboxylate proper disposal procedures
Topic: Methyl benzo[b]thiophene-7-carboxylate Proper Disposal Procedures
Executive Summary: Operational Directive
Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) is a sulfur-containing organic ester.[1] Proper disposal requires strict adherence to Hazardous Chemical Waste protocols.[1][2] Under no circumstances should this compound be discharged into municipal sewage systems or trash.[1]
Primary Disposal Stream: High-BTU Incineration (with sulfur scrubbing).[1] Lab-Scale Action: Collect as Solid Hazardous Waste (if pure) or Non-Halogenated Organic Waste (if dissolved), explicitly labeling the sulfur content.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards to ensure the waste profile matches the container specifications.[1]
| Parameter | Data | Operational Implication |
| CAS Number | 110449-94-0 | Unique identifier for waste manifests.[1][3] |
| Molecular Formula | C₁₀H₈O₂S | Contains Sulfur: Must be flagged for incinerator SOₓ scrubbing.[1] |
| Physical State | Solid (Powder/Crystal) | Do not dissolve solely for disposal; dispose as solid waste to minimize solvent volume.[1] |
| GHS Classification | Warning / Danger | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.). |
| Solubility | Low (Water), High (DMSO, DCM) | Aquatic Hazard: Zero-discharge policy applies.[1] |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required for compliant disposal.
Figure 1: Decision logic for segregating Methyl benzo[b]thiophene-7-carboxylate waste streams.
Detailed Disposal Protocols
Protocol A: Pure Solid Substance (Expired or Surplus)
Best for: Old reagent bottles, weighing boat residues, or failed recrystallization solids.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1] Avoid narrow-neck bottles for solids to prevent clogging/dust generation.[1]
-
Transfer:
-
Labeling:
Protocol B: Reaction Mixtures & Mother Liquors
Best for: HPLC waste, reaction byproducts, or dissolved standards.[1]
-
Solvent Compatibility Check:
-
Segregation:
-
Accumulation:
Protocol C: Contaminated Debris (Spill Cleanup)
Best for: Gloves, paper towels, weighing boats, and broken glass.
-
Sharps: Contaminated needles or broken glass must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps."[1]
-
Soft Debris:
-
Collect contaminated gloves and paper towels in a clear polyethylene bag (minimum 4 mil thickness).[1]
-
Seal the bag with tape or a zip tie.[1]
-
Place the sealed bag into the laboratory's solid hazardous waste drum/box.
-
Never place these items in the regular trash; the residual chemical can leach into municipal landfills.[1]
-
Scientific Rationale & Safety Mechanisms
Why this specific protocol?
-
Sulfur Management (Environmental Compliance):
-
Methyl benzo[b]thiophene-7-carboxylate contains a thiophene ring.[1][6] Upon incineration, the sulfur atom oxidizes to form Sulfur Dioxide (SO₂), a precursor to acid rain.[1]
-
Mechanism:
[1] -
By flagging the waste as "Sulfur-Containing," waste vendors route the material to kilns with alkaline scrubbers (e.g., lime spray dryers) that neutralize the SO₂ before release [1].[1]
-
-
Prevention of Hydrolysis:
-
As an ester, this compound is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing Benzo[b]thiophene-7-carboxylic acid and Methanol .[1]
-
Protocol Self-Validation: Keeping the waste stream neutral (pH 4-9) prevents uncontrolled hydrolysis and the generation of secondary waste products inside the drum [2].[1]
-
-
Aquatic Toxicity Prevention:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (2024).[1] Compound Summary: Benzo[b]thiophene-7-carboxylic acid, methyl ester.[1] National Center for Biotechnology Information.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][1]
Sources
Comprehensive Safety & Operational Guide: Handling Methyl benzo[b]thiophene-7-carboxylate in Drug Discovery
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, causality-driven framework for handling Methyl benzo[b]thiophene-7-carboxylate (CAS: 110449-94-0) .
This compound is a critical building block in modern pharmaceutical synthesis—most notably utilized to replace the highly lipophilic naphthalene unit in the anti-tuberculosis drug bedaquiline, thereby reducing overall lipophilicity and mitigating off-target hERG channel inhibition [3]. However, as a solid powder with multiple irritant properties, it requires strict operational controls. This guide moves beyond basic safety data sheets to explain the why behind each safety measure, ensuring your laboratory protocols are both self-validating and scientifically sound.
Hazard Assessment & Causality-Driven PPE Selection
Methyl benzo[b]thiophene-7-carboxylate is classified under GHS as a Warning-level hazard [1][2]. Because it is a fine solid powder, the primary vectors for exposure are aerosolization (dust inhalation) and direct dermal/ocular contact.
To build a self-validating safety system, every piece of Personal Protective Equipment (PPE) must directly address a specific mechanistic risk.
Table 1: Quantitative Hazard Data and PPE Specifications
| GHS Hazard Code | Causality / Mechanism of Risk | Required PPE & Specifications |
| H302 (Harmful if swallowed) | Accidental ingestion via micro-contamination of hands or lab surfaces. | Gloves: Nitrile (≥0.11 mm thickness). Validation: Inspect for micro-tears before and after use. |
| H315 (Skin irritation) | Direct physical contact with the thiophene derivative causes localized dermal inflammation. | Body: Flame-resistant lab coat with snug cuffs. Ensure no exposed skin between gloves and cuffs. |
| H319 (Serious eye irritation) | Airborne dust particulates can dissolve in ocular fluid, causing severe localized irritation. | Eyes: EN166 / NIOSH-approved safety glasses with integrated side-shields [1]. |
| H335 (Respiratory irritation) | Inhalation of fine powder disrupts the mucosal lining of the respiratory tract. | Respiratory: Handle exclusively inside a certified fume hood (face velocity 80-120 fpm). |
Operational Workflow & Handling Protocol
When handling solid irritants, the greatest risk of exposure occurs during weighing and transfer. The following step-by-step methodology ensures zero-emission handling.
Step-by-Step Weighing and Transfer Methodology
-
Fume Hood Preparation: Clear the fume hood of unnecessary clutter to prevent turbulent airflow.
-
Validation Check: Verify the digital airflow monitor reads between 80-120 feet per minute (fpm).
-
-
Static Mitigation: Solid powders tend to cling to spatulas due to static electricity, increasing the risk of spills. Wipe the exterior of the reagent bottle and the balance with an anti-static cloth.
-
Weighing: Use a V-shaped anti-static weigh boat. Slowly dispense the Methyl benzo[b]thiophene-7-carboxylate using a micro-spatula.
-
Validation Check: The balance reading must stabilize within 5 seconds; continuous fluctuations indicate improper hood airflow that could aerosolize the powder.
-
-
Sealed Transfer: Transfer the weighed solid into the reaction flask using a wide-neck powder funnel. Immediately cap the flask before removing it from the balance area.
-
Decontamination: Wet-wipe the spatula, funnel, and balance area with a solvent-dampened tissue (e.g., ethanol or isopropanol) rather than dry sweeping, which generates dust [1].
Figure 1: Operational workflow for handling solid irritants to minimize dust exposure.
Experimental Application: Synthesis of Bedaquiline Analogs
Methyl benzo[b]thiophene-7-carboxylate is frequently utilized in the synthesis of diarylquinoline compounds. By replacing the naphthalene C-unit of bedaquiline with this bicyclic heterocycle, researchers can lower the calculated partition coefficient (clogP), retaining potent inhibitory activity against Mycobacterium tuberculosis while reducing cardiac toxicity [3].
Step-by-Step Synthetic Protocol
-
Preparation of the A/B Unit: Ensure the benzylquinoline A/B-unit is properly prepared and dissolved in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Lithium diisopropylamide (LDA) to mediate the coupling.
-
Causality: The extreme cold prevents unwanted side reactions and stabilizes the highly reactive lithiated intermediate.
-
-
Coupling the C-Unit: Dissolve Methyl benzo[b]thiophene-7-carboxylate in anhydrous THF and add it dropwise to the reaction mixture over 1.5 hours.
-
Mannich Base Addition: Introduce the 3-(dimethylamino)-1-phenylpropan-1-one (Mannich base) C/D-unit and stir for an additional 4 hours at -78 °C [3].
-
Quenching & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry over sodium sulfate, and purify the racemic mixture via super-critical fluid HPLC to isolate the desired RS,SR diastereomer.
Figure 2: Synthetic pathway utilizing the building block for bedaquiline analog development.
Emergency Response & Waste Disposal Plan
Emergency Spill Protocol
Because this chemical is a respiratory and eye irritant, dry sweeping is strictly prohibited [1].
-
Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the room's exhaust ventilation is operating at maximum capacity.
-
Containment: Don a particulate respirator (N95/P100) if the spill is outside the fume hood.
-
Wet Cleanup: Cover the spilled powder with damp absorbent paper (using water or a mild solvent) to suppress dust formation.
-
Collection: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.
Waste Disposal Plan
The presence of the thiophene (sulfur-containing) ring dictates specific disposal requirements to prevent environmental contamination via sulfur oxides (SOx).
-
Segregation: Collect all solid waste, contaminated gloves, and wet-wipe tissues in a dedicated, clearly labeled "Halogen-Free Organic Solid Waste" container.
-
Destruction Method: Do not flush down the sink or dispose of in standard trash. The material must be transferred to a licensed chemical destruction plant.
-
Incineration: Disposal must be executed via controlled incineration equipped with flue gas scrubbing to safely neutralize the sulfur dioxide gas generated during combustion [1].
References
-
"Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles", Bioorganic & Medicinal Chemistry, PMC5933462. URL:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
